molecular formula C19H15Cl2NO4S B1667198 BMS-303141 CAS No. 943962-47-8

BMS-303141

Cat. No.: B1667198
CAS No.: 943962-47-8
M. Wt: 424.3 g/mol
InChI Key: SIIPNDKXZOTLEA-UHFFFAOYSA-N
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Description

ATP citrate lyase (ACL) catalyzes the synthesis of acetyl-CoA and oxaloacetate using citrate, CoA, and ATP as substrates and Mg2+ as a cofactor. The ACL-dependent synthesis of acetyl-CoA is important for the de novo synthesis of fatty acids and cholesterol. Furthermore, as a key enzyme for linking glucose and lipid metabolism, ACL is thought to contribute to the Warburg effect in cancer cells. BMS 303141 is a cell-permeable, 2-hydroxy-N-arylbenzenesulfonamide that inhibits ACL with an IC50 value of 0.13 µM. At an oral dose of 100 mg/kg/day, BMS 303141 has been reported to reduce weight gain and lower plasma cholesterol, triglycerides, and glucose in a mouse model of hyperlipidemia.>BMS303141 is a potent inhibitor of ATP citrate lyase (ACL). BMS-303141 inhibits lipid synthesis in HepG2 cells with an IC50 of 8 μM, and lowers plasma triglycerides in a murine hyperlipdemia model.

Properties

IUPAC Name

3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO4S/c1-26-17-8-7-13(12-5-3-2-4-6-12)9-16(17)22-27(24,25)18-11-14(20)10-15(21)19(18)23/h2-11,22-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIPNDKXZOTLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of BMS-303141: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-303141 is a potent and selective small-molecule inhibitor of ATP-citrate lyase (ACLY), a key enzyme that links carbohydrate and lipid metabolism. Its discovery has provided a valuable pharmacological tool for studying the roles of ACLY in various physiological and pathological processes, including lipogenesis, cholesterogenesis, and cancer cell proliferation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.

Introduction: The Discovery of a Novel ACLY Inhibitor

This compound, chemically known as 3,5-Dichloro-2-hydroxy-N-(4-methoxy[1,1'-biphenyl]-3-yl)-benzenesulfonamide, was first identified and reported by researchers at Bristol-Myers Squibb in 2007.[1] The discovery stemmed from a program aimed at identifying novel inhibitors of ATP-citrate lyase (ACLY), a cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate. This reaction is a critical step in the de novo synthesis of fatty acids and cholesterol.

The initial screening identified a series of 2-hydroxy-N-arylbenzenesulfonamides as modest inhibitors of ACLY.[2] Structure-activity relationship (SAR) studies led to the optimization of this scaffold, culminating in the synthesis of compound 9 in the original publication, which was later named this compound.[1] This compound exhibited potent in vitro activity against human recombinant ACLY and demonstrated the ability to inhibit lipid synthesis in cell-based assays.[3][4]

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the direct inhibition of ATP-citrate lyase. By blocking the production of cytosolic acetyl-CoA, it effectively curtails the biosynthetic pathways for fatty acids and cholesterol.

In Vitro Activity

This compound is a highly potent inhibitor of human recombinant ACLY. It also demonstrates significant activity in cellular assays by inhibiting the synthesis of lipids. The key quantitative data for its in vitro activity are summarized in the table below.

ParameterValueCell Line/SystemReference
IC50 (ACLY inhibition) 0.13 µMHuman recombinant ACLY[1][5]
IC50 (Lipid Synthesis Inhibition) 8 µMHepG2 cells[3][4]
In Vivo Efficacy

Chronic oral administration of this compound has demonstrated significant effects on lipid and glucose metabolism in preclinical animal models. In high-fat diet-fed mice, the compound lowered plasma cholesterol and triglycerides, and also reduced fasting plasma glucose levels.[1][3] Furthermore, treatment with this compound resulted in an inhibition of weight gain and a reduction in adiposity.[3] In a mouse model of type 2 diabetes, oral administration of this compound reduced serum lipids and alleviated ectopic lipid accumulation and inflammation in the kidneys.[5]

Animal ModelDosageEffectsReference
High-fat diet-fed mice10 and 100 mg/kg/day (in diet)20-30% reduction in plasma cholesterol and triglycerides; 30-50% reduction in fasting plasma glucose[3][4]
Spontaneous type 2 diabetic mice50 mg/kg/day (oral gavage)Reduced serum lipids, renal lipogenic enzymes, and ectopic lipid accumulation[5][6]
HepG2 cell xenograft mice5 mg/kg/day (oral gavage)Inhibited liver cancer cell growth[5]
Pharmacokinetic Profile

Pharmacokinetic studies in mice have shown that this compound possesses good oral bioavailability, although it has a relatively short half-life.[3]

ParameterValueSpeciesReference
Oral Bioavailability 55%Mice[3]
Half-life (t1/2) 2.1 hoursMice[3]

Signaling Pathway

This compound targets a central node in cellular metabolism. The inhibition of ACLY has downstream effects on both lipid synthesis and other metabolic pathways that utilize acetyl-CoA.

ACLY_Pathway Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto ACLY ACLY Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol BMS303141 This compound BMS303141->ACLY Inhibition

Caption: The metabolic pathway inhibited by this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthesis approach, involving the preparation of two key intermediates followed by their coupling.

Synthetic Scheme

Synthesis_Scheme SM1 2,4-Dichlorophenol Intermediate1 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride SM1->Intermediate1 BMS303141 This compound Intermediate1->BMS303141 SM2 4-Methoxy-3-nitrobiphenyl Intermediate2 3-Amino-4-methoxybiphenyl SM2->Intermediate2 Intermediate2->BMS303141 Reagent1 Chlorosulfonic Acid Reagent1->Intermediate1 Reagent2 Reduction Reagent2->Intermediate2 Reagent3 Base (e.g., Pyridine) Reagent3->BMS303141 ACLY_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, ACLY Enzyme, Substrates (Citrate, CoA, ATP), and this compound dilutions Start->Prepare_Reagents Mix_Components Incubate ACLY with this compound Prepare_Reagents->Mix_Components Initiate_Reaction Initiate reaction by adding substrates Mix_Components->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Detect_Signal Detect product formation (e.g., coupled enzyme assay with NADH depletion, or direct detection of Acetyl-CoA) Incubate->Detect_Signal Analyze_Data Calculate IC50 value Detect_Signal->Analyze_Data End End Analyze_Data->End Lipid_Synthesis_Assay_Workflow Start Start Seed_Cells Seed HepG2 cells in culture plates Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Add_Label Add radiolabeled precursor (e.g., [14C]-acetate) Treat_Cells->Add_Label Incubate Incubate for a defined period Add_Label->Incubate Lyse_Cells Lyse cells and extract total lipids Incubate->Lyse_Cells Measure_Radioactivity Measure radioactivity in the lipid fraction using scintillation counting Lyse_Cells->Measure_Radioactivity Analyze_Data Calculate IC50 value for lipid synthesis inhibition Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Unveiling BMS-303141: A Technical Guide to the ATP-Citrate Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core research surrounding BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL). The following sections detail its mechanism of action, key quantitative data from foundational studies, experimental protocols for its evaluation, and visual representations of its biological pathways and experimental workflows.

Core Quantitative Data

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 (ACL Inhibition)0.13 µMHuman Recombinant ACL[1]
IC50 (ACL Inhibition, avg.)0.94 µMHuman ACL[2]
IC50 (Lipid Synthesis)8 µMHepG2 cells[1]
CytotoxicityNo cytotoxicity up to 50 µMNot specified[1]
IC50 (Cholesterol Synthesis)45 nM (for analogue ID0085)HepG2 cells[3]

Table 2: In Vivo Efficacy and Dosing of this compound

Animal ModelDosing RegimenKey FindingsReference
High-fat-fed miceNot specifiedReduced weight gain, lowered plasma cholesterol, triglycerides, and glucose.[2]
HepG2 cell xenograft mice5 mg/kg/day (oral) for 8 daysInhibited tumor growth. Combination with sorafenib significantly reduced tumor volume and weight.[4]
Spontaneous type 2 diabetic mice (db/db)50 mg/kg/day (oral) for 30 daysReduced serum lipids and renal lipogenic enzymes (ACC, FAS, HMGCR). Alleviated ectopic lipid accumulation and inflammation in the kidneys.[4][5][6][7][8]
Sepsis-induced endotoxemia mice50 mg/kg (pretreatment)Inhibited increased levels of phosphorylated ACLY in lung, kidney, and liver. Decreased plasma levels of IL-6 and MCP-1.[9]
Hypercholesterolemic miceOral administration for six weeksAnalogue ID0085 significantly reduced serum total cholesterol (32.0-57.3%) and LDL cholesterol (67.5-80.2%).[3]

Signaling Pathway and Mechanism of Action

This compound targets ATP-citrate lyase (ACL), a crucial enzyme in cellular metabolism. ACL catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the cytoplasm. This cytoplasmic pool of acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol. By inhibiting ACL, this compound effectively reduces the availability of acetyl-CoA for these biosynthetic pathways. This mechanism underlies its observed effects on lipid metabolism and cancer cell proliferation, as rapidly dividing cells often exhibit increased de novo lipogenesis.

Mechanism of Action of this compound cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Citrate_m Citrate Citrate_c Citrate Citrate_m->Citrate_c Transport ACL ATP-Citrate Lyase (ACL) Citrate_c->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA Catalyzes Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol BMS303141 This compound BMS303141->ACL Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound.

In Vitro ACL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ATP-citrate lyase.

Methodology:

  • The ACL reactions were conducted in a buffer containing 150 µM [14C]citrate (2 µCi/µmol) and 30 ng of human ACL.[2]

  • Various concentrations of this compound, dissolved in DMSO, were added to the reaction mixture. The final DMSO concentration was maintained at 2.5%.[2]

  • The reactions were incubated at 37°C for 3 hours.[2]

  • The amount of [14C]acetyl-CoA produced was measured to determine the extent of ACL inhibition.[2]

  • IC50 values were calculated from the concentration-inhibition curves.[2]

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Methodology:

  • Esophageal squamous cell carcinoma (ESCC) cells were seeded in 96-well plates at a density of 3x10^3 cells per well and cultured for 24 hours.[4]

  • The cells were then treated with varying concentrations of this compound (0, 10, 20, 30, 40, 50, 60, 70, and 80 µM).[4]

  • At 24, 48, 72, and 96 hours post-treatment, CCK-8 solution was added to each well.[4]

  • After a 2-hour incubation, the absorbance at 450 nm was measured using a microplate reader to determine cell viability.[4]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

  • BALB/c nude mice were subcutaneously injected with 5x10^7 HepG2 cells.[4]

  • When the tumor volume reached approximately 100 mm^3, the mice were randomized into treatment groups.[4]

  • Mice were treated with this compound at a dose of 5 mg/kg/day via oral gavage for 8 consecutive days.[4]

  • Tumor volume was measured every 2 days to monitor the treatment response.[4]

In Vivo Tumor Xenograft Experimental Workflow Inject Subcutaneous injection of HepG2 cells into nude mice Tumor_Growth Allow tumors to grow to ~100 mm³ Inject->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat Oral gavage with this compound (5 mg/kg/day for 8 days) Randomize->Treat Measure Measure tumor volume every 2 days Treat->Measure Analyze Analyze tumor growth inhibition Measure->Analyze

Caption: In vivo tumor xenograft experimental workflow.

Conclusion

This compound is a well-characterized inhibitor of ATP-citrate lyase with demonstrated efficacy in both in vitro and in vivo models of metabolic disorders and cancer. Its mechanism of action, centered on the depletion of cytoplasmic acetyl-CoA, provides a strong rationale for its therapeutic potential. The data and protocols summarized in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound and the broader field of ACL inhibition.

References

Unraveling the Role of ATP-Citrate Lyase: A Technical Guide to BMS-303141 Target Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target validation of BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL). By summarizing key quantitative data, providing detailed experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the mechanism of action and therapeutic potential of this compound.

Core Target and Mechanism of Action

This compound is a highly specific inhibitor of ATP-citrate lyase (ACL), a crucial enzyme in cellular metabolism. ACL catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the cytoplasm. This cytosolic pool of acetyl-CoA is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol. By inhibiting ACL, this compound effectively curtails the production of these essential lipids, thereby impacting cellular processes reliant on lipid metabolism, such as cell proliferation and inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies investigating the efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
IC₅₀ (ACL Inhibition)0.13 µMHuman Recombinant ACL[1]
IC₅₀ (Lipid Synthesis Inhibition)8 µMHepG2 cells[1]
Cytotoxicity (up to)50 µMHepG2 cells[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Hyperlipidemia

ParameterTreatment GroupOutcomeReference
Plasma CholesterolThis compound~20-30% reduction
Plasma TriglyceridesThis compound~20-30% reduction
Fasting Plasma GlucoseThis compound~30-50% reduction

Table 3: In Vivo Efficacy of this compound in a db/db Mouse Model of Obesity-Related Nephropathy

ParameterTreatment GroupOutcomeReference
Serum Lipid LevelsThis compound (50 mg/kg/day for 30 days)Decreased[2]
Renal Lipogenic Enzymes (ACC, FAS, HMGCR)This compound (50 mg/kg/day for 30 days)Reduced expression[2]
Renal Ectopic Lipid AccumulationThis compound (50 mg/kg/day for 30 days)Alleviated[2]
Renal Inflammation and FibrosisThis compound (50 mg/kg/day for 30 days)Inhibited[3]

Table 4: In Vivo Efficacy of this compound in a Xenograft Model of Hepatocellular Carcinoma

ParameterTreatment GroupOutcomeReference
Tumor Growth (HepG2 xenograft)This compound (5 mg/kg/day for 8 days)Inhibited[2]
Tumor Volume and Weight (HepG2 xenograft, combination with sorafenib)This compound + SorafenibSignificantly reduced[2]

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects through the modulation of several key signaling pathways. Inhibition of ACL and the subsequent reduction in cytosolic acetyl-CoA leads to downstream consequences, including the induction of endoplasmic reticulum (ER) stress and the attenuation of inflammatory signaling.

Endoplasmic Reticulum (ER) Stress and Apoptosis

In cancer cells, the disruption of lipid metabolism by this compound can trigger ER stress, leading to the activation of the unfolded protein response (UPR). This culminates in the activation of the p-eIF2α/ATF4/CHOP signaling axis, which promotes apoptosis in cancer cells.[4][5]

ER_Stress_Pathway BMS303141 This compound ACL ATP-Citrate Lyase (ACL) BMS303141->ACL inhibition AcetylCoA Cytosolic Acetyl-CoA ACL->AcetylCoA production ER_Stress Endoplasmic Reticulum (ER) Stress AcetylCoA->ER_Stress disruption of lipid metabolism leads to PERK PERK ER_Stress->PERK activates p_eIF2a p-eIF2α PERK->p_eIF2a phosphorylates ATF4 ATF4 p_eIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP activates Apoptosis Apoptosis CHOP->Apoptosis promotes

This compound induced ER stress-mediated apoptosis pathway.
Attenuation of Inflammatory Signaling

Inflammation can stimulate ACL expression through the NF-κB pathway.[3] By inhibiting ACL, this compound can create a negative feedback loop, attenuating the inflammatory process. This is supported by findings that this compound treatment reduces the recruitment of inflammatory cells and the expression of pro-inflammatory factors like MCP-1 and TNF-α.[3]

Inflammatory_Pathway Inflammation Inflammation NFkB NF-κB Pathway Inflammation->NFkB activates ACL_exp ACL Expression NFkB->ACL_exp stimulates ACL ATP-Citrate Lyase (ACL) ACL_exp->ACL Inflammatory_Response Reduced Inflammatory Response (e.g., MCP-1, TNF-α) ACL->Inflammatory_Response attenuates BMS303141 This compound BMS303141->ACL inhibits

Inhibitory effect of this compound on inflammatory signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of this compound's target.

ATP-Citrate Lyase (ACL) Activity Assay (using ADP-Glo™ Kinase Assay)

This assay measures the activity of ACL by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • ACLY Assay Kit (containing purified recombinant ACL enzyme, 5x ACLY assay buffer, ATP, Sodium Citrate, Coenzyme A)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound or other test inhibitors

  • 96-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Thaw all kit components. If desired, add DTT to the 5x Kinase assay buffer to a final concentration of 10 mM. Prepare a 1x Kinase assay buffer by diluting the 5x stock with distilled water.

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase assay buffer, ATP (500 µM), Coenzyme A (10 mM), and Sodium Citrate (10 mM) in distilled water.

  • Assay Plate Setup:

    • Add 15 µL of the master mixture to each well of a 96-well plate.

    • To inhibitor wells, add 2.5 µL of the test inhibitor (e.g., this compound) at various concentrations. For positive control wells, add 2.5 µL of inhibitor buffer (e.g., 10% DMSO).

    • To the "Blank" wells, add 10 µL of 1x Kinase assay buffer.

  • Enzyme Addition and Incubation:

    • Prepare a diluted ACLY enzyme solution in 1x Kinase assay buffer.

    • Initiate the reaction by adding 7.5 µL of the diluted ACLY enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Incubate the plate at 30°C for 45 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the ACL reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the ACL activity.

Inhibition of Total Lipid Synthesis in HepG2 Cells

This cell-based assay measures the effect of this compound on the de novo synthesis of lipids from a radiolabeled precursor.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • [¹⁴C]-acetate or [¹⁴C]-alanine

  • Scintillation cocktail

  • Scintillation counter

  • Reagents for lipid extraction (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 6 hours).

  • Radiolabeling:

    • For the last few hours of the treatment period (e.g., 4 hours), add a known concentration of [¹⁴C]-acetate or [¹⁴C]-alanine to the culture medium.

  • Lipid Extraction:

    • After the incubation period, wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., a mixture of chloroform and methanol).

  • Quantification of Radiolabeled Lipids:

    • An aliquot of the lipid extract can be mixed with a scintillation cocktail, and the amount of incorporated radioactivity can be measured using a scintillation counter to determine the total lipid synthesis.

  • (Optional) Analysis of Lipid Classes:

    • The extracted lipids can be separated into different classes (e.g., cholesterol, fatty acids, triglycerides) using thin-layer chromatography (TLC).

    • The corresponding spots on the TLC plate can be scraped, and the radioactivity in each fraction can be quantified to assess the effect of the inhibitor on the synthesis of specific lipid types.

In Vivo Xenograft Study in Nude Mice

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • BALB/c nude mice

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • This compound

  • Vehicle for oral gavage (e.g., normal saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of HepG2 cells (e.g., 5 x 10⁶ cells per mouse) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, other treatments, or combinations).

  • Drug Administration:

    • Administer this compound or vehicle to the respective groups via oral gavage at a predetermined dose and schedule (e.g., 5 mg/kg/day for 8 consecutive days).[2]

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume using calipers at regular intervals (e.g., every 2 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Tumor tissues can be further processed for histological analysis (e.g., H&E staining) or immunohistochemistry (e.g., for proliferation markers like Ki-67).[6]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies ACL_Assay ACL Activity Assay (IC₅₀ Determination) Mechanism_Validation Mechanism Validation (Lipid Synthesis Inhibition) ACL_Assay->Mechanism_Validation Lipid_Assay Lipid Synthesis Assay (Cell-based IC₅₀) Lipid_Assay->Mechanism_Validation Cell_Proliferation Cell Proliferation/ Cytotoxicity Assays Xenograft_Model Cancer Xenograft Mouse Model Cell_Proliferation->Xenograft_Model Hyperlipidemia_Model Hyperlipidemia Mouse Model Therapeutic_Potential Therapeutic Potential Assessment Hyperlipidemia_Model->Therapeutic_Potential Xenograft_Model->Therapeutic_Potential Target_ID Target Identification (ATP-Citrate Lyase) Lead_Compound This compound Target_ID->Lead_Compound Lead_Compound->ACL_Assay Lead_Compound->Lipid_Assay Lead_Compound->Cell_Proliferation Mechanism_Validation->Hyperlipidemia_Model Mechanism_Validation->Xenograft_Model

Logical workflow for this compound target validation.

References

BMS-303141: An In-Depth Profile of its Selectivity for ATP-Citrate Lyase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-303141 is a potent and cell-permeable small molecule inhibitor primarily targeting ATP-citrate lyase (ACLY). ACLY is a crucial cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a key step linking carbohydrate metabolism to the biosynthesis of fatty acids and cholesterol. Due to its role in lipogenesis, ACLY has emerged as a significant therapeutic target for metabolic diseases and cancer. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its potent inhibition of ACLY and its downstream effects on related metabolic enzymes. This document also outlines the experimental methodologies used to characterize this inhibitor and visualizes the associated biochemical pathways.

Data Presentation: Quantitative Inhibition Profile

The primary target of this compound is ATP-citrate lyase. While comprehensive screening data against a broad panel of other enzymes is not extensively available in the public domain, the existing literature consistently highlights its high potency and specificity for ACLY. The inhibitory effects on other enzymes involved in lipogenesis, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC), are considered downstream consequences of ACLY inhibition rather than direct enzymatic targeting.

Target EnzymeCommon NameIC50 Value (this compound)Remarks
ATP-citrate lyaseACLY0.13 µM[1][2][3]Potent, direct inhibition.
Fatty Acid SynthaseFASN / FASNot ReportedDownstream effect due to acetyl-CoA depletion.[1][4][5][6]
Acetyl-CoA CarboxylaseACCNot ReportedDownstream effect due to acetyl-CoA depletion.[1][4][5][6]
HMG-CoA ReductaseHMGCRNot ReportedDownstream effect related to the cholesterol synthesis pathway.[1][4][5]

Note: The lack of reported IC50 values for FASN, ACC, and HMGCR signifies that this compound's primary mechanism of action is the direct inhibition of ACLY, which in turn limits the availability of acetyl-CoA, the essential substrate for these downstream enzymes.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting ACLY at a critical juncture in cellular metabolism. The following diagrams illustrate the central role of ACLY and the impact of its inhibition by this compound.

ACLY ACLY Acetyl_CoA Acetyl_CoA ACLY->Acetyl_CoA Product BMS_303141 BMS_303141 BMS_303141->ACLY Inhibition Fatty_Acid_Synthesis Fatty_Acid_Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol_Synthesis Acetyl_CoA->Cholesterol_Synthesis FASN FASN Fatty_Acid_Synthesis->FASN ACC ACC Fatty_Acid_Synthesis->ACC HMGCR HMGCR Cholesterol_Synthesis->HMGCR

Caption: Mechanism of this compound Action.

The diagram above illustrates how this compound directly inhibits ATP-citrate lyase (ACLY), thereby blocking the conversion of citrate to acetyl-CoA. This reduction in acetyl-CoA availability subsequently impacts downstream metabolic pathways, including fatty acid and cholesterol synthesis.

Experimental Protocols

The determination of the inhibitory activity of this compound on ACLY can be performed using several established methods. Below are detailed protocols for two common assays.

Indirect Coupled Enzymatic Assay (Malate Dehydrogenase-Based)

This assay indirectly measures ACLY activity by coupling the production of oxaloacetate to the malate dehydrogenase (MDH) catalyzed oxidation of NADH. The decrease in NADH is monitored spectrophotometrically.

Materials:

  • Recombinant human ACLY enzyme

  • This compound (or other test compounds)

  • Tris-HCl buffer (pH 8.0)

  • ATP

  • CoA

  • Citrate

  • MgCl₂

  • DTT

  • Malate Dehydrogenase (MDH)

  • NADH

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.

  • In a 96-well plate, add the reaction buffer, ATP, CoA, citrate, MDH, and NADH.

  • Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • To initiate the reaction, add the ACLY enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

cluster_0 Workflow Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, ATP, CoA, Citrate, MDH, NADH) Add_Inhibitor Add this compound Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Add ACLY Enzyme Add_Inhibitor->Initiate_Reaction Measure_Absorbance Monitor A340nm Decrease Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: MDH Coupled Assay Workflow.

Direct Homogeneous Assay (Radiolabeled Substrate)

This method directly measures the product of the ACLY reaction, acetyl-CoA, using a radiolabeled substrate, [¹⁴C]citrate.[7][8][9]

Materials:

  • Recombinant human ACLY enzyme

  • This compound (or other test compounds)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • [¹⁴C]citrate

  • ATP

  • CoA

  • EDTA (for quenching the reaction)

  • Scintillation cocktail (e.g., MicroScint-O)

  • 384-well microplate

  • Scintillation counter (e.g., TopCount)

Procedure:

  • Prepare the reaction buffer.

  • In a 384-well plate, add the reaction buffer, ATP, CoA, and [¹⁴C]citrate.

  • Add various concentrations of this compound to the wells, including a vehicle control.

  • Initiate the reaction by adding the ACLY enzyme.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add a scintillation cocktail that selectively detects [¹⁴C]acetyl-CoA.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the measured counts per minute (CPM) against the inhibitor concentration and fit the data to determine the IC50 value.

cluster_1 Workflow Prepare_Mix Prepare Reaction Mix (Buffer, ATP, CoA, [14C]citrate) Add_Compound Add this compound Prepare_Mix->Add_Compound Start_Reaction Add ACLY Enzyme Add_Compound->Start_Reaction Incubate Incubate Start_Reaction->Incubate Stop_Reaction Add EDTA Incubate->Stop_Reaction Add_Scintillant Add Scintillation Cocktail Stop_Reaction->Add_Scintillant Measure_CPM Measure Radioactivity Add_Scintillant->Measure_CPM Determine_IC50 Calculate IC50 Measure_CPM->Determine_IC50

Caption: Radiolabeled ACLY Assay Workflow.

Conclusion

This compound is a highly potent and selective inhibitor of ATP-citrate lyase. Its mechanism of action is centered on the direct inhibition of this key metabolic enzyme, leading to a reduction in the cellular pool of acetyl-CoA. This, in turn, affects downstream lipogenic pathways. The provided experimental protocols offer robust methods for characterizing the inhibitory activity of this compound and similar compounds. For researchers in metabolic diseases and oncology, this compound serves as a valuable tool for investigating the roles of ACLY and the consequences of its inhibition.

References

An In-depth Technical Guide to BMS-303141 (CAS Number: 943962-47-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate and lipid metabolism. By blocking the conversion of citrate to acetyl-CoA in the cytoplasm, this compound effectively curtails the precursors necessary for de novo lipogenesis and cholesterol synthesis. This targeted inhibition has demonstrated significant effects in various preclinical models, including anti-cancer, anti-inflammatory, and metabolic disease models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Mechanism of Action

This compound is a highly potent inhibitor of ATP-citrate lyase (ACLY), with an IC50 value of 0.13 μM for the human recombinant enzyme.[1][2] ACLY is a cytosolic enzyme responsible for generating acetyl-CoA from citrate, a key metabolic intermediate that is exported from the mitochondria.[2] This cytoplasmic pool of acetyl-CoA serves as the fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[2] By inhibiting ACLY, this compound reduces the availability of cytosolic acetyl-CoA, thereby impacting cellular processes that are highly dependent on lipid synthesis, such as rapid cell proliferation observed in cancer.[2] Furthermore, as acetyl-CoA is the acetyl donor for histone acetylation, this compound also influences epigenetic regulation. A reduction in nucleocytosolic acetyl-CoA levels by this compound has been shown to decrease histone acetylation.[3] The molecule has also been observed to induce endoplasmic reticulum (ER) stress, which can lead to apoptosis in cancer cells.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line / EnzymeValueReference(s)
ACLY Inhibition (IC₅₀)Human Recombinant ACLY0.13 µM[1][2]
Total Lipid Synthesis Inhibition (IC₅₀)HepG2 cells8 µM[1][5]
Cytotoxicity (Alamar Blue Assay)HepG2 cellsNo cytotoxicity up to 50 µM[5]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mice

ParameterAnimal ModelDosageEffectReference(s)
Plasma Cholesterol ReductionHigh-fat diet-fed mice10 or 100 mg/kg/day (in diet)~20-30% reduction[5]
Plasma Triglyceride ReductionHigh-fat diet-fed mice10 or 100 mg/kg/day (in diet)~20-30% reduction[5]
Fasting Plasma Glucose ReductionHigh-fat diet-fed mice10 or 100 mg/kg/day (in diet)~30-50% reduction[5]
Tumor Growth InhibitionHepG2 xenograft mice5 mg/kg/day (p.o.) for 8 daysInhibition of tumor growth[2]
Oral BioavailabilityMiceNot specified55%[5]
Half-lifeMiceNot specified2.1 hours[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Direct ATP-Citrate Lyase (ACLY) Inhibition Assay

This protocol describes a direct and homogeneous assay to measure the enzymatic activity of ACLY and the inhibitory effect of this compound using a radiolabeled substrate.[6]

Materials:

  • Purified human ACLY enzyme

  • This compound

  • [¹⁴C]citrate

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Dithiothreitol (DTT)

  • Tris buffer (pH 8.0)

  • EDTA

  • MicroScint-O scintillation cocktail

  • 384-well plates

  • TopCount NXT liquid scintillation counter

Procedure:

  • Prepare Reaction Buffer (Buffer D): 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, 10 mM DTT.[6]

  • Prepare Substrate Mix: In Buffer D, prepare a solution containing 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate (specific activity: 2 µCi/µmol).[6]

  • Prepare this compound Dilutions: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Buffer D.

  • Assay Setup: In a 384-well plate, add 5 µL of this compound dilution (or vehicle control) and 5 µL of purified human ACLY enzyme (final concentration will depend on enzyme activity).

  • Initiate Reaction: Add 10 µL of the Substrate Mix to each well to start the reaction. The final reaction volume is 20 µL.[6]

  • Incubation: Incubate the plate at 37°C for 3 hours.[6]

  • Terminate Reaction: Stop the reaction by adding 1 µL of 0.5 M EDTA to each well.[6]

  • Scintillation Counting: Add 60 µL of MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.[6]

  • Data Acquisition: Measure the [¹⁴C]acetyl-CoA signal using a TopCount NXT liquid scintillation counter.[6]

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Inhibition of Total Lipid Synthesis in HepG2 Cells

This protocol outlines a method to assess the effect of this compound on de novo lipid synthesis in a cellular context using a radiolabeled precursor.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • [¹⁴C]-alanine

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed HepG2 cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 6 hours.[7]

  • Radiolabeling: For the last 4 hours of the incubation period, add [¹⁴C]-alanine to the cell culture medium.[7]

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract the lipids using a suitable organic solvent mixture.

  • Lipid Separation:

    • Spot the lipid extracts onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system to separate the different lipid classes.

  • Quantification:

    • Scrape the spots corresponding to total lipids from the TLC plate.

    • Quantify the amount of incorporated [¹⁴C] label using a scintillation counter.[7]

  • Data Analysis: Determine the IC₅₀ value for the inhibition of total lipid synthesis.

In Vivo Efficacy in a Mouse Xenograft Model

This protocol details a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[2]

Materials:

  • BALB/c nude mice (4-5 weeks old)

  • HepG2 cells

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% sodium carboxymethyl cellulose solution)[3]

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject HepG2 cells (e.g., 5 x 10⁶ cells in a mixture with Matrigel) into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 × length × width²).[4]

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (p.o.) by gavage at the desired dose (e.g., 5 mg/kg/day) for the specified duration (e.g., 8 days).[2][4] The control group receives the vehicle.

  • Monitoring: Monitor tumor growth, body weight, and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[4]

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

ACLY_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Mechanism cluster_downstream Downstream Effects Growth_Factors Growth Factors / Insulin PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT ACLY ATP-Citrate Lyase (ACLY) AKT->ACLY Phosphorylation & Activation Mitochondria Mitochondria Citrate_mito Citrate (mito) Mitochondria->Citrate_mito Citrate_cyto Citrate (cyto) Citrate_mito->Citrate_cyto Transport Citrate_cyto->ACLY Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA Fatty_Acid_Synthesis De Novo Lipogenesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression BMS303141 This compound BMS303141->ACLY

Caption: Mechanism of action of this compound on the ACLY signaling pathway.

ER_Stress_Pathway cluster_upr Unfolded Protein Response (UPR) BMS303141 This compound ACLY ACLY Inhibition BMS303141->ACLY Acetyl_CoA_Depletion Acetyl-CoA Depletion ACLY->Acetyl_CoA_Depletion ER_Stress Endoplasmic Reticulum (ER) Stress Acetyl_CoA_Depletion->ER_Stress PERK p-PERK ER_Stress->PERK IRE1a p-IRE1α ER_Stress->IRE1a eIF2a p-eIF2α PERK->eIF2a sXBP1 sXBP1 IRE1a->sXBP1 ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis sXBP1->Apoptosis

Caption: Induction of ER stress and apoptosis by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HepG2) Compound_Treatment This compound Treatment Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., CCK-8) Compound_Treatment->Cell_Viability_Assay Lipid_Synthesis_Assay Lipid Synthesis Assay ([14C]-alanine) Compound_Treatment->Lipid_Synthesis_Assay Western_Blot Western Blot (Histone Acetylation) Compound_Treatment->Western_Blot Animal_Model Animal Model (e.g., Xenograft) Drug_Administration Oral Gavage of This compound Animal_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Measurement->Endpoint_Analysis

Caption: General experimental workflow for evaluating this compound.

References

The Role of BMS-303141 in the Inhibition of Lipid Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-303141 is a potent, cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL), a crucial enzyme in the de novo lipogenesis pathway. By targeting ACL, this compound effectively curtails the production of cytosolic acetyl-CoA, the fundamental building block for the synthesis of fatty acids and cholesterol. This whitepaper provides an in-depth technical guide on the mechanism of action of this compound, its role in the indirect inhibition of lipid synthesis, a summary of key quantitative data from preclinical studies, and detailed experimental protocols. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of its function and evaluation.

Introduction to this compound and its Target

This compound is a synthetic 2-hydroxy-N-arylbenzenesulfonamide that has been identified as a highly potent inhibitor of ATP-citrate lyase (ACL). ACL is a cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a key step linking glucose metabolism to the synthesis of lipids.[1] The acetyl-CoA produced by ACL is the primary precursor for both fatty acid and cholesterol biosynthesis.[2] Due to its strategic position in cellular metabolism, ACL is a significant therapeutic target for metabolic disorders characterized by excessive lipid accumulation, such as hyperlipidemia, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[1][3] this compound's inhibitory action on ACL leads to a reduction in the cellular pool of acetyl-CoA available for lipogenesis, thereby indirectly inhibiting fatty acid synthesis.

Mechanism of Action: Indirect Inhibition of Fatty Acid Synthesis

The primary mechanism by which this compound inhibits lipid synthesis is through the allosteric inhibition of ACL. This leads to a cascade of downstream effects that ultimately suppress the de novo synthesis of fatty acids.

  • Reduction of Cytosolic Acetyl-CoA: By inhibiting ACL, this compound directly reduces the production of cytosolic acetyl-CoA.[1] This depletion of a critical substrate limits the subsequent steps in the lipogenic pathway.

  • Downregulation of Lipogenic Enzymes: Preclinical studies have demonstrated that administration of this compound leads to the downregulation of key enzymes involved in fatty acid and cholesterol biosynthesis.[4][5][6] In a db/db mouse model of type 2 diabetes, oral treatment with this compound decreased the renal expression of acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase (HMGCR).[4][5][6]

  • Attenuation of Lipid Accumulation: The reduction in lipogenesis translates to a decrease in ectopic lipid accumulation in tissues.[4][5][6] In the aforementioned db/db mouse model, this compound treatment led to diminished renal ectopic lipid accumulation.[4][5][6]

The following diagram illustrates the signaling pathway of de novo lipogenesis and the point of intervention for this compound.

cluster_Cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mit Citrate Pyruvate->Citrate_mit via Acetyl-CoA TCA TCA Cycle Citrate_mit->TCA Citrate_cyt Citrate Citrate_mit->Citrate_cyt Citrate Shuttle AcetylCoA Acetyl-CoA Citrate_cyt->AcetylCoA ATP, CoA ACL ATP-Citrate Lyase (ACL) MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA HCO3- ACC Acetyl-CoA Carboxylase (ACC) FattyAcids Fatty Acids MalonylCoA->FattyAcids NADPH FASN Fatty Acid Synthase (FASN) BMS303141 This compound BMS303141->ACL Inhibition

Figure 1: Mechanism of this compound in the de novo lipogenesis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTargetCell Line/SystemValueReference
IC50 Human Recombinant ACLEnzyme Assay0.13 µM[2]
IC50 Lipid SynthesisHepG2 Cells8 µM
IC50 Cell ViabilityEsophageal Squamous Carcinoma Cells (ESCC)10-80 µM (dose and time-dependent)[2]
IC50 Cell ViabilityHepG2 and Huh-7 Cells10-20 µM[7]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageDurationKey FindingsReference
db/db Mice 50 mg/kg/day (oral)30 daysReduced serum lipids; Decreased renal expression of ACC, FAS, and HMGCR; Alleviated renal ectopic lipid accumulation and inflammation.[2][4][5]
HepG2 Xenograft Mice 5 mg/kg/day (oral)8 daysInhibited tumor growth; Combination with sorafenib significantly reduced tumor volume and weight.[2]
LPS-induced Endotoxemia Mice 50 mg/kg (intraperitoneal)Pre-treatmentInhibited the increase of phosphorylated ACLY in lung, kidney, and liver; Decreased plasma levels of IL-6 and MCP-1.[8]
High-Fat Diet Mice 10-100 mg/kg/day (oral)Not specifiedSuppressed osteoclast formation and prevented ovariectomy-induced bone loss.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the efficacy of this compound.

In Vitro ACL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human recombinant ACL.

Protocol:

  • Enzyme Reaction: The ACL enzyme activity is measured using a coupled assay. The reaction mixture contains purified human recombinant ACL, citrate, ATP, and CoA in a suitable buffer (e.g., Tris-HCl).

  • Coupling Enzymes: The production of oxaloacetate, one of the products of the ACL reaction, is coupled to the oxidation of NADH by malate dehydrogenase (MDH).

  • Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

  • IC50 Determination: The assay is performed in the presence of varying concentrations of this compound. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Lipid Synthesis Assay

Objective: To assess the effect of this compound on de novo lipid synthesis in a cellular context.

Protocol:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium.

  • Radiolabeling: The cells are incubated with a radiolabeled precursor of lipid synthesis, such as [14C]-acetate, in the presence of various concentrations of this compound.

  • Lipid Extraction: After the incubation period, the cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).

  • Quantification: The amount of incorporated radioactivity into the lipid fraction is measured using a scintillation counter.

  • IC50 Calculation: The percentage of inhibition of lipid synthesis is calculated for each concentration of this compound, and the IC50 value is determined.

In Vivo Efficacy Study in a db/db Mouse Model

Objective: To evaluate the in vivo effects of this compound on lipid metabolism and related gene expression in a model of type 2 diabetes.

Protocol:

  • Animal Model: 12-week-old male db/db mice and their lean littermates (db/m) are used.

  • Drug Administration: this compound is administered orally (e.g., by gavage) at a specified dose (e.g., 50 mg/kg/day) for a defined period (e.g., 30 days). A vehicle control group receives the vehicle alone.

  • Sample Collection: At the end of the treatment period, blood and kidney tissues are collected.

  • Biochemical Analysis: Serum levels of lipids (e.g., triglycerides, cholesterol) are measured using standard biochemical assays.

  • Gene Expression Analysis: The expression levels of lipogenic enzymes (ACC, FAS, HMGCR) in the kidney tissue are quantified using methods such as Western blotting or quantitative real-time PCR (qRT-PCR).

  • Histological Analysis: Kidney sections are stained with Oil Red O to visualize and quantify ectopic lipid accumulation.

The following diagram provides a generalized workflow for the in vivo evaluation of this compound.

cluster_Workflow In Vivo Evaluation Workflow for this compound cluster_Analysis Data Analysis AnimalModel Select Animal Model (e.g., db/db mice) Grouping Randomly Assign to Groups (Vehicle vs. This compound) AnimalModel->Grouping Treatment Administer Treatment (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitor Health and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., 30 days) Monitoring->Endpoint SampleCollection Collect Blood and Tissue Samples Endpoint->SampleCollection Biochemical Biochemical Analysis (Serum Lipids) SampleCollection->Biochemical GeneExpression Gene Expression Analysis (Western Blot / qRT-PCR) SampleCollection->GeneExpression Histology Histological Analysis (Oil Red O Staining) SampleCollection->Histology

Figure 2: Generalized experimental workflow for in vivo studies of this compound.

Conclusion

This compound is a potent and specific inhibitor of ATP-citrate lyase that effectively modulates lipid metabolism. Its mechanism of action, centered on the reduction of cytosolic acetyl-CoA, leads to the indirect but significant inhibition of fatty acid synthesis and the downregulation of key lipogenic enzymes. The preclinical data robustly support its potential as a therapeutic agent for metabolic diseases characterized by dysregulated lipid synthesis. The detailed protocols and quantitative summaries provided in this guide offer a valuable resource for researchers and drug development professionals working on novel therapies targeting metabolic pathways. Further investigation, including clinical trials, would be necessary to establish the safety and efficacy of this compound in humans. It is important to note that as of the current literature, no clinical trials have been registered for this compound.[9]

References

The Nexus of Metabolism and Epigenetics: A Technical Guide to BMS-303141 and its Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between cellular metabolism and epigenetic regulation, focusing on the role of the ATP-citrate lyase (ACLY) inhibitor, BMS-303141. By elucidating the mechanism of action of this compound, this document provides a comprehensive overview of its effects on histone acetylation and the downstream consequences for gene expression and cellular function. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Core Mechanism: this compound and the Inhibition of Acetyl-CoA Synthesis

This compound is a potent and specific inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate and lipid metabolism. ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm. This cytoplasmic pool of acetyl-CoA is the primary source of the acetyl group for the acetylation of histones and other proteins, a key post-translational modification that plays a pivotal role in regulating gene expression.

By inhibiting ACLY, this compound effectively reduces the intracellular concentration of acetyl-CoA. This depletion of a critical substrate for histone acetyltransferases (HATs) leads to a global decrease in histone acetylation. The hypoacetylated state of chromatin generally results in a more condensed chromatin structure, which is less accessible to transcription factors and the transcriptional machinery, ultimately leading to the repression of gene expression.

The following diagram illustrates the central role of ACLY in producing the acetyl-CoA necessary for histone acetylation and how this compound intervenes in this process.

cluster_0 Mitochondrion cluster_1 Cytoplasm Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mito Citrate_mito Pyruvate->Citrate_mito TCA Cycle Citrate_cyto Citrate_cyto Citrate_mito->Citrate_cyto Transport AcetylCoA AcetylCoA Citrate_cyto->AcetylCoA ACLY Histone Acetylation Histone Acetylation AcetylCoA->Histone Acetylation HATs Gene Expression Gene Expression Histone Acetylation->Gene Expression BMS303141 This compound ACLY ACLY BMS303141->ACLY Cellular Functions Cellular Functions Gene Expression->Cellular Functions

Figure 1: Mechanism of this compound Action.

Quantitative Effects of this compound on Acetyl-CoA Levels and Histone Acetylation

The inhibitory effect of this compound on ACLY and the subsequent reduction in histone acetylation have been quantified in various studies. The following tables summarize key quantitative data from the literature.

Parameter Value Assay Conditions Reference
IC50 for ACLY Inhibition 0.13 µMRecombinant human ACLY
IC50 for Lipid Synthesis Inhibition 8 µMHepG2 cells

Table 1: In Vitro Inhibitory Activity of this compound.

Cell Line / Tissue This compound Concentration Treatment Duration Effect on Acetyl-CoA Levels Effect on Histone Acetylation Reference
Human Monocyte-Derived Macrophages (MDMs)5 µM24 hoursSignificant decreaseDecrease in H3K14ac and H3K27ac
Human Umbilical Vein Endothelial Cells (HUVECs)10 µM4 hours (pre-treatment)Significant inhibition of LPS-induced increaseReduced global acetylation in response to LPS
Bone Marrow-Derived Macrophages (BMMs)Not specifiedNot specifiedSignificantly decreasedSuppressed
Hematopoietic Stem Cells (HSCs)Not specifiedNot specifiedNot specifiedSuppressed H3K27 acetylation
db/db mouse kidney50 mg/kg/day (oral)30 daysReduced substrate for histone acetylationDownregulated

Table 2: Effects of this compound on Acetyl-CoA and Histone Acetylation in Cellular and In Vivo Models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and histone acetylation research.

Western Blotting for Histone Acetylation

This protocol is adapted from standard procedures for analyzing histone modifications.

1. Cell Lysis and Histone Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease and histone deacetylase inhibitors).

  • Centrifuge to pellet nuclei.

  • Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate on a rotator at 4°C for at least 1 hour to extract histones.

  • Centrifuge at high speed to pellet debris and collect the supernatant containing histones.

  • Precipitate histones from the supernatant by adding trichloroacetic acid (TCA) to a final concentration of 20%.

  • Wash the histone pellet with ice-cold acetone and air dry.

  • Resuspend the histone pellet in a suitable buffer (e.g., water or a low-salt buffer).

2. SDS-PAGE and Western Blotting:

  • Quantify histone concentration using a protein assay (e.g., Bradford or BCA).

  • Mix a specified amount of histone protein (e.g., 10-20 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Separate histone proteins on a 15% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the signal to a loading control such as total histone H3 or β-actin.

start Cell Harvest lysis Cell Lysis & Nuclei Isolation start->lysis extraction Acid Extraction of Histones lysis->extraction precipitation TCA Precipitation extraction->precipitation quantification Protein Quantification precipitation->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Western Blot Workflow for Histone Acetylation.
Acetyl-CoA Measurement by LC-MS/MS

This protocol is based on established methods for quantifying acetyl-CoA from biological samples.

1. Sample Preparation:

  • Rapidly quench metabolism by flash-freezing cells or tissues in liquid nitrogen.

  • For adherent cells, aspirate media and add ice-cold extraction solvent (e.g., 80% methanol).

  • Scrape cells and collect the extract.

  • For tissues, homogenize the frozen tissue in the extraction solvent.

  • Centrifuge the extract at high speed to pellet debris.

  • Collect the supernatant and dry it under a vacuum or nitrogen stream.

2. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate acetyl-CoA from other metabolites using a suitable chromatography column (e.g., a C18 reversed-phase column).

  • Use a gradient elution with solvents such as ammonium acetate in water and acetonitrile.

  • Detect and quantify acetyl-CoA using multiple reaction monitoring (MRM) mode on the mass spectrometer, monitoring for specific precursor-to-product ion transitions for acetyl-CoA.

  • Use a stable isotope-labeled internal standard (e.g., 13C-acetyl-CoA) for accurate quantification.

start Sample Collection & Quenching extraction Metabolite Extraction start->extraction drying Solvent Evaporation extraction->drying reconstitution Sample Reconstitution drying->reconstitution injection LC-MS/MS Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Figure 3: LC-MS/MS Workflow for Acetyl-CoA Measurement.
RNA Sequencing (RNA-Seq) Analysis

This protocol outlines the general steps for performing RNA-seq to analyze gene expression changes following this compound treatment.

1. RNA Extraction and Library Preparation:

  • Treat cells with this compound or a vehicle control for the desired time.

  • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

2. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Perform quality control on the raw sequencing reads using tools like FastQC.

  • Align the quality-filtered reads to a reference genome using a splice-aware aligner (e.g., STAR).

  • Quantify gene expression levels by counting the number of reads mapping to each gene.

  • Perform differential gene expression analysis between this compound-treated and control samples using tools like DESeq2 or edgeR.

  • Perform downstream analyses such as gene ontology (GO) enrichment and pathway analysis to interpret the biological significance of the differentially expressed genes.

start Cell Treatment with this compound rna_extraction Total RNA Extraction start->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Quality Control of Reads sequencing->qc alignment Read Alignment to Genome qc->alignment quantification Gene Expression Quantification alignment->quantification diff_exp Differential Expression Analysis quantification->diff_exp downstream Downstream Functional Analysis diff_exp->downstream

Figure 4: RNA-Seq Experimental and Analytical Workflow.

Signaling Pathways and Logical Relationships

The activity of ACLY and its impact on histone acetylation are embedded within broader cellular signaling networks. The Akt signaling pathway is a key upstream regulator of ACLY activity.

The Akt-ACLY-Histone Acetylation Axis

Growth factor signaling through pathways such as the PI3K/Akt pathway can lead to the phosphorylation and activation of ACLY. This provides a direct link between mitogenic signals and the metabolic state of the cell, influencing epigenetic regulation and gene expression programs that support cell growth and proliferation.

GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt ACLY ACLY Akt->ACLY Phosphorylation & Activation AcetylCoA Acetyl-CoA ACLY->AcetylCoA HistoneAcetylation Histone Acetylation AcetylCoA->HistoneAcetylation GeneExpression Gene Expression (Proliferation, Survival) HistoneAcetylation->GeneExpression BMS303141 This compound BMS303141->ACLY

Figure 5: The Akt-ACLY Signaling Pathway.

Conclusion

This compound serves as a powerful chemical probe to investigate the intricate connection between cellular metabolism and epigenetic control. Its specific inhibition of ACLY provides a means to modulate the availability of acetyl-CoA for histone acetylation, thereby influencing gene expression and a wide range of cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this fundamental metabolic-epigenetic axis in various diseases, including cancer and metabolic disorders. The continued investigation into the effects of this compound and other ACLY inhibitors will undoubtedly shed more light on the dynamic interplay between metabolism and the epigenome.

Preclinical Profile of BMS-303141: A Potent ATP-Citrate Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY). ACLY is a crucial enzyme in cellular metabolism, responsible for the synthesis of cytosolic acetyl-CoA, a fundamental building block for de novo lipogenesis and a key substrate for histone acetylation. By targeting ACLY, this compound represents a compelling therapeutic strategy for various pathologies, including metabolic diseases and cancer. This document provides a comprehensive overview of the preclinical research findings for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these seminal studies.

Core Mechanism of Action

This compound exerts its biological effects through the specific inhibition of ATP-citrate lyase. ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the cytoplasm. This cytosolic pool of acetyl-CoA is essential for the biosynthesis of fatty acids and cholesterol. Furthermore, acetyl-CoA serves as the acetyl-group donor for histone acetyltransferases (HATs), thereby playing a critical role in epigenetic regulation of gene expression. Inhibition of ACLY by this compound leads to a depletion of cytosolic acetyl-CoA, which in turn disrupts lipid metabolism and alters the epigenetic landscape within cells.

Quantitative In Vitro and In Vivo Data

The preclinical efficacy of this compound has been evaluated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Activity of this compound
ParameterValueCell Line/SystemReference
ACLY Inhibition (IC50) 0.13 µMHuman Recombinant ACL
Lipid Synthesis Inhibition (IC50) 8 µMHepG2 cells
AML Cell Growth Inhibition (IC50) ~10-20 µMHL-60 cells
Cytotoxicity No cytotoxicity up to 50 µMGeneral cell-based Alamar Blue assay
In Vivo Efficacy of this compound
Animal ModelDosing RegimenDurationKey FindingsReference
HepG2 Xenograft (BALB/c nude mice) 5 mg/kg/day (oral)8 daysInhibited tumor growth. Combination with sorafenib significantly reduced tumor volume and weight.
High-Fat Diet Mice 10 or 100 mg/kg/day (in diet)34 daysLowered plasma cholesterol and triglycerides by ~20-30%, and fasting plasma glucose by 30-50%. Reduced weight gain and adiposity.
db/db mice (Type 2 Diabetes Model) 50 mg/kg/day (oral)30 daysReduced serum lipids and renal lipogenic enzymes (ACC, FAS, HMGCR). Alleviated ectopic lipid accumulation and inflammation in the kidneys.
LPS-induced Endotoxemia Mice 50 mg/kg (pretreatment)16 hours post-LPSDecreased plasma levels of IL-6 and MCP-1. Reduced plasma lactate and LDH levels.

Key Signaling Pathways and Experimental Workflows

ATP-Citrate Lyase (ACLY) Signaling Pathway

The following diagram illustrates the central role of ACLY in cellular metabolism and the impact of its inhibition by this compound.

ACLY_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Glucose_mito Glucose Pyruvate Pyruvate Glucose_mito->Pyruvate Citrate_mito Citrate Pyruvate->Citrate_mito TCA Cycle Citrate_cyto Citrate Citrate_mito->Citrate_cyto Export AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA Catalyzed by ACLY ATP-Citrate Lyase (ACLY) ACLY->AcetylCoA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol HistoneAcetylation Histone Acetylation AcetylCoA->HistoneAcetylation GeneExpression Gene Expression HistoneAcetylation->GeneExpression Regulates BMS303141 This compound BMS303141->ACLY Inhibits

Caption: Role of ACLY in metabolism and its inhibition by this compound.
ER Stress-Induced Apoptosis in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress. This process involves the activation of the p-eIF2α/ATF4/CHOP signaling axis.

ER_Stress_Pathway BMS303141 This compound ACLY ACLY Inhibition BMS303141->ACLY ER_Stress Endoplasmic Reticulum Stress ACLY->ER_Stress Induces p_eIF2a p-eIF2α ER_Stress->p_eIF2a Activates ATF4 ATF4 p_eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: this compound induces apoptosis in HCC via the ER stress pathway.
Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model of cancer.

Xenograft_Workflow start Start cell_injection Subcutaneous injection of HepG2 cells into BALB/c nude mice start->cell_injection tumor_growth Tumor growth to ~100 mm³ cell_injection->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Daily oral gavage with: - Vehicle (Normal Saline) - this compound - Sorafenib - this compound + Sorafenib randomization->treatment measurement Measure tumor volume and body weight treatment->measurement During treatment end_study End of study, collect tumors for analysis (e.g., Ki-67 staining) measurement->end_study After treatment period analysis Data Analysis end_study->analysis

Caption: Workflow for a typical in vivo xenograft study with this compound.

Detailed Experimental Protocols

In Vitro ACLY Inhibition Assay
  • Principle: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ACLY.

  • Methodology: The enzyme activity is typically measured using a coupled assay, such as the ADP-Glo™ Kinase Assay. The assay quantifies the amount of ADP produced, which is directly proportional to the ACLY activity. The reaction is performed with varying concentrations of this compound to determine the IC50 value.

Cell Viability and Proliferation Assays
  • Principle: To assess the effect of this compound on the viability and proliferation of cancer cells.

  • Methodology: Esophageal squamous cell carcinoma (ESCC) cells were seeded in 96-well plates (3 x 10³ cells/well) and cultured for 24 hours. The cells were then treated with different concentrations of this compound (0-80 µM) for 24, 48, 72, and 96 hours. Cell viability was measured using the CCK-8 assay, where the absorbance at 450 nm was read with a microplate reader.

In Vivo Xenograft Model
  • Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: BALB/c nude mice.

  • Methodology: HepG2 cells (5 x 10⁷ cells/mouse) were injected subcutaneously into the forelimb abdomen of the mice. When the tumor volume reached approximately 100 mm³, the mice were randomized into four groups (n=4 per group). The groups received daily oral gavage of either normal saline (vehicle), this compound (5 mg/kg), sorafenib, or a combination of this compound and sorafenib for 8 consecutive days. Tumor volume was measured every 2 days. At the end of the study, tumors were excised, weighed, and analyzed for markers of proliferation such as Ki-67.

In Vivo Model of Type 2 Diabetes
  • Principle: To assess the metabolic effects of this compound in a model of type 2 diabetes and obesity-related nephropathy.

  • Animal Model: 12-week-old db/db mice.

  • Methodology: The mice were administered this compound intragastrically for 30 days. The effects on ectopic lipid accumulation in the kidney were observed by staining kidney sections with Oil Red O. Tissue lipid metabolites were assessed by mass spectrometry. Histological examinations and various biochemical assays were performed to evaluate the anti-obesity and renoprotective effects.

Conclusion

The preclinical data for this compound strongly support its role as a potent and selective inhibitor of ATP-citrate lyase. Its ability to modulate lipid metabolism and induce anti-proliferative and pro-apoptotic effects in cancer cells, both in vitro and in vivo, highlights its therapeutic potential. Furthermore, its beneficial effects in models of metabolic disease suggest a broader clinical utility. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this promising therapeutic agent.

BMS-303141: A Technical Guide to a Potent Chemical Probe for ATP Citrate Lyase (ACLY)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP Citrate Lyase (ACLY) is a pivotal enzyme that links carbohydrate and lipid metabolism.[1][2] It catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[1] This function positions ACLY at a critical metabolic nexus, supplying the acetyl-CoA necessary for the de novo biosynthesis of fatty acids and cholesterol.[3][4] Dysregulation of ACLY has been implicated in various diseases, including metabolic disorders and cancer, making it a compelling target for therapeutic intervention.[1][3][5] BMS-303141 has emerged as a potent and selective small-molecule inhibitor of ACLY, serving as an invaluable chemical probe to investigate the physiological and pathophysiological roles of this enzyme.[6][7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its effects on key signaling pathways.

Mechanism of Action

This compound is a cell-permeable inhibitor that directly targets the enzymatic activity of ATP Citrate Lyase.[6][8] By inhibiting ACLY, this compound effectively reduces the cytoplasmic pool of acetyl-CoA, a fundamental building block for lipid synthesis and protein acetylation.[9][10] This reduction in acetyl-CoA subsequently impacts downstream metabolic pathways, including fatty acid and cholesterol biosynthesis.[11] The depletion of these essential macromolecules can lead to various cellular outcomes, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.[6][12][13]

Biochemical and Cellular Activity of this compound

The inhibitory potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data available for this chemical probe.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay SystemIC50Reference
Human Recombinant ACLYEnzyme Activity Assay0.13 µM[7][8]
Human ACLYEnzyme Activity Assay0.94 µM[14]
Total Lipid SynthesisHepG2 cells8 µM[7][8][11]
Cell GrowthHL-60 AML cells (72h)~10-20 µM[15]

Table 2: Effects of this compound in Cellular Models

Cell LineConcentrationDurationObserved EffectReference
ESCC cells0-80 µM24-96 hSignificant inhibition of cell survival[6]
HepG2 and Huh-7 cells10 µM or 20 µMNot specifiedSignificant suppression of proliferation and colony number[10]
HUVEC cells10 µM4 h (pre-treatment)Reversed LPS-induced upregulation of VCAM-1, E-selectin, and MCP-1[6]
HepG2 cellsNot specifiedNot specifiedNo cytotoxicity up to 50 µM[8]

Table 3: In Vivo Efficacy of this compound

Animal ModelDosageDurationKey FindingsReference
High-fat fed mice10 or 100 mg/kg/day (in diet)34 daysLowered plasma cholesterol (20-30%), triglycerides (20-30%), and fasting plasma glucose (30-50%)[8]
db/db mice50 mg/kg/day (oral)30 daysReduced serum lipids and renal lipogenic enzymes (ACC, FAS, HMGCR)[9]
HepG2 cell xenograft mice5 mg/kg/day (oral)8 daysInhibited liver cancer cell growth[6]
LPS-induced endotoxemia mice50 mg/kg (pretreatment)16 h post-LPSDecreased plasma levels of IL-6 and MCP-1[13]

Signaling Pathways Modulated by this compound

The inhibition of ACLY by this compound initiates a cascade of effects on downstream signaling pathways. A primary consequence is the disruption of lipid metabolism, which is fundamental for cell membrane integrity, energy storage, and signaling molecule synthesis. Furthermore, the reduction in acetyl-CoA availability can impact histone acetylation, thereby influencing gene expression programs.

ACLY_Metabolic_Pathway Glucose Glucose Citrate_mito Mitochondrial Citrate Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Cytosolic Citrate Citrate_mito->Citrate_cyto Transport ACLY ACLY Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA catalyzes FattyAcids Fatty Acid Biosynthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Biosynthesis AcetylCoA->Cholesterol HistoneAcetylation Histone Acetylation AcetylCoA->HistoneAcetylation BMS303141 This compound BMS303141->ACLY

Caption: Central Role of ACLY in Metabolism and its Inhibition by this compound.

In cancer cells, which often exhibit elevated lipogenesis, the effects of ACLY inhibition are particularly pronounced. By cutting off the supply of acetyl-CoA, this compound can impede the rapid proliferation and survival of tumor cells.[1] For instance, in hepatocellular carcinoma (HCC) cells, this compound has been shown to induce endoplasmic reticulum (ER) stress, leading to apoptosis through the p-eIF2α/ATF4/CHOP axis.[10]

BMS303141_Cancer_Cell_Apoptosis BMS303141 This compound ACLY ACLY BMS303141->ACLY AcetylCoA Reduced Acetyl-CoA ACLY->AcetylCoA inhibition leads to LipidSynth Inhibited Lipid Synthesis AcetylCoA->LipidSynth ER_Stress ER Stress LipidSynth->ER_Stress p_eIF2a p-eIF2α ER_Stress->p_eIF2a activates ATF4 ATF4 p_eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP activates Apoptosis Apoptosis CHOP->Apoptosis induces

Caption: Proposed Mechanism of this compound-induced Apoptosis in HCC Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, compiled from various research articles.

ACLY Enzyme Inhibition Assay

This protocol is adapted from a direct homogeneous assay for ATP citrate lyase.[16]

Objective: To determine the in vitro inhibitory activity of this compound on recombinant ACLY.

Materials:

  • Human recombinant ACLY enzyme

  • [14C]citrate

  • Coenzyme A (CoA)

  • ATP

  • Magnesium Chloride (MgCl2)

  • EDTA

  • MicroScint-O scintillation cocktail

  • 384-well plates

  • TopCount scintillation counter

  • This compound

Procedure:

  • Prepare a reaction mixture containing ACLY enzyme, [14C]citrate, CoA, ATP, and MgCl2 in a suitable buffer.

  • Add varying concentrations of this compound to the wells of a 384-well plate.

  • Initiate the enzymatic reaction by adding the reaction mixture to the wells.

  • Incubate the plate at room temperature for a defined period.

  • Stop the reaction by adding EDTA.

  • Add MicroScint-O to each well. This agent specifically detects the product, [14C]acetyl-CoA.

  • Measure the signal (counts per minute, CPM) using a TopCount scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Lipid Synthesis Assay

This protocol is based on methods used to assess lipid synthesis in HepG2 cells.[11]

Objective: To measure the effect of this compound on total lipid synthesis in cultured cells.

Materials:

  • HepG2 cells

  • Cell culture medium

  • This compound

  • [14C]-alanine

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Seed HepG2 cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for 6 hours.

  • For the last 4 hours of incubation, add [14C]-alanine to the culture medium.

  • After incubation, wash the cells and extract the total lipids using an appropriate solvent system.

  • Separate the lipid extracts by TLC.

  • Measure the incorporation of [14C]-label into the total lipids using a scintillation counter.

  • Determine the IC50 for the inhibition of lipid synthesis.

Cell Viability Assay

This protocol describes a common method to assess the effect of this compound on cell proliferation.[6][10]

Objective: To evaluate the cytotoxicity and anti-proliferative effects of this compound.

Materials:

  • Cancer cell lines (e.g., ESCC, HepG2, Huh-7)

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT or CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 3x10^3 cells per well and culture for 24 hours.[6]

  • Treat the cells with a range of concentrations of this compound (e.g., 0-80 µM).[6]

  • Incubate for various time points (e.g., 24, 48, 72, 96 hours).[6]

  • Add MTT or CCK-8 solution to each well and incubate for 2-3 hours.[6][10]

  • If using MTT, dissolve the formazan crystals in DMSO.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 540 nm for MTT) using a microplate reader.[6][10]

  • Calculate the cell viability as a percentage of the control (untreated) cells.

Animal Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound.[6][10]

Objective: To assess the effect of this compound on tumor growth in a mouse model.

Materials:

  • BALB/c nude mice (4-5 weeks old)

  • Hepatocellular carcinoma cells (e.g., HepG2)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject HepG2 cells (5x10^7 cells/mouse) into the forelimb abdomen of the mice.[6]

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).[10]

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound).

  • Administer this compound orally at the desired dose (e.g., 5 mg/kg/day).[6]

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67).[6]

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation EnzymeAssay ACLY Enzyme Inhibition Assay LipidSynthAssay Cellular Lipid Synthesis Assay EnzymeAssay->LipidSynthAssay informs CellViability Cell Viability Assay LipidSynthAssay->CellViability informs Xenograft Tumor Xenograft Model CellViability->Xenograft justifies

Caption: General Experimental Workflow for Characterizing this compound.

Off-Target Effects and Selectivity

While this compound is a potent ACLY inhibitor, it is crucial for researchers to consider potential off-target effects, as is the case with any small-molecule probe.[17][18][19] The available literature suggests a good selectivity profile, with no significant cytotoxicity observed at concentrations well above its IC50 for ACLY inhibition.[8] However, comprehensive off-target profiling against a broad panel of kinases and other enzymes would provide a more complete understanding of its selectivity. When interpreting experimental results, it is advisable to use multiple lines of evidence, such as genetic knockdown or knockout of ACLY, to corroborate the findings obtained with this compound.

Conclusion

This compound is a well-characterized and potent chemical probe for ATP Citrate Lyase. Its ability to effectively inhibit ACLY in both biochemical and cellular contexts has made it an indispensable tool for elucidating the multifaceted roles of this enzyme in health and disease. This technical guide provides a consolidated resource of its quantitative data, effects on signaling pathways, and detailed experimental protocols to aid researchers in its effective application. As with any chemical probe, careful experimental design and consideration of potential off-target effects are paramount for generating robust and reliable scientific insights.

References

BMS-303141: A Technical Guide to its Role in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme that links carbohydrate and lipid metabolism. By blocking ACLY, this compound effectively reduces the cytosolic pool of acetyl-CoA, a critical precursor for de novo fatty acid and cholesterol biosynthesis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its application in metabolic pathway analysis, and in-depth protocols for key experimental procedures. The information presented is intended to support researchers, scientists, and drug development professionals in utilizing this compound as a tool to investigate cellular metabolism and explore its therapeutic potential.

Introduction

ATP-citrate lyase (ACLY) is a cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a crucial step in the de novo synthesis of fatty acids and cholesterol.[1] Given its central role in cellular metabolism, ACLY has emerged as a significant target for therapeutic intervention in various metabolic disorders and cancers. This compound is a highly specific inhibitor of ACLY, demonstrating potent activity in both in vitro and in vivo models.[2][3] Its ability to permeate cell membranes makes it a valuable tool for studying the downstream effects of ACLY inhibition on various metabolic pathways.

Mechanism of Action

This compound exerts its inhibitory effect on ACLY, which is responsible for generating the cytosolic acetyl-CoA necessary for lipogenesis and cholesterogenesis.[2] The primary mechanism involves the reduction of available acetyl-CoA, thereby limiting the substrates for fatty acid synthase (FAS) and HMG-CoA reductase (HMGCR), the rate-limiting enzymes in fatty acid and cholesterol synthesis, respectively.[4][5] This targeted inhibition leads to a decrease in the overall synthesis of lipids and cholesterol.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

ParameterValueSpecies/Cell LineReference
IC50 (ACLY Inhibition)0.13 µMHuman recombinant[2][3]
IC50 (Lipid Synthesis)8 µMHepG2 cells[6]

Table 1: In Vitro Efficacy of this compound

Animal ModelDosing RegimenKey FindingsReference
High-fat fed mice10 or 100 mg/kg/day (in diet) for 34 daysReduced plasma cholesterol, triglycerides, and fasting glucose; inhibited weight gain.[3]
db/db mice (model of type 2 diabetes)50 mg/kg/day (oral gavage) for 30 daysReduced serum lipids and renal lipogenic enzymes (ACC, FAS, HMGCR); alleviated ectopic lipid accumulation and inflammation in the kidneys.[2]
HepG2 xenograft mice5 mg/kg/day (oral gavage) for 8 daysInhibited tumor growth.[2]
Endotoxemia mouse model50 mg/kg (pretreatment)Alleviated inflammation and organ injury.[7]

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway influenced by this compound and a general workflow for its experimental evaluation.

Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport ACLY ACLY Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol HMGCR FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids FAS BMS303141 This compound BMS303141->ACLY

Figure 1. Mechanism of this compound action on the lipogenic pathway.

start Start: Hypothesis (e.g., this compound affects cell proliferation) invitro In Vitro Experiments start->invitro cell_culture Cell Culture (e.g., HepG2, Huh-7) invitro->cell_culture treatment Treatment with This compound (various conc.) cell_culture->treatment assays Perform Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability enzyme_activity ACLY Activity Assay assays->enzyme_activity lipid_synthesis Lipid/Cholesterol Synthesis Assays assays->lipid_synthesis western_blot Western Blot (ACLY, FAS, etc.) assays->western_blot data_analysis_vitro Data Analysis viability->data_analysis_vitro enzyme_activity->data_analysis_vitro lipid_synthesis->data_analysis_vitro western_blot->data_analysis_vitro invivo In Vivo Experiments (e.g., Mouse models) data_analysis_vitro->invivo animal_model Select Animal Model (e.g., db/db mice, xenograft) invivo->animal_model dosing Administer this compound (e.g., oral gavage) animal_model->dosing monitoring Monitor Physiological Parameters dosing->monitoring tissue_analysis Tissue/Blood Analysis (Lipids, Proteins) monitoring->tissue_analysis data_analysis_vivo Data Analysis tissue_analysis->data_analysis_vivo conclusion Conclusion & Publication data_analysis_vivo->conclusion

Figure 2. General experimental workflow for evaluating this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound.

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., HepG2, Huh-7)

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Incubate the plate for an additional 4 hours at 37°C or until the formazan is fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

ATP-Citrate Lyase (ACLY) Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of this compound on ACLY activity.

Materials:

  • Recombinant human ACLY

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 10 mM citrate, 0.5 mM CoA, 2 mM ATP)

  • This compound dilutions

  • Coupling enzyme: Malate Dehydrogenase (MDH)

  • NADH

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, MDH, and NADH.

  • Add various concentrations of this compound or vehicle control to the wells of a 96-well plate.

  • Add the ACLY enzyme to each well.

  • Initiate the reaction by adding the substrate mixture (citrate, CoA, ATP).

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates and determine the IC50 value of this compound.

De Novo Fatty Acid and Cholesterol Synthesis Assay

This protocol measures the rate of new fatty acid and cholesterol synthesis in cells treated with this compound.

Materials:

  • Cells (e.g., HepG2)

  • Culture medium

  • This compound

  • [1-14C]-Acetic acid or [3H]-acetate

  • Scintillation vials and scintillation fluid

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1)

  • Thin-layer chromatography (TLC) system (optional, for separating lipid classes)

Procedure:

  • Plate cells and treat with various concentrations of this compound as described in the cell viability assay.

  • After the desired treatment duration, add [1-14C]-acetic acid or [3H]-acetate to the culture medium at a final concentration of 1 µCi/mL.

  • Incubate for 2-4 hours at 37°C.

  • Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using a chloroform:methanol mixture.

  • Separate the aqueous and organic phases by centrifugation.

  • Collect the organic phase containing the lipids.

  • Evaporate the solvent and resuspend the lipid extract in a small volume of chloroform.

  • (Optional) Spot the lipid extract onto a TLC plate and develop the chromatogram to separate fatty acids and cholesterol.

  • Scrape the corresponding spots or use the total lipid extract and transfer to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of the cell lysate.

Western Blot Analysis

This protocol is used to determine the protein levels of ACLY and other key enzymes in the lipogenic pathway.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ACLY, anti-FAS, anti-HMGCR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a valuable pharmacological tool for the study of metabolic pathways, particularly those involving de novo lipogenesis and cholesterogenesis. Its high potency and specificity for ACLY allow for precise investigation of the downstream consequences of inhibiting this key metabolic enzyme. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of metabolic regulation and the identification of new therapeutic strategies for metabolic diseases and cancer.

References

Methodological & Application

Application Notes and Protocols for BMS-303141 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-303141 is a potent and specific inhibitor of ATP-citrate lyase (ACL), a crucial enzyme that links cellular glucose metabolism to the production of cytosolic acetyl-CoA. This intermediate is vital for the de novo synthesis of fatty acids and cholesterol, as well as for histone acetylation, which regulates gene expression.[1][2] The inhibitory action of this compound on ACL makes it a valuable tool for investigating the roles of these metabolic pathways in various physiological and pathological conditions, including cancer, metabolic disorders, and inflammatory diseases.[1][2][3][4][5]

These application notes provide an overview of the reported dosages and administration routes for this compound in preclinical animal studies, with a focus on mouse models. The accompanying protocols offer detailed methodologies for the preparation and administration of this compound.

Data Presentation: this compound Dosage in Animal Studies

The following table summarizes the dosages of this compound used in various mouse models:

Animal ModelConditionDosageAdministration RouteDurationVehicleKey Findings
BALB/c nude miceHepatocellular Carcinoma (HepG2 xenograft)5 mg/kg/dayOral (gavage)8 daysNormal SalineInhibited tumor growth, synergistic effect with sorafenib.[1][3]
db/db miceType 2 Diabetes50 mg/kg/dayOral (intragastric)30 days0.5% Sodium Carboxymethyl CelluloseReduced serum lipids and renal lipogenic enzymes, alleviated ectopic lipid accumulation and inflammation in the kidneys.[1][4][6]
High-fat diet-induced obese miceHyperlipidemia10 mg/kg/dayNot specified29 daysNot specifiedReduced plasma glucose.[4]
C57BL/6J miceSepsis (LPS-induced endotoxemia)50 mg/kgIntraperitoneal (i.p.) injectionSingle dose (1h prior to LPS)SalineAlleviated inflammation and organ injury.[5]

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Xenograft Model of Hepatocellular Carcinoma

This protocol is adapted from studies investigating the anti-tumor effects of this compound.[1][3]

1. Materials:

  • This compound
  • Normal saline (0.9% NaCl)
  • BALB/c nude mice
  • HepG2 cells
  • Oral gavage needles (20-22 gauge)
  • Syringes

2. Preparation of Dosing Solution:

  • Weigh the required amount of this compound based on the number of mice and the desired dose (5 mg/kg).
  • Suspend this compound in normal saline to the final desired concentration. For example, for a 20g mouse receiving a 5 mg/kg dose, you would administer 0.1 mg in a volume of 100-200 µL. Adjust the concentration of the stock solution accordingly.
  • Vortex the suspension thoroughly before each administration to ensure homogeneity.

3. Experimental Procedure:

  • Subcutaneously inject HepG2 cells into the flank of each mouse.
  • Monitor tumor growth regularly. Once tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups.
  • Administer the this compound suspension (5 mg/kg) or vehicle (normal saline) orally via gavage once daily for 8 consecutive days.
  • Monitor tumor volume and body weight throughout the study.
  • At the end of the treatment period, euthanize the mice and collect tumor tissues for further analysis (e.g., immunohistochemistry for Ki-67).[1][3]

Protocol 2: Intraperitoneal Administration of this compound in a Mouse Model of Sepsis

This protocol is based on a study evaluating the anti-inflammatory effects of this compound.[5]

1. Materials:

  • This compound
  • Saline (0.9% NaCl)
  • C57BL/6J mice
  • Lipopolysaccharide (LPS)
  • 25-27 gauge needles
  • Syringes

2. Preparation of Dosing Solution:

  • Prepare a stock solution of this compound in saline at a concentration suitable for administering 50 mg/kg in a low volume (e.g., 100 µL).
  • Ensure the solution is well-mixed before each injection.

3. Experimental Procedure:

  • Administer a single dose of this compound (50 mg/kg) or vehicle (saline) via intraperitoneal injection.
  • One hour after the this compound injection, induce sepsis by intraperitoneally injecting LPS (e.g., 5 mg/kg).
  • Monitor the mice for signs of endotoxemia.
  • At a predetermined time point (e.g., 16 hours post-LPS injection), collect blood and tissue samples for analysis of inflammatory markers (e.g., IL-6, MCP-1) and assessment of organ injury.[5]

Mandatory Visualization

Signaling Pathway of this compound Action

BMS303141_Pathway BMS303141 This compound ACL ATP-Citrate Lyase (ACL) BMS303141->ACL AcetylCoA Cytosolic Acetyl-CoA ACL->AcetylCoA  Inhibited Citrate Citrate (from Mitochondria) Citrate->ACL Lipid_Synth De Novo Lipogenesis (Fatty Acids, Cholesterol) AcetylCoA->Lipid_Synth Histone_Acet Histone Acetylation AcetylCoA->Histone_Acet Cell_Growth Decreased Cell Proliferation Lipid_Synth->Cell_Growth Gene_Expr Altered Gene Expression Histone_Acet->Gene_Expr Gene_Expr->Cell_Growth Inflammation Reduced Inflammation Gene_Expr->Inflammation Xenograft_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Tumors ~100 mm³ Treatment Daily Oral Gavage: - Vehicle - this compound (5 mg/kg) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring 8 days Endpoint Endpoint: Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Application Notes and Protocols for BMS-303141 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BMS-303141 is a potent and specific inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme in the de novo lipogenesis pathway. ACLY catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. In various cancer cell types, which exhibit upregulated lipogenesis to support rapid growth and proliferation, the inhibition of ACLY by this compound has been demonstrated to suppress tumor growth and induce apoptosis. These application notes provide detailed protocols and concentration guidelines for utilizing this compound in cell culture experiments.

Mechanism of Action

This compound acts as a small molecule inhibitor of ATP-citrate lyase (ACLY), which is a key enzyme in the pathway of fatty acid synthesis. By blocking ACLY, this compound reduces the availability of cytosolic acetyl-CoA, which is essential for the production of fatty acids and cholesterol. This disruption of lipid metabolism can impede the formation of new cell membranes, which is critical for rapidly dividing cells like cancer cells. Consequently, the inhibition of ACLY by this compound can lead to a decrease in cell proliferation and the induction of programmed cell death, or apoptosis.

cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Citrate Citrate ACLY ACLY (ATP-citrate lyase) Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid BMS303141 This compound BMS303141->ACLY Inhibition CellGrowth Cell Proliferation & Membrane Synthesis FattyAcid->CellGrowth Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mito Citrate Pyruvate->Citrate_mito Citrate_mito->Citrate Transport A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO E->F G Measure absorbance at 570 nm F->G A Prepare reaction mix (ACLY, buffer, NADH, MDH) B Add this compound (various concentrations) A->B C Pre-incubate B->C D Initiate reaction with ATP and CoA C->D E Measure absorbance at 340 nm over time D->E F Calculate reaction rates and IC50 E->F

Application Notes and Protocols: BMS-303141 Treatment of HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BMS-303141 is a potent, selective, and cell-permeable small molecule inhibitor of ATP Citrate Lyase (ACLY or ACL).[1][2] ACLY is a crucial cytosolic enzyme that links carbohydrate metabolism to lipid synthesis by catalyzing the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate.[3] The resulting acetyl-CoA is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[1] In hepatocellular carcinoma (HCC) cell lines like HepG2, which often exhibit metabolic reprogramming and increased lipid synthesis, targeting ACLY presents a promising therapeutic strategy. This compound has been shown to inhibit lipid synthesis, reduce cell proliferation, and induce apoptosis in HepG2 cells, making it a valuable tool for cancer research and drug development.[4][5][6]

Mechanism of Action in HepG2 Cells

This compound exerts its effects on HepG2 cells primarily through two interconnected mechanisms: inhibition of lipid metabolism and induction of endoplasmic reticulum (ER) stress.

  • Inhibition of Lipid Synthesis: By inhibiting ACLY, this compound depletes the cytosolic pool of acetyl-CoA. This reduction in the primary substrate for fatty acid synthase (FASN) and HMG-CoA reductase (HMGCR) leads to a significant decrease in the de novo synthesis of fatty acids and cholesterol.[1][7]

  • Induction of ER Stress and Apoptosis: The disruption of lipid metabolism and cellular homeostasis triggers ER stress. In HepG2 cells, this compound treatment activates key pathways of the Unfolded Protein Response (UPR), including the PERK and IRE1α pathways. This leads to the phosphorylation of eIF2α, subsequent translation of Activating Transcription Factor 4 (ATF4), and upregulation of the pro-apoptotic factor C/EBP homologous protein (CHOP).[5] The activation of this p-eIF2α/ATF4/CHOP signaling axis is a critical driver of this compound-induced apoptosis in hepatocellular carcinoma cells.[3][5][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity, with a focus on HepG2 cells.

ParameterValueCell Line / SystemReference
IC₅₀ (ACL Inhibition) 0.13 µMHuman Recombinant ACLY[1][2][4]
IC₅₀ (Lipid Synthesis Inhibition) 8 µMHepG2 cells[2][4][6][8]
Cytotoxicity No significant cytotoxicity observed up to 50 µMHepG2 cells[2][4]

Signaling Pathways and Experimental Workflows

BMS_303141_Mechanism cluster_0 Cytosol cluster_1 Endoplasmic Reticulum Stress Pathway Citrate Citrate ACLY ATP Citrate Lyase (ACLY) Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Lipid_Synth De Novo Lipid Synthesis (Fatty Acids, Cholesterol) AcetylCoA->Lipid_Synth ER_Stress ER Stress AcetylCoA->ER_Stress Depletion Induces BMS This compound BMS->ACLY Inhibits PERK p-PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Mechanism of this compound in HepG2 cells.

Experimental_Workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Culture 1. Culture HepG2 Cells (DMEM + 10% FBS) Seed 2. Seed Cells in Plates (e.g., 96-well, 6-well) Culture->Seed Treat 4. Treat Cells with this compound (Dose-response & Time-course) Seed->Treat Prepare_BMS 3. Prepare this compound Stock (e.g., in DMSO) Prepare_BMS->Treat Viability A. Cell Viability Assay (MTT / CCK-8) Treat->Viability 24-96h Apoptosis B. Apoptosis Assay (Annexin V / PI Staining) Treat->Apoptosis 48h Lipid C. Lipid Synthesis Assay (e.g., Radioactive Precursor) Treat->Lipid 24h Western D. Western Blot (ACLY, p-eIF2α, ATF4, CHOP) Treat->Western 24h

Caption: Experimental workflow for evaluating this compound effects on HepG2 cells.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound powder (MW: 424.3 g/mol ).[4]

  • Solvent: Dimethyl sulfoxide (DMSO).[4]

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.24 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Ultrasonic treatment may be used if necessary.[2]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term use.[4] Note: When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

HepG2 Cell Culture and Treatment
  • Materials:

    • HepG2 cell line.

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA solution.

  • Protocol:

    • Culture HepG2 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO₂.[10]

    • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

    • Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction) at a predetermined density (e.g., 5x10³ cells/well for a 96-well plate).[11]

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for the specified duration (e.g., 24, 48, 72 hours) before proceeding to downstream assays.

Cell Viability Assay (MTT Assay)
  • Purpose: To determine the effect of this compound on HepG2 cell viability and calculate the IC₅₀ value for proliferation inhibition.

  • Protocol:

    • Seed HepG2 cells in a 96-well plate and treat with various concentrations of this compound for 24-96 hours as described above.[1]

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][11]

    • Aspirate the medium containing MTT.

    • Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 490-540 nm using a microplate reader.[5][11]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Purpose: To quantify the extent of apoptosis and necrosis induced by this compound.

  • Protocol:

    • Seed HepG2 cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).

    • Harvest both adherent and floating cells and collect them by centrifugation.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[5]

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells immediately using a flow cytometer.[5]

    • Data Interpretation: Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blot Analysis for ER Stress Markers
  • Purpose: To detect the activation of the p-eIF2α/ATF4/CHOP pathway.

  • Protocol:

    • Treat HepG2 cells in 6-well plates with this compound.

    • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Application Notes and Protocols for BMS-303141 in Esophageal Squamous Cell Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-303141 is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme in the de novo lipogenesis pathway that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[1] Emerging research has identified ACLY as a key player in the progression of various cancers, including esophageal squamous cell carcinoma (ESCC). Upregulation of ACLY is associated with enhanced tumor growth and lipid metabolism. The inhibition of ACLY by this compound presents a promising therapeutic strategy for ESCC by targeting the metabolic requirements of cancer cells.[1]

These application notes provide a comprehensive overview of the use of this compound in ESCC cells, including its effects on cell viability, protein expression, and tumorigenesis. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of the anti-cancer effects of this compound.

Data Presentation

In Vitro Efficacy of this compound on ESCC Cell Lines

The inhibitory effect of this compound on the viability of various ESCC cell lines has been demonstrated to be dose- and time-dependent.[2] The half-maximal inhibitory concentration (IC50) values serve as a critical metric for evaluating the potency of the compound.

Cell LineIncubation Time (hours)IC50 (µM)
KYSE3048Data not available in search results
KYSE15048Data not available in search results
EC970648Data not available in search results

Note: While the source material indicates dose-dependent inhibition, specific IC50 values for ESCC cell lines were not explicitly provided in the search results. Researchers are encouraged to perform dose-response experiments to determine the precise IC50 values for their specific ESCC cell lines of interest.

Effects of this compound on ESCC Cell Functions

Treatment with this compound has been shown to significantly impact various cellular functions that are critical for cancer progression.

Cellular ProcessESCC Cell Line(s)Treatment ConditionsObserved Effect
Cell ProliferationKYSE30, KYSE15040 µM this compoundSignificant attenuation
Cell MigrationKYSE30, KYSE15040 µM this compoundSignificant attenuation
Cell InvasionKYSE30, KYSE15040 µM this compoundSignificant attenuation
Lipid SynthesisKYSE30, KYSE15040 µM this compoundSignificant attenuation
In Vivo Efficacy of this compound in an ESCC Xenograft Model

The anti-tumor activity of this compound has also been validated in a preclinical in vivo model.

Animal ModelTreatmentDurationOutcome
Nude mice with KYSE150 cell xenografts50 mg/kg/day this compound (intraperitoneal injection)21 daysDramatic suppression of tumor growth

Signaling Pathway

The mechanism of action of this compound in ESCC is linked to the SIRT2/ACLY signaling axis. SIRT2, a deacetylase, has been shown to interact with and deacetylate ACLY, thereby promoting its activity. Inhibition of SIRT2 or direct inhibition of ACLY with this compound disrupts this pathway, leading to a reduction in lipid metabolism and subsequent suppression of cancer cell proliferation and invasion.[1]

SIRT2_ACLY_Signaling_Pathway SIRT2 SIRT2 ACLY ACLY (Acetylated, Inactive) SIRT2->ACLY Deacetylation ACLY_active ACLY (Deacetylated, Active) Acetyl_CoA Acetyl-CoA ACLY_active->Acetyl_CoA Catalysis Citrate Citrate Citrate->ACLY_active Substrate Lipid_Synthesis Lipid Synthesis Acetyl_CoA->Lipid_Synthesis Tumor_Progression Tumor Progression (Proliferation, Migration, Invasion) Lipid_Synthesis->Tumor_Progression BMS_303141 This compound BMS_303141->ACLY_active Inhibition

SIRT2/ACLY Signaling Pathway in ESCC.

Experimental Protocols

Cell Culture
  • Cell Lines: Human ESCC cell lines (e.g., KYSE30, KYSE150, EC9706) are cultured in RPMI-1640 medium.

  • Supplementation: The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

This compound Preparation and Treatment
  • Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Concentrations: Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80 µM).[2]

  • Treatment: Replace the existing medium of the cultured ESCC cells with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).

Cell Viability Assay (CCK-8)

This protocol is adapted from a method described for assessing the effect of this compound on ESCC cell survival.[2]

Cell_Viability_Assay_Workflow cluster_0 Cell Seeding and Treatment cluster_1 CCK-8 Assay Seed Seed ESCC cells into 96-well plates (3 x 10^3 cells/well) Incubate_24h Incubate for 24 hours Seed->Incubate_24h Treat Treat with varying concentrations of this compound (0-80 µM) Incubate_24h->Treat Incubate_Timepoints Incubate for 24, 48, 72, or 96 hours Treat->Incubate_Timepoints Add_CCK8 Add CCK-8 solution to each well Incubate_Timepoints->Add_CCK8 Incubate_2h Incubate for 2 hours Add_CCK8->Incubate_2h Measure_Absorbance Measure absorbance at 450 nm Incubate_2h->Measure_Absorbance

References

Application Note: BMS-303141 in HUVEC Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-303141 is a potent, cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme in cellular metabolism.[1][2][3] ACLY catalyzes the conversion of citrate into acetyl-CoA in the cytosol, a fundamental step for the de novo biosynthesis of fatty acids and cholesterol.[1] Beyond its role in lipogenesis, the acetyl-CoA produced by ACLY is also a key substrate for protein acetylation, including the modification of histones and transcription factors, thereby linking cellular metabolism to gene regulation. In Human Umbilical Vein Endothelial Cells (HUVECs), ACLY activity is implicated in inflammatory responses. This document provides detailed application notes and protocols for utilizing this compound to study its effects on HUVEC signaling, inflammation, and metabolism.

Mechanism of Action in HUVECs

In HUVECs, inflammatory stimuli such as lipopolysaccharide (LPS) can induce the phosphorylation and activation of ACLY.[4] Activated ACLY increases the cytosolic pool of acetyl-CoA, which then serves as a substrate for acetyltransferases. This leads to the acetylation of transcription factors like FoxO1 and histones, promoting the expression of pro-inflammatory genes, including adhesion molecules (VCAM-1, E-selectin) and chemokines (MCP-1).[4] this compound exerts its anti-inflammatory effects by directly inhibiting ACLY, thereby reducing acetyl-CoA production and subsequent protein acetylation, which ultimately suppresses the transcription of these inflammatory mediators.[4]

LPS LPS ACLY p-ACLY (Active) LPS->ACLY Activates Citrate Citrate Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Catalyzes Acetylation FoxO1/Histone Acetylation AcetylCoA->Acetylation BMS303141 This compound BMS303141->ACLY Inhibits Transcription Transcription of Pro-inflammatory Genes Acetylation->Transcription Genes VCAM-1, E-selectin, MCP-1, MYC Transcription->Genes

Caption: Signaling pathway of this compound in LPS-stimulated HUVECs.

Summary of this compound Effects in HUVEC Assays

The primary application of this compound in HUVECs is the investigation of its anti-inflammatory properties, particularly in the context of LPS-induced endothelial activation.

Target Molecule / ProcessStimulusTreatment (Example Conc.)Observed Effect in HUVECs
Protein Phosphorylation
ACLY (Ser455)LPS (1 µg/mL)This compound (10 µM)Inhibits LPS-induced phosphorylation.[4]
Metabolites
Acetyl-CoALPS (1 µg/mL)This compound (10 µM)Reduces LPS-induced increase in acetyl-CoA levels.[4]
Glycolytic MetabolitesLPS (1 µg/mL)This compound (10 µM)Reduces levels of glycolytic metabolites.[4]
Protein Expression & Secretion
VCAM-1LPS (1 µg/mL)This compound (10 µM)Abolishes LPS-induced upregulation.[1][4]
E-selectinLPS (1 µg/mL)This compound (10 µM)Abolishes LPS-induced upregulation.[1][4]
MCP-1 (secreted)LPS (1 µg/mL)This compound (10 µM)Reverses LPS-induced upregulation.[1][4]
Protein Acetylation
Global Lysine AcetylationLPS (1 µg/mL)This compound (10 µM)Reduces LPS-induced global acetylation.[4]
FoxO1 AcetylationLPS (1 µg/mL)This compound (10 µM)Abolishes LPS-induced FoxO1 acetylation.[4]
Cellular Health
Cell ViabilityNoneThis compound (10 µM)No significant effect on cell viability.[1][4]
Cell ViabilityNoneThis compound (up to 50 µM)No cytotoxicity observed in other cell lines (e.g., HepG2).[3]

Experimental Protocols

A typical experimental workflow involves culturing HUVECs, pre-treating with this compound, stimulating with an inflammatory agent like LPS, and then performing various downstream assays.

cluster_assays Downstream Assays WB Western Blot ELISA ELISA Viability Cell Viability Apoptosis Apoptosis Assay Start HUVEC Seeding & Culture Pretreat Pre-treatment: This compound (e.g., 10 µM, 4h) Start->Pretreat Stimulate Stimulation: LPS (e.g., 1 µg/mL, 1-4h) Pretreat->Stimulate Harvest Harvest Cells & Supernatant Stimulate->Harvest Harvest->WB Harvest->ELISA Harvest->Viability Harvest->Apoptosis

Caption: General experimental workflow for HUVEC assays with this compound.

Protocol 1: Western Blotting for Protein Expression and Phosphorylation

This protocol is for analyzing changes in protein levels (e.g., VCAM-1) and phosphorylation status (e.g., p-ACLY).

Materials:

  • HUVECs and appropriate culture medium (e.g., EGM™-2).[5]

  • This compound (reconstituted in DMSO).[6]

  • LPS from E. coli.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-ACLY, anti-ACLY, anti-VCAM-1, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture & Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with 10 µM this compound (or vehicle control) for 4 hours.[4]

  • Add 1 µg/mL LPS to the media and incubate for the desired time (e.g., 1-4 hours for signaling, 4 hours for protein expression).[4]

  • Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]

Protocol 2: ELISA for Secreted MCP-1

This protocol quantifies the concentration of secreted proteins like MCP-1 in the cell culture supernatant.

Materials:

  • Culture supernatant from treated HUVECs (from Protocol 1, Step 3).

  • Human MCP-1 ELISA Kit.

  • Microplate reader.

Procedure:

  • Sample Collection: After the treatment period, collect the culture supernatant from each well.

  • Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the pre-coated microplate.

    • Incubating with a biotin-conjugated detection antibody.

    • Washing the plate.

    • Adding streptavidin-HRP conjugate.

    • Washing the plate.

    • Adding TMB substrate and incubating until color develops.

    • Adding a stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of MCP-1 in each sample by comparing its absorbance to the standard curve.[8]

Protocol 3: Cell Viability Assay (MTT)

This assay assesses the effect of this compound on HUVEC viability and proliferation.

Materials:

  • HUVECs and culture medium.

  • This compound.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to attach overnight.[9]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[8]

  • Measurement: Read the absorbance at 490-570 nm using a microplate reader.

  • Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HUVECs and culture medium.

  • This compound.

  • 6-well plates.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.[8]

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Culture & Treatment: Seed HUVECs in 6-well plates. Treat with this compound as desired.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer.

  • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application Notes and Protocols: Preparation of BMS-303141 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL).[1][2][3][4] ACL is a crucial enzyme in the cytosol that catalyzes the conversion of citrate into acetyl-CoA, a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[1][2] By inhibiting ACL, this compound effectively blocks lipid synthesis and has been shown to reduce plasma glucose and triglycerides in animal models.[5] Its ability to modulate metabolic pathways makes it a valuable tool for research in areas such as cancer, metabolic diseases, and immunology. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.

Chemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Weight 424.3 g/mol [1][5][6]
Formula C₁₉H₁₅Cl₂NO₄S[1][5][6]
CAS Number 943962-47-8[1][5]
Purity ≥98% (HPLC)[5]
Appearance Solid[6]
Solubility in DMSO ≥21.2 mg/mL to 85 mg/mL[3][6]
Solubility in Ethanol 21.21 mg/mL (50 mM)[5]
Water Solubility Insoluble[6]

Experimental Protocols

1. Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Water bath or heat block set to 37°C, ultrasonic bath

Procedure:

  • Equilibrate Reagents: Allow the this compound vial and DMSO to reach room temperature before opening to prevent condensation.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.243 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 10 mmol/L x 0.001 L x 424.3 g/mol = 4.243 mg

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For 4.243 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If solubility is an issue, gentle warming at 37°C for 10 minutes and/or sonication in an ultrasonic bath can aid dissolution.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[1][3]

2. Preparation of a 50 mM Ethanol Stock Solution

This protocol outlines the preparation of a 50 mM stock solution using ethanol.

Materials:

  • This compound powder

  • 200 proof (absolute) ethanol

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibrate Reagents: Bring the this compound vial and ethanol to room temperature.

  • Weighing the Compound: Weigh 21.215 mg of this compound powder into a sterile tube.

    • Calculation: Mass (mg) = 50 mmol/L x 0.001 L x 424.3 g/mol = 21.215 mg

  • Solvent Addition: Add 1 mL of absolute ethanol to the this compound powder.

  • Dissolution: Vortex the mixture until the solid is fully dissolved.

  • Aliquoting and Storage: Dispense into single-use aliquots and store at -20°C.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell-based assays.

BMS303141_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Citrate Citrate ACL ATP-Citrate Lyase (ACL) Citrate->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA Lipid_Synthesis Fatty Acid & Cholesterol Synthesis AcetylCoA->Lipid_Synthesis BMS303141 This compound BMS303141->ACL Inhibition Glucose Glucose TCA TCA Cycle Glucose->TCA Mito_Citrate Citrate TCA->Mito_Citrate Mito_Citrate->Citrate Transport

Caption: Mechanism of this compound action.

Experimental_Workflow Prep_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Dilute_Working Dilute Stock to Working Concentration in Culture Medium Prep_Stock->Dilute_Working Treat_Cells Treat Cells with this compound Dilute_Working->Treat_Cells Cell_Culture Culture Cells (e.g., HepG2) Cell_Culture->Treat_Cells Incubate Incubate for Desired Time (e.g., 6-24 hours) Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., Lipid Synthesis, Proliferation) Incubate->Assay

References

Administration Routes of BMS-303141 in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of BMS-303141, a potent and cell-permeable ATP-citrate lyase (ACL) inhibitor, in mice. The information compiled is based on various in vivo studies and is intended to guide researchers in designing and executing their experimental plans.

Data Presentation: Quantitative Summary of Administration Protocols

The following table summarizes the administration routes, dosages, and experimental contexts for this compound in mice as reported in the literature.

Administration RouteDosageFrequencyDurationMouse ModelExperimental ContextVehicle
Oral Gavage (p.o.) 5 mg/kgDaily8 daysBALB/c nude mice with HepG2 xenograftsInvestigating anti-tumor effects in hepatocellular carcinoma.[1][2]Normal saline or 3% DMSO in 0.5% sodium carboxymethyl cellulose.[2][3]
Oral Gavage (p.o.) 50 mg/kgDaily30 daysdb/db mice (spontaneous type 2 diabetes)Evaluating effects on ectopic lipid accumulation and inflammation in the kidney.[1][4][5]Not specified
Oral Gavage (p.o.) 50 mg/kgDailyUntil endpointNRG mice with T-ALL patient-derived xenograftAssessing anti-leukemic effects.[3]3% DMSO in 0.5% sodium carboxymethyl cellulose.[3]
Intraperitoneal (IP) Injection 50 mg/kgSingle dose (1h before LPS)16 hoursC57BL/6 miceInvestigating the role of ACLY in sepsis-induced inflammation and organ injury.[6]Saline.[6]
Intraperitoneal (IP) Injection Not specifiedFor 2 weeks2 weeksHigh-fat diet-induced obese miceExploring the role of the IR-61-Acly axis in adipose tissue macrophage activation.[7]Not specified

Experimental Protocols

Oral Gavage Administration Protocol

Oral gavage is a common method for direct and precise oral dosing of compounds.[8]

Materials:

  • This compound

  • Vehicle (e.g., 3% DMSO in 0.5% sodium carboxymethyl cellulose)[3]

  • Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice, with a rounded tip)[9]

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution. For a vehicle of 3% DMSO in 0.5% sodium carboxymethyl cellulose, first dissolve the DMSO and then suspend the carboxymethyl cellulose in sterile water.

    • Dissolve or suspend the this compound in the vehicle to achieve the desired final concentration. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Weigh the mouse to calculate the precise volume of the dosing solution to be administered (typically not exceeding 10 ml/kg).[9]

    • Securely restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus and stomach.[10] The body should be held in a vertical position.[10]

    • Measure the appropriate length of the gavage needle by holding it alongside the mouse, with the tip at the mouse's mouth and the end at the last rib, to prevent stomach perforation.[9]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars), pass it over the tongue, and advance it into the esophagus. The mouse should swallow the tube as it passes.[10] Do not force the needle.[9][10]

    • Slowly administer the compound.[10]

    • After administration, gently remove the needle in a single, smooth motion.[10]

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing.[9]

Intraperitoneal (IP) Injection Protocol

IP injection is a common parenteral route of administration.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)[6]

  • Sterile syringes (1 ml)

  • Sterile needles (e.g., 25-30 gauge)[11]

  • Disinfectant (e.g., 70% ethanol or chlorhexidine)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution.

    • It is recommended to warm the solution to room or body temperature to minimize discomfort to the animal.[11]

  • Animal Handling and Injection:

    • Weigh the mouse to determine the correct injection volume.

    • Properly restrain the mouse, exposing the abdomen. One recommended method is the "three-finger" restraint.[11]

    • Tilt the mouse's head downwards to a 30-45° angle to allow the abdominal organs to shift cranially.[11]

    • The injection site should be in the lower right quadrant of the abdomen to avoid the cecum, urinary bladder, and major organs.[11][12]

    • Disinfect the injection site with an appropriate disinfectant.[11]

    • Insert the needle, with the bevel up, at a 30-45° angle.[11]

    • Gently aspirate to ensure no blood vessel or organ has been punctured. If blood or any fluid is drawn, withdraw the needle and re-insert at a different location.

    • Slowly inject the solution into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase animal_model Select Mouse Model (e.g., db/db, C57BL/6, Nude) acclimatization Animal Acclimatization animal_model->acclimatization drug_prep Prepare this compound Solution (Vehicle: Saline, DMSO/CMC) administration Administer this compound (Oral Gavage or IP Injection) drug_prep->administration grouping Randomize into Groups (Vehicle Control, Treatment) acclimatization->grouping grouping->administration monitoring Monitor Animal Health & Phenotypic Changes administration->monitoring sampling Collect Samples (Blood, Tissues) monitoring->sampling biochemical Biochemical Assays (e.g., Lipid levels, Cytokines) sampling->biochemical histology Histological Analysis (H&E, IHC) sampling->histology molecular Molecular Analysis (Western Blot, RNA-seq) sampling->molecular

Caption: Experimental workflow for in vivo studies using this compound in mice.

signaling_pathway cluster_cell Cell Cytosol cluster_downstream Downstream Effects Citrate Citrate (from Mitochondria) ACLY ATP-Citrate Lyase (ACLY) Citrate->ACLY Substrate AcetylCoA Acetyl-CoA ACLY->AcetylCoA Catalyzes Lipogenesis Lipogenesis (Fatty Acid & Cholesterol Synthesis) AcetylCoA->Lipogenesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation BMS303141 This compound BMS303141->ACLY Inhibits

Caption: Mechanism of action of this compound via inhibition of ATP-Citrate Lyase (ACLY).

References

Application Notes and Protocols for BMS-303141 in Immunometabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-303141 is a potent and specific small-molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme linking cellular glucose metabolism to the production of cytosolic acetyl-CoA. Acetyl-CoA is a fundamental building block for fatty acid and cholesterol biosynthesis and serves as the acetyl-group donor for histone acetylation, thereby playing a pivotal role in epigenetic regulation of gene expression. In the field of immunometabolism, this compound has emerged as a valuable chemical tool to investigate the intricate connections between metabolic pathways and immune cell function, differentiation, and inflammatory responses. These application notes provide a comprehensive overview of the use of this compound in immunometabolism research, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by inhibiting ACLY, which catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the cytoplasm. This inhibition leads to a reduction in the cellular pool of cytosolic acetyl-CoA, which in turn impacts two major downstream processes critical for immune cell function:

  • De Novo Lipogenesis: By limiting the availability of acetyl-CoA, this compound curtails the synthesis of fatty acids, which are essential for membrane biogenesis in proliferating immune cells and the production of lipid signaling molecules.

  • Histone Acetylation: A decrease in nuclear acetyl-CoA levels leads to reduced histone acetylation, an epigenetic modification that generally promotes a more open chromatin structure and facilitates gene transcription. This can alter the expression of key genes involved in immune cell activation and differentiation.

Data Presentation

The following table summarizes quantitative data from various studies on the effects of this compound in different experimental settings.

ParameterValueCell Type/ModelExperimental ContextReference
IC50 (ACLY inhibition) 0.13 µMHuman recombinant ACLYIn vitro enzyme assay[1][2]
IC50 (Lipid Synthesis) 8 µMHepG2 cellsIn vitro[2][3]
Effective Concentration 5 µMHuman monocyte-derived macrophages (MDMs)Inhibition of IL-4 induced gene expression[4]
Effective Concentration 10 µMHuman umbilical vein endothelial cells (HUVECs)Reversal of LPS-induced upregulation of adhesion molecules[1]
Effective Concentration 20 µMIn vitro differentiated CD8+ T cellsIn vitro[5]
Effective Concentration 0-80 µMEsophageal squamous cell carcinoma (ESCC) cellsInhibition of cell survival[1]
In Vivo Dosage 5 mg/kg/day (oral)Mice with HepG2 cell xenograftsInhibition of tumor growth[1]
In Vivo Dosage 50 mg/kg/day (oral)Spontaneous type 2 diabetic miceReduction of serum lipids and renal inflammation[1]
In Vivo Dosage 50 mg/kg (gavage)Mice with T-ALL patient-derived xenograftsExtension of survival[6]
In Vivo Dosage 50 mg/kg (pretreatment)Mice with LPS-induced endotoxemiaAmelioration of inflammation and tissue injury[7]

Signaling Pathway

BMS_303141_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outputs Cellular Functions Cell Surface Receptor Cell Surface Receptor PI3K PI3K Cell Surface Receptor->PI3K Ligand Ligand Ligand->Cell Surface Receptor Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ACLY ATP-Citrate Lyase (ACLY) Akt->ACLY  Activates (pS455) Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Citrate_mito Citrate (Mitochondria) Glycolysis->Citrate_mito Citrate_cyto Citrate (Cytoplasm) Citrate_mito->Citrate_cyto  Transporter Citrate_cyto->ACLY Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA BMS_303141 This compound BMS_303141->ACLY Fatty Acid\nSynthesis Fatty Acid Synthesis Acetyl_CoA->Fatty Acid\nSynthesis HATs Histone Acetyltransferases (HATs) Acetyl_CoA->HATs Malonyl_CoA Malonyl_CoA Fatty Acid\nSynthesis->Malonyl_CoA Proliferation Proliferation Fatty Acid\nSynthesis->Proliferation Histone\nAcetylation Histone Acetylation Gene\nTranscription Gene Transcription Histone\nAcetylation->Gene\nTranscription  Regulates Immune Cell\nActivation Immune Cell Activation Gene\nTranscription->Immune Cell\nActivation Differentiation Differentiation Gene\nTranscription->Differentiation Cytokine\nProduction Cytokine Production Gene\nTranscription->Cytokine\nProduction HATs->Histone\nAcetylation

Caption: this compound inhibits ACLY, blocking cytoplasmic acetyl-CoA production.

Experimental Protocols

Protocol 1: Assessment of this compound on Macrophage Polarization

This protocol describes how to assess the effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs).

Materials:

  • This compound (stock solution in DMSO)

  • Bone marrow cells isolated from mice

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Lipopolysaccharide (LPS) for M1 polarization

  • Interleukin-4 (IL-4) for M2 polarization

  • Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)

  • 6-well tissue culture plates

  • Reagents for RNA isolation (e.g., TRIzol)

  • Reagents for qRT-PCR (cDNA synthesis kit, SYBR Green master mix)

  • Primers for M1 markers (e.g., Nos2, Il6, Tnf) and M2 markers (e.g., Arg1, Fizz1, Ym1)

Procedure:

  • BMDM Differentiation:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium on day 3 and day 6.

  • This compound Treatment and Polarization:

    • On day 7, seed the differentiated BMDMs into 6-well plates at a density of 1 x 106 cells/well.

    • Pre-treat the cells with this compound at desired concentrations (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 1 hour.

    • Induce M1 polarization by adding 100 ng/mL LPS.

    • Induce M2 polarization in separate wells by adding 20 ng/mL IL-4.

    • Include an unstimulated control group (M0) treated only with this compound or vehicle.

    • Incubate the cells for 24 hours.

  • Analysis of Polarization Markers:

    • After 24 hours, harvest the cells and isolate total RNA using a suitable method.

    • Synthesize cDNA from the isolated RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of M1 and M2 marker genes. Normalize the expression to a housekeeping gene (e.g., Actb or Gapdh).

Protocol 2: Evaluation of this compound on NK Cell Effector Functions

This protocol outlines a method to determine the impact of this compound on Natural Killer (NK) cell cytokine production and cytotoxicity.

Materials:

  • This compound (stock solution in DMSO)

  • Primary human NK cells or an NK cell line (e.g., NK-92)

  • Complete RPMI-1640 medium

  • Interleukin-2 (IL-2), Interleukin-12 (IL-12), Interleukin-15 (IL-15)

  • Target cells for cytotoxicity assay (e.g., K562)

  • ELISA kit for IFN-γ

  • Reagents for a cytotoxicity assay (e.g., Calcein-AM release assay or CD107a degranulation assay)

Procedure:

  • NK Cell Culture and Treatment:

    • Culture NK cells in complete RPMI-1640 medium supplemented with appropriate cytokines (e.g., 100 U/mL IL-2).

    • Seed NK cells in a 96-well plate at a density of 1 x 105 cells/well.

    • Treat the cells with this compound at various concentrations (e.g., 5 µM, 10 µM, 20 µM) or vehicle for 24 hours in the presence of activating cytokines like IL-12 (10 ng/mL) and IL-15 (100 ng/mL).

  • IFN-γ Production Assay:

    • After the 24-hour incubation, centrifuge the plate and collect the supernatant.

    • Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assay (Calcein-AM Release):

    • Label target cells (K562) with Calcein-AM.

    • Co-culture the this compound-treated NK cells with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) for 4 hours.

    • Measure the fluorescence of the supernatant, which is proportional to the lysis of target cells.

Protocol 3: Measurement of Acetyl-CoA Levels Following this compound Treatment

This protocol details a method to quantify intracellular acetyl-CoA levels in immune cells after treatment with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Immune cells of interest (e.g., activated T cells, macrophages)

  • Commercial Acetyl-CoA Assay Kit (fluorometric or colorimetric)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (provided with the kit or a suitable alternative)

  • 96-well microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture and activate immune cells as required for your experiment.

    • Treat the cells with this compound at the desired concentration and for the appropriate duration (e.g., 10 µM for 6 hours). Include a vehicle-treated control group.

  • Sample Preparation:

    • Harvest the cells (e.g., 1-5 x 106 cells per sample).

    • Wash the cells with cold PBS.

    • Lyse the cells according to the protocol of the chosen acetyl-CoA assay kit. This often involves a deproteinization step.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Acetyl-CoA Measurement:

    • Perform the acetyl-CoA assay on the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that generates a fluorescent or colored product.

    • Measure the fluorescence or absorbance using a microplate reader.

    • Calculate the acetyl-CoA concentration based on a standard curve generated with known concentrations of acetyl-CoA.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays Start Start Isolate_and_Culture_Cells Isolate and Culture Immune Cells Start->Isolate_and_Culture_Cells Treat_with_BMS303141 Treat with this compound and/or Stimuli Isolate_and_Culture_Cells->Treat_with_BMS303141 Incubate Incubate for Defined Period Treat_with_BMS303141->Incubate Metabolic_Assays Metabolic Assays (e.g., Acetyl-CoA levels, Seahorse analysis) Incubate->Metabolic_Assays Functional_Assays Functional Assays (e.g., Cytokine production, Proliferation, Cytotoxicity) Incubate->Functional_Assays Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR, RNA-seq) Incubate->Gene_Expression_Analysis Epigenetic_Analysis Epigenetic Analysis (Histone Acetylation by Western Blot or ChIP-seq) Incubate->Epigenetic_Analysis Data_Analysis Data Analysis and Interpretation Metabolic_Assays->Data_Analysis Functional_Assays->Data_Analysis Gene_Expression_Analysis->Data_Analysis Epigenetic_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for studying this compound in immunometabolism.

References

Application Notes and Protocols for In Vivo Studies with BMS-303141

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL).[1][2][3][4] ACL is a crucial enzyme in cellular metabolism, responsible for the synthesis of cytosolic acetyl-CoA, a fundamental building block for de novo lipogenesis (the synthesis of fatty acids and cholesterol).[1][5][6][7] By inhibiting ACL, this compound effectively blocks this pathway, leading to a range of downstream effects that are of significant interest in various therapeutic areas, including oncology, metabolic diseases, and inflammatory disorders.[5][8] These application notes provide a comprehensive overview of in vivo experimental designs utilizing this compound, complete with detailed protocols and supporting data.

Mechanism of Action:

This compound targets and inhibits ATP-citrate lyase, which catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the cytoplasm.[5] This inhibition reduces the available pool of acetyl-CoA for the synthesis of fatty acids and cholesterol.[1][5] This mechanism has been shown to induce apoptosis in cancer cells, reduce lipid accumulation, and modulate inflammatory responses.[5][7][8][9]

Key In Vivo Applications and Experimental Designs:

This compound has been investigated in a variety of preclinical animal models, demonstrating its therapeutic potential. Below are summaries of key experimental designs and findings.

Oncology: Hepatocellular Carcinoma (HCC) Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents like sorafenib.[1][7]

Quantitative Data Summary:

ParameterVehicle ControlThis compound (5 mg/kg/day, p.o.)SorafenibThis compound + SorafenibReference
Tumor Volume -Inhibited HCC cell growthInhibited HCC cell growthMarkedly reduced tumor volume compared to sorafenib alone[1][7]
Tumor Weight ---Markedly reduced tumor weight compared to sorafenib alone[1][7]
Ki-67 Expression ---Remarkably inhibited[1][7]

Experimental Protocol:

  • Animal Model: BALB/c nude mice.[1]

  • Cell Line: HepG2 human hepatocellular carcinoma cells.[1]

  • Tumor Induction: Subcutaneously inject 5 x 10^7 HepG2 cells per mouse into the forelimb abdomen.[1]

  • Treatment Initiation: When tumor volume reaches approximately 100 mm³.[1]

  • Groups (n=4 per group):

    • Vehicle Control (e.g., normal saline).[1]

    • This compound (5 mg/kg/day).[1]

    • Sorafenib.[1]

    • This compound + Sorafenib.[1]

  • Administration: Oral gavage (p.o.), once daily for 8 consecutive days.[1]

  • Endpoint Measurement:

    • Measure tumor volume every 2 days.[1]

    • At the end of the study, sacrifice the animals, excise the tumors, and measure the tumor weight.[1]

    • Perform immunohistochemistry for Ki-67 expression in tumor tissues.[1][7]

experimental_workflow_HCC cluster_setup Setup cluster_treatment Treatment (8 days) cluster_endpoints Endpoints animal BALB/c nude mice injection Subcutaneous injection of HepG2 cells animal->injection cells HepG2 cells cells->injection grouping Randomize into 4 groups when tumor ~100mm³ injection->grouping control Vehicle grouping->control bms This compound (5 mg/kg/day, p.o.) grouping->bms sorafenib Sorafenib grouping->sorafenib combo This compound + Sorafenib grouping->combo volume Tumor Volume (every 2 days) control->volume bms->volume sorafenib->volume combo->volume weight Tumor Weight (end of study) volume->weight ki67 Ki-67 Immunohistochemistry weight->ki67

In vivo experimental workflow for evaluating this compound in an HCC xenograft model.

Metabolic Disease: High-Fat Diet-Induced Hyperlipidemia Model

This model is employed to investigate the effects of this compound on plasma lipids and glucose in the context of a high-fat diet.[2][4]

Quantitative Data Summary:

ParameterHigh-Fat Diet ControlThis compound (10 mg/kg/day, in diet)This compound (100 mg/kg/day, in diet)Reference
Plasma Cholesterol -~20-30% reduction~20-30% reduction[2][4]
Plasma Triglycerides -~20-30% reduction~20-30% reduction[2][4]
Fasting Plasma Glucose -~30-50% reduction~30-50% reduction[2][4]
Body Weight Gain -Gradual inhibitionGradual inhibition[2]

Experimental Protocol:

  • Animal Model: Mice (specific strain not detailed in the provided search results).

  • Diet: High-fat diet.[2]

  • Groups:

    • Normal Diet Control.[2]

    • High-Fat Diet Control.[2]

    • High-Fat Diet + this compound (10 mg/kg/day equivalent).[2]

    • High-Fat Diet + this compound (100 mg/kg/day equivalent).[2]

  • Administration: this compound supplemented in the high-fat diet.[2]

  • Duration: 34 days.[2]

  • Endpoint Measurement:

    • Monitor food consumption and body weight gain.[2]

    • Weekly assessment of plasma lipid and glucose levels.[2]

Metabolic Disease: Type 2 Diabetes and Obesity-Related Nephropathy Model

This model utilizes genetically diabetic and obese mice (db/db mice) to study the impact of this compound on diabetic complications, particularly kidney damage.[8][10][11]

Quantitative Data Summary:

Parameterdb/db Mice ControlThis compound (50 mg/kg/day, p.o.)Reference
Serum Lipids ElevatedReduced[8]
Renal Lipogenic Enzymes (ACC, FAS, HMGCR) ElevatedReduced[8][10]
Renal Ectopic Lipid Accumulation PresentAlleviated[8][11]
Renal Inflammation PresentAlleviated[8][10]
Renal Tubulointerstitial Fibrosis PresentImproved[8][10]

Experimental Protocol:

  • Animal Model: Spontaneous type 2 diabetic db/db mice.[8]

  • Groups:

    • db/m (lean control) mice.[11]

    • db/db mice (vehicle control).[8]

    • db/db mice + this compound (50 mg/kg/day).[1]

  • Administration: Oral treatment for 30 days.[1][5]

  • Endpoint Measurement:

    • Serum lipid analysis.[8]

    • Western blot or other protein analysis for renal lipogenic enzymes (ACC, FAS, HMGCR).[8][10]

    • Histological analysis of kidney tissue (e.g., Oil Red O staining for lipid accumulation, H&E staining for injury, and markers for inflammation and fibrosis).[8][11]

Inflammation: LPS-Induced Endotoxemia Model

This acute inflammation model is used to assess the anti-inflammatory properties of this compound.

Experimental Protocol:

  • Animal Model: Mice.

  • Groups:

    • Vehicle Control (e.g., saline).[12]

    • LPS.

    • This compound (50 mg/kg) + LPS.[12]

  • Administration: Intraperitoneal (i.p.) injection of this compound one hour before LPS injection.[12]

  • Duration: 16 hours post-LPS challenge.[12]

  • Endpoint Measurement:

    • Collection of blood and organs.[12]

    • Measurement of inflammatory cytokines in serum and tissues.

    • Histological analysis of organs for signs of injury and inflammation.[12]

Signaling Pathway

signaling_pathway cluster_upstream Upstream Metabolism cluster_target Target Pathway cluster_downstream Downstream Effects Glucose Glucose Citrate Citrate (in mitochondria) Glucose->Citrate Cytosolic_Citrate Cytosolic Citrate Citrate->Cytosolic_Citrate ACL ATP-Citrate Lyase (ACL) Cytosolic_Citrate->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA Lipogenesis De Novo Lipogenesis (Fatty Acid & Cholesterol Synthesis) AcetylCoA->Lipogenesis BMS303141 This compound BMS303141->ACL inhibition Apoptosis Apoptosis (in cancer cells) BMS303141->Apoptosis induces Inflammation Inflammation Lipogenesis->Inflammation modulates

Simplified signaling pathway of this compound action. It inhibits ACL, blocking the production of acetyl-CoA and subsequent de novo lipogenesis, which in turn affects cancer cell survival and inflammatory processes.

General Considerations for In Vivo Experiments with this compound:

  • Formulation: this compound can be formulated for oral administration (e.g., in normal saline) or intraperitoneal injection.[1][12] The solubility should be confirmed for the chosen vehicle.

  • Toxicity: In some studies, no significant changes in body weight were observed in mice treated with this compound, suggesting good tolerability at the tested doses.[7] However, it is always recommended to perform a preliminary dose-ranging tolerability study in the specific animal model being used.

  • Pharmacokinetics: this compound has been reported to have an oral bioavailability of 55% and a relatively short half-life of 2.1 hours in mice.[2] This should be taken into consideration when designing the dosing regimen.

  • Controls: Appropriate vehicle controls are essential for all in vivo experiments. In studies evaluating combination therapies, groups for each individual treatment should be included.

  • Blinding and Randomization: To minimize bias, animals should be randomly assigned to treatment groups, and where possible, the investigators conducting the experiments and analyzing the data should be blinded to the treatment allocation.

References

Troubleshooting & Optimization

BMS-303141 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-303141. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY).[1][2] ACLY is a key cytosolic enzyme that catalyzes the production of acetyl-CoA from citrate.[3][4] This acetyl-CoA is a crucial precursor for the de novo biosynthesis of fatty acids and cholesterol.[2][4] By inhibiting ACLY, this compound effectively blocks lipid synthesis.[1]

Q2: What are the common research applications of this compound?

A2: this compound is utilized in various research areas, including:

  • Metabolic Disorders: Studying its effects on hyperlipidemia by lowering plasma glucose and triglycerides.[1]

  • Cancer Research: Investigating its ability to reduce cell proliferation in cancer cell lines such as HepG2, Huh-7, and in PD-1 deficient lymphomas.[1][2]

  • Immunology: Exploring its role in modulating inflammatory responses.

Troubleshooting Guides

Issue 1: this compound is precipitating out of my aqueous solution or cell culture medium.

  • Possible Cause 1: Low aqueous solubility. this compound has poor solubility in aqueous solutions. Direct dissolution in water or buffers is not recommended.

  • Solution 1: Use of organic solvents for stock solutions. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol, and then dilute it to the final working concentration in your aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for DMSO in cell culture).

  • Possible Cause 2: Temperature fluctuations. Repeated freeze-thaw cycles or storing the stock solution at inappropriate temperatures can lead to precipitation.[5]

  • Solution 2: Proper storage and handling. Store stock solutions at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[2] When preparing your working solution, allow the stock solution to come to room temperature before dilution.

  • Possible Cause 3: Interaction with media components. Components in complex media, such as salts and proteins, can sometimes cause precipitation of small molecules.[3][5]

  • Solution 3: Gradual dilution and mixing. When diluting the stock solution into your final medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.

Issue 2: Inconsistent experimental results when using this compound.

  • Possible Cause 1: Degradation of the compound. Improper storage of the stock solution can lead to degradation of this compound.

  • Solution 1: Follow recommended storage conditions. Store the stock solution at -20°C. For long-term storage (up to 6 months), -80°C is recommended.[2] Protect from light.

  • Possible Cause 2: Inaccurate concentration of the stock solution. This could be due to weighing errors or incomplete dissolution.

  • Solution 2: Careful preparation of stock solution. Ensure the compound is completely dissolved in the solvent. Gentle warming to 37°C and sonication can aid in dissolution.[2] Use a calibrated balance for accurate weighing.

Data Presentation

This compound Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO≥ 21.2~50
DMSO85200.32
Ethanol21.2150

Data sourced from multiple suppliers and may vary slightly between batches.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 424.3 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 4.24 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO to the powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution.[2]

  • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]

Protocol 2: Preparation of an In Vivo Formulation for Oral Gavage

This protocol is adapted from a method for preparing a clear solution for in vivo use.[1]

Materials:

  • This compound

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile deionized water (ddH₂O) or saline

Procedure (for a 1 mL final volume):

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • In a sterile tube, add 50 µL of the 100 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the tube.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the solution.

  • Mix again until the solution is clear.

  • Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.

  • Mix thoroughly to ensure a homogenous solution. The mixed solution should be used immediately for optimal results.[1]

Note on Oral Gavage: The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[6] Always follow approved institutional animal care and use committee (IACUC) protocols.

Mandatory Visualizations

ATP_Citrate_Lyase_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose_mito Glucose Pyruvate Pyruvate Glucose_mito->Pyruvate Citrate_mito Citrate Pyruvate->Citrate_mito via Acetyl-CoA TCA_Cycle TCA Cycle Citrate_mito->TCA_Cycle Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter Glucose_cyto Glucose ACLY ATP Citrate Lyase (ACLY) Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol BMS303141 This compound BMS303141->ACLY

Caption: ATP Citrate Lyase (ACLY) Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow_InVivo cluster_Preparation Formulation Preparation cluster_Administration Animal Administration cluster_Analysis Data Analysis A 1. Prepare 100 mg/mL This compound in DMSO B 2. Add PEG300 A->B C 3. Mix until clear B->C D 4. Add Tween 80 C->D E 5. Mix until clear D->E F 6. Add ddH₂O/Saline E->F G 7. Final Mix F->G H 8. Administer via Oral Gavage G->H Use Immediately I 9. Monitor animal and collect samples H->I J 10. Analyze experimental endpoints I->J

Caption: Experimental Workflow for In Vivo Formulation and Administration of this compound.

References

BMS-303141 stability in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of BMS-303141. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound?

The lyophilized powder of this compound should be stored at -20°C in a desiccated environment.[1] Under these conditions, the compound is stable for up to 24-36 months.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

This compound is soluble in DMSO and ethanol.[1] For a stock solution, DMSO is commonly used.[1][2][3] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]

Q3: How do I prepare a stock solution of this compound?

To prepare a 15 mM stock solution, for example, you can reconstitute 5 mg of the lyophilized powder in 0.79 mL of DMSO.[1] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it.[3]

Q4: How should I store the this compound stock solution?

Stock solutions should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.[1][2] The stability of the solution depends on the storage temperature.

Q5: What is the stability of the stock solution at different temperatures?

The stability of this compound in solution is summarized in the table below.

Storage TemperatureSolventStability Duration
-20°CDMSOUp to 3 months[1]
-80°CDMSOUp to 1 year[2]

Q6: What is the solubility of this compound in different solvents?

The solubility of this compound can vary slightly between suppliers. The table below provides a summary of reported solubilities.

SolventConcentration
DMSO≥21.2 mg/mL[3]
DMSO25 mg/mL[1]
DMSO85 mg/mL (200.32 mM)[2]
Ethanol20 mg/mL[1]
Ethanol21.21 mg/mL (50 mM)

Q7: Is this compound soluble in aqueous solutions?

This compound is insoluble in water.[3] For in vivo studies, specific formulations are required, such as suspending a DMSO stock solution in corn oil or using a vehicle of DMSO, PEG300, Tween-80, and saline.[2][4]

Troubleshooting Guide

Issue: My this compound solution appears to have precipitated after thawing.

  • Cause: The compound may have come out of solution during freezing or due to temperature fluctuations.

  • Solution: Gently warm the vial to 37°C for 10-15 minutes and vortex or sonicate until the precipitate is redissolved.[3] Always ensure the solution is clear before use. To avoid this, ensure you are not exceeding the solubility limit for the chosen solvent and consider storing at a lower concentration if precipitation is a recurring issue.

Issue: I am observing a decrease in the activity of my this compound solution over time.

  • Cause: This could be due to degradation from improper storage or multiple freeze-thaw cycles.

  • Solution: Ensure you are following the recommended storage conditions. Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[1][2] If degradation is suspected, it is recommended to use a fresh vial of the compound.

Issue: I am having trouble dissolving the lyophilized powder.

  • Cause: The compound may require assistance to fully dissolve.

  • Solution: After adding the solvent, warm the vial to 37°C for 10 minutes and use a vortex or an ultrasonic bath to aid dissolution.[3] Also, ensure you are using a high-quality, anhydrous solvent, as the presence of moisture can affect solubility.[2]

G Troubleshooting this compound Solution Stability start Start: Issue with this compound Solution precipitate Precipitation Observed? start->precipitate activity_loss Loss of Activity? precipitate->activity_loss No warm_sonicate Warm to 37°C and sonicate. Is it resolved? precipitate->warm_sonicate Yes dissolving_issue Difficulty Dissolving? activity_loss->dissolving_issue No check_storage Review storage conditions and handling. Were there multiple freeze-thaw cycles? activity_loss->check_storage Yes aid_dissolution Warm to 37°C, vortex, and sonicate. Using anhydrous solvent? dissolving_issue->aid_dissolution Yes check_concentration Check if solubility limit was exceeded. Consider lowering concentration. warm_sonicate->check_concentration No end_resolved Issue Resolved warm_sonicate->end_resolved Yes check_storage->end_resolved No use_fresh Use a fresh aliquot or vial. check_storage->use_fresh Yes aid_dissolution->end_resolved Yes use_fresh_solvent Use fresh, anhydrous solvent. aid_dissolution->use_fresh_solvent No

Troubleshooting workflow for this compound solution stability.

Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the lyophilized this compound vial to equilibrate to room temperature for at least 60 minutes before opening.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 15 mM stock, add 0.79 mL of DMSO to 5 mg of powder).[1]

  • To facilitate dissolution, gently warm the vial at 37°C for 10 minutes.[3]

  • Vortex the vial and/or place it in an ultrasonic bath until the solution is clear and all solid has dissolved.[3]

  • Dispense the stock solution into single-use aliquots in tightly sealed vials.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[1][2]

G This compound Stock Solution Preparation Workflow start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add anhydrous DMSO equilibrate->add_solvent dissolve Warm to 37°C, vortex, and/or sonicate add_solvent->dissolve check_solution Is solution clear? dissolve->check_solution check_solution->dissolve No aliquot Aliquot into single-use vials check_solution->aliquot Yes store Store at -20°C or -80°C aliquot->store end Ready for use store->end

Workflow for preparing a this compound stock solution.
In Vitro Cell-Based Assay Protocol (Example)

This protocol is an example for assessing the effect of this compound on lipid synthesis in HepG2 cells.

  • Cell Seeding: Seed HepG2 cells in a suitable culture plate at a density that will not lead to over-confluence during the experiment.

  • Compound Preparation: Thaw a single-use aliquot of the this compound DMSO stock solution. Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept low (e.g., <0.1%) to avoid solvent toxicity.

  • Treatment: Add the this compound dilutions to the cells and incubate for the desired duration (e.g., 6 hours).[3]

  • Assay: Perform the desired assay to measure the biological effect. For instance, to measure the inhibition of lipid synthesis, [14C]-alanine can be added for the last 4 hours of incubation, followed by lipid extraction and measurement of radiolabel incorporation.[2]

Signaling Pathway

This compound is a potent inhibitor of ATP-citrate lyase (ACL).[1][2][4] ACL is a key enzyme in the cytosol that catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a crucial step for de novo fatty acid and cholesterol biosynthesis.[1][5][6] By inhibiting ACL, this compound reduces the availability of cytosolic acetyl-CoA, thereby impacting these biosynthetic pathways.[6][7] In some cancer cells, this inhibition can lead to the induction of endoplasmic reticulum (ER) stress, activating the p-eIF2α/ATF4/CHOP pathway and promoting apoptosis.[1][6][8]

G This compound Mechanism of Action cluster_cytosol Cytosol citrate Citrate + CoA acl ATP-Citrate Lyase (ACL) citrate->acl acetyl_coa Acetyl-CoA + Oxaloacetate acl->acetyl_coa er_stress ER Stress acl->er_stress Inhibition leads to lipid_synthesis Fatty Acid & Cholesterol Biosynthesis acetyl_coa->lipid_synthesis pathway p-eIF2α/ATF4/CHOP Pathway er_stress->pathway apoptosis Apoptosis pathway->apoptosis bms This compound bms->acl Inhibits

Signaling pathway showing this compound inhibition of ACL.

References

troubleshooting BMS-303141 inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with the ATP-citrate lyase (ACLY) inhibitor, BMS-303141.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent IC50 Values

Question: We are observing significant variability in the IC50 values of this compound between different experiments or cell lines. What could be the cause?

Answer: Inconsistent IC50 values for this compound can stem from several factors. A common reason is the difference between enzymatic and cell-based assays. The IC50 for this compound against recombinant human ACLY is approximately 0.13 µM, while in cell-based assays, such as those measuring lipid synthesis in HepG2 cells, the IC50 is significantly higher, around 8 µM.[1][2] This discrepancy is expected due to factors like cell permeability, drug metabolism, and the presence of alternative metabolic pathways within the cell.

Troubleshooting Steps:

  • Assay Type: Clearly distinguish between enzymatic and cellular assays. Do not expect identical IC50 values.

  • Cell Line Variability: Different cell lines exhibit varying levels of ACLY expression and dependence on de novo lipogenesis. This can directly impact the apparent potency of this compound.[3] It is advisable to characterize the ACLY expression levels in your cell line of interest.

  • Experimental Conditions: Ensure consistency in experimental parameters such as cell density, serum concentration in the media, and incubation time with the inhibitor.

  • Compound Stability: this compound should be stored at -20°C.[2] Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.

Issue 2: Lack of Expected Phenotypic Effect

Question: We are not observing the expected biological effect (e.g., decreased cell proliferation, reduced lipid accumulation) after treating our cells with this compound. Why might this be?

Answer: The lack of a phenotypic response to this compound can be due to several reasons, ranging from the specific biology of the system under study to technical issues with the experiment.

Troubleshooting Steps:

  • Target Engagement: First, confirm that this compound is engaging its target, ACLY, in your experimental system. This can be assessed by measuring the levels of downstream metabolic products, such as a reduction in cytosolic acetyl-CoA or by observing changes in histone acetylation.

  • Cellular Context: The reliance of your cells on the ACLY pathway is crucial. Some cell types may have compensatory metabolic pathways that can bypass the effects of ACLY inhibition.

  • Inhibitor Concentration and Incubation Time: The effective concentration and duration of treatment can vary significantly between cell lines.[4] A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line. For example, in ESCC cells, significant inhibition of cell survival was observed with concentrations ranging from 10-80µM over 24-96 hours.[4]

  • Solubility: this compound is soluble in DMSO and ethanol.[2] Ensure that the final concentration of the solvent in your cell culture media is not exceeding cytotoxic levels (typically <0.5%). If solubility issues are suspected, freshly prepared stock solutions should be used.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY).[2][4] ACLY is a key enzyme that catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the cytoplasm. This cytosolic pool of acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[4] By inhibiting ACLY, this compound effectively reduces the availability of acetyl-CoA for these biosynthetic pathways.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: What are the known off-target effects of this compound?

A3: While this compound is a potent inhibitor of ACLY, like most small molecule inhibitors, the possibility of off-target effects should be considered.[5][6][7] Currently, there is limited specific information in the provided search results detailing the off-target profile of this compound. When interpreting experimental results, it is crucial to include appropriate controls, such as using structurally distinct ACLY inhibitors or employing genetic approaches like siRNA or CRISPR to validate that the observed phenotype is indeed due to the inhibition of ACLY.

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound is orally bioavailable and has been used in various mouse models.[2] For instance, oral administration to mice has been shown to lower plasma glucose and triglycerides. In xenograft models using HepG2 cells, a dose of 5mg/kg/day for 8 days inhibited tumor growth.[4] Another study in a db/db mouse model used a daily oral dose of 50mg/kg for 30 days.[4]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (Enzymatic) 0.13 µMHuman Recombinant ACLY[2][4]
IC50 (Lipid Synthesis) 8 µMHepG2 cells[1][2]
In Vitro Concentration Range 10 - 80 µMESCC cells[4]
In Vivo Dosage (Tumor) 5 mg/kg/day (oral)BALB/c nude mice with HepG2 xenografts[4]
In Vivo Dosage (Metabolic) 50 mg/kg/day (oral)db/db mice[4]
Solubility in DMSO up to 10 mM-[2]
Solubility in Ethanol up to 50 mM-[2]
Storage (Powder) -20°C-[2]

Experimental Protocols

Cell Viability Assay (CCK-8)

  • Seed cells (e.g., ESCC cells) in a 96-well plate at a density of 3 x 10³ cells per well and culture for 24 hours.[4]

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for the desired time periods (e.g., 24, 48, 72, 96 hours).[4]

  • Two hours before the end of the incubation period, add CCK-8 solution to each well.[4]

  • Measure the absorbance at 450 nm using a microplate reader.[4]

Inhibition of Total Lipid Synthesis Assay

  • Plate HepG2 cells and allow them to adhere.

  • Treat the cells with different concentrations of this compound for a specified duration (e.g., 6 hours).[1]

  • For the final 4 hours of incubation, add [¹⁴C]-alanine to the culture medium.[1]

  • Lyse the cells and extract the total lipids.[1]

  • Separate the lipids using thin-layer chromatography (TLC).[1]

  • Measure the incorporation of the ¹⁴C radiolabel into the total lipid fraction to determine the extent of inhibition.[1]

Visualizations

ACLY_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Citrate_cyto Citrate ACLY ACLY Citrate_cyto->ACLY AcetylCoA_cyto Acetyl-CoA FattyAcid_Synth Fatty Acid Synthesis AcetylCoA_cyto->FattyAcid_Synth Cholesterol_Synth Cholesterol Synthesis AcetylCoA_cyto->Cholesterol_Synth OAA_cyto Oxaloacetate ACLY->AcetylCoA_cyto ACLY->OAA_cyto BMS303141 This compound BMS303141->ACLY Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito Citrate_mito Citrate Citrate_mito->Citrate_cyto Citrate Transporter AcetylCoA_mito->Citrate_mito

Caption: The ACLY signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Assay Types start Start: Cell Culture treatment Treatment with This compound (Dose-Response) start->treatment incubation Incubation (Time-Course) treatment->incubation assay Endpoint Assay incubation->assay data_analysis Data Analysis (e.g., IC50 calculation) assay->data_analysis viability Cell Viability (MTT, CCK-8) assay->viability lipid Lipid Synthesis ([14C]-alanine) assay->lipid western Western Blot (p-ACLY, etc.) assay->western end Conclusion data_analysis->end Troubleshooting_Tree start Inconsistent Results with this compound issue_ic50 Inconsistent IC50? start->issue_ic50 issue_no_effect No Phenotypic Effect? start->issue_no_effect ic50_q1 Comparing Enzymatic vs. Cellular Assays? issue_ic50->ic50_q1 Yes ic50_q2 Consistent Experimental Conditions? issue_ic50->ic50_q2 No no_effect_q1 Confirmed Target Engagement? issue_no_effect->no_effect_q1 Yes no_effect_q2 Is the cell line dependent on ACLY? issue_no_effect->no_effect_q2 No ic50_a1 Expected Discrepancy: Cellular IC50 is higher ic50_q1->ic50_a1 ic50_a2 Standardize cell density, serum, incubation time ic50_q2->ic50_a2 ic50_q3 Fresh Compound Dilutions? ic50_q2->ic50_q3 ic50_a3 Prepare fresh from -20°C stock ic50_q3->ic50_a3 no_effect_a1 Measure downstream metabolites no_effect_q1->no_effect_a1 no_effect_a2 Characterize ACLY expression/activity no_effect_q2->no_effect_a2 no_effect_q3 Optimized Dose and Time? no_effect_q2->no_effect_q3 no_effect_a3 Perform dose-response and time-course no_effect_q3->no_effect_a3

References

BMS-303141 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-303141, a potent ATP-citrate lyase (ACLY) inhibitor. This guide focuses on issues related to cytotoxicity observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY), a key enzyme in the cytosol that catalyzes the conversion of citrate to acetyl-CoA.[1][2] This acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol. By inhibiting ACLY, this compound effectively blocks lipid synthesis.

Q2: Is this compound expected to be cytotoxic?

A2: At lower concentrations (up to 50 µM), this compound generally does not exhibit cytotoxicity in various cell lines, such as HepG2.[1][3] However, at higher concentrations, it has been shown to reduce cell proliferation and induce apoptosis in a dose- and time-dependent manner in certain cancer cell lines, including hepatocellular carcinoma (HCC) and esophageal squamous cell carcinoma (ESCC) cells.[4]

Q3: What is the mechanism of cytotoxicity of this compound at high concentrations?

A3: The cytotoxic effects of this compound at high concentrations are linked to the induction of endoplasmic reticulum (ER) stress.[4] This leads to the activation of the unfolded protein response (UPR) and subsequent apoptosis through the p-eIF2α/ATF4/CHOP signaling pathway.[4]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is a potent ACLY inhibitor, comprehensive public data on its kinome-wide selectivity or broad off-target profiling is limited. As with many small molecule inhibitors, the potential for off-target effects at high concentrations should be considered, which may contribute to observed cytotoxicity.

Q5: What is the recommended solvent and storage condition for this compound?

A5: this compound is soluble in DMSO and ethanol.[3] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly high cytotoxicity at concentrations reported to be non-toxic. 1. Cell line sensitivity: The reported non-toxic concentrations (e.g., up to 50 µM in HepG2) may not be applicable to your specific cell line. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. 3. Sub-optimal cell health: Cells may be stressed due to high passage number, mycoplasma contamination, or poor culture conditions.1. Perform a dose-response curve for your specific cell line to determine its sensitivity to this compound. 2. Ensure the final DMSO concentration is below 0.1%. Prepare a serial dilution of your this compound stock in culture medium. 3. Use low-passage, healthy cells and regularly test for mycoplasma contamination.
Inconsistent results between experiments. 1. Inconsistent cell seeding density. 2. Variability in drug preparation and dilution. 3. Fluctuation in incubation time.1. Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Maintain a consistent incubation time for all experiments.
No cytotoxic effect observed even at high concentrations. 1. Cell line resistance: Your cell line may be resistant to the cytotoxic effects of this compound. 2. Drug inactivity: The this compound stock solution may have degraded. 3. Insufficient incubation time.1. Consider using a positive control for cytotoxicity to ensure your assay is working correctly. 2. Prepare a fresh stock solution of this compound. 3. Increase the incubation time (e.g., up to 72 or 96 hours) as cytotoxicity can be time-dependent.
Precipitation of this compound in the culture medium. 1. Poor solubility at high concentrations in aqueous media.1. Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. Vortex the stock solution gently. 2. When diluting in medium, add the this compound solution dropwise while gently swirling the medium.

Data Presentation

Table 1: Reported Cytotoxic Effects of this compound on Various Cell Lines

Cell LineConcentrationIncubation TimeEffectReference(s)
HepG2 (Hepatocellular Carcinoma)Up to 50 µMNot specifiedNo cytotoxicity observed.[1][3]
HepG2 and Huh-7 (Hepatocellular Carcinoma)10 µM and 20 µMNot specifiedSignificantly suppressed proliferation and colony number.[4]
ESCC (Esophageal Squamous Cell Carcinoma)0-80 µM24-96 hoursSignificantly inhibited cell survival in a time- and dose-dependent manner.
HUVEC (Human Umbilical Vein Endothelial Cells)10 µM4 hours (pretreatment)Did not affect cell viability.

Table 2: IC50 Values of this compound

Target/ProcessCell Line/SystemIC50 ValueReference(s)
ATP-citrate lyase (ACLY) inhibitionHuman recombinant ACLY0.13 µM[1][3]
Lipid synthesis inhibitionHepG2 cells8 µM[1][3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from a study on hepatocellular carcinoma cells.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (DMSO at the highest equivalent concentration). Incubate for the desired time period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection using Annexin V-FITC/PI Staining and Flow Cytometry

This protocol is based on a study investigating this compound-induced apoptosis.[4]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis of ER Stress Markers

This protocol is for the detection of key proteins in the ER stress pathway activated by this compound.[4]

  • Protein Extraction: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

G cluster_0 High Concentration this compound cluster_1 Cellular Response BMS This compound ACLY ACLY Inhibition BMS->ACLY Primary Target ER_Stress Endoplasmic Reticulum (ER) Stress BMS->ER_Stress High Concentration Effect UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR pEIF2a p-eIF2α ↑ UPR->pEIF2a ATF4 ATF4 ↑ pEIF2a->ATF4 CHOP CHOP ↑ ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis G cluster_0 Experimental Setup cluster_1 MTT Assay start Seed Cells in 96-well Plate treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate (e.g., 24-96h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Measure Absorbance (540 nm) solubilize->read G problem Unexpected Cytotoxicity? check_conc Verify Final DMSO Concentration (≤0.1%) problem->check_conc Yes dose_response Perform Dose-Response for Specific Cell Line check_conc->dose_response cell_health Check Cell Health (Passage #, Mycoplasma) dose_response->cell_health positive_control Include a Known Cytotoxic Agent as a Positive Control cell_health->positive_control

References

optimizing BMS-303141 concentration for maximum inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMS-303141, a potent ATP-citrate lyase (ACL) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in accessible formats to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL). ACL is a crucial enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA in the cytoplasm. This acetyl-CoA is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol. By inhibiting ACL, this compound effectively blocks lipid synthesis.

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the experimental setup. For the recombinant human ACL enzyme, the IC50 is approximately 0.13 µM. In cell-based assays measuring the inhibition of total lipid synthesis, such as in HepG2 cells, the IC50 is reported to be around 8 µM.

Q3: What is the recommended starting concentration for in vitro experiments?

A3: The optimal concentration of this compound is cell-type and assay-dependent. Based on published studies, a common starting range for cell-based assays is between 10 µM and 50 µM. For instance, a concentration of 10 µM was effective in reversing LPS-induced upregulation of adhesion molecules in HUVEC cells. In hepatocellular carcinoma cell lines like HepG2 and Huh-7, concentrations of 10 µM and 20 µM significantly suppressed cell proliferation. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: Is this compound cytotoxic?

A4: this compound has been shown to have low cytotoxicity at effective concentrations. In HepG2 cells, no significant cytotoxicity was observed at concentrations up to 50 µM. However, at higher concentrations or in different cell lines, cytotoxicity may be observed. It is advisable to perform a cytotoxicity assay (e.g., MTT or Alamar Blue) in parallel with your functional assays.

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is soluble in DMSO and ethanol. For a stock solution, you can dissolve the powder in DMSO. For example, to create a 15 mM stock, reconstitute 5 mg of this compound powder in 0.79 mL of DMSO. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Once in solution, it is recommended to use it within 3 months to maintain potency.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibitory effect observed Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration.
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation of the compound.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Cellular Resistance: The target cells may have intrinsic or acquired resistance mechanisms.Consider using a different cell line or investigating potential resistance pathways.
High cytotoxicity observed Concentration Too High: The concentration of this compound may be in the toxic range for the specific cell line.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your cells. Use the lowest effective concentration that does not cause significant cell death.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
Inconsistent or variable results Inconsistent Cell Seeding: Variations in cell density can affect the response to the inhibitor.Ensure consistent cell seeding density across all wells and experiments.
Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or the final culture medium.Ensure complete dissolution of the compound by vortexing or gentle warming. Prepare fresh dilutions for each experiment.
Potential off-target effects Non-specific Binding: At higher concentrations, small molecule inhibitors can bind to other proteins besides the intended target.Use the lowest effective concentration of this compound. Consider using a structurally different ACL inhibitor as a control to confirm that the observed phenotype is due to ACL inhibition.
Pathway Crosstalk: Inhibition of ACL may lead to unforeseen effects on other signaling pathways.Analyze key related pathways to understand the broader cellular response to ACL inhibition.

Experimental Protocols

Protocol 1: Determination of IC50 for Inhibition of Lipid Synthesis in HepG2 Cells

This protocol is adapted from methodologies described in the literature.

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • [¹⁴C]-Acetate (or other suitable radiolabeled precursor)

  • Scintillation fluid and counter

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in serum-free medium at various concentrations (e.g., ranging from 0.1 µM to 100 µM). Also, prepare a vehicle control (DMSO) at the same final concentration.

  • Treatment: Remove the culture medium and add 50 µL of the 2X this compound or vehicle solution to the respective wells.

  • Radiolabeling: Immediately add 50 µL of 2X [¹⁴C]-Acetate (final concentration 1 µCi/mL) in serum-free medium to each well.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified incubator.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract the lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2 v/v).

  • Quantification:

    • Transfer the lipid-containing organic phase to a scintillation vial.

    • Allow the solvent to evaporate.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Signaling Pathways and Workflows

This compound Mechanism of Action

BMS303141_Mechanism Citrate Citrate (from Mitochondria) ACL ATP-Citrate Lyase (ACL) Citrate->ACL AcetylCoA Cytosolic Acetyl-CoA ACL->AcetylCoA Lipid_Synthesis Fatty Acid & Cholesterol Synthesis AcetylCoA->Lipid_Synthesis BMS303141 This compound BMS303141->ACL

Caption: Mechanism of this compound inhibition of ATP-Citrate Lyase.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells (e.g., HepG2) Prepare_Compound 2. Prepare this compound Dilution Series Treat_Cells 3. Treat Cells with This compound Prepare_Compound->Treat_Cells Add_Radiolabel 4. Add Radiolabeled Precursor Treat_Cells->Add_Radiolabel Incubate 5. Incubate Add_Radiolabel->Incubate Extract_Lipids 6. Extract Lipids Incubate->Extract_Lipids Measure_Radioactivity 7. Measure Radioactivity Extract_Lipids->Measure_Radioactivity Calculate_IC50 8. Calculate IC50 Measure_Radioactivity->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound.

avoiding BMS-303141 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid the precipitation of BMS-303141 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound has low solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentrated stock solution, usually prepared in an organic solvent like DMSO, is diluted into the aqueous medium, causing the compound to fall out of solution. This is often due to the final concentration exceeding its solubility limit in the media or issues with the initial stock solution preparation.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The most common and recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][5] Ethanol is another potential solvent.[2][6]

Q3: What is the maximum recommended concentration for a DMSO stock solution?

A3: While this compound can be dissolved in DMSO at very high concentrations (up to 85 mg/mL or ~200 mM), it is practical to prepare a stock solution in the range of 10-25 mM.[2][6] This concentration is sufficient for most cell culture applications and helps ensure the compound remains fully dissolved. For example, a 15 mM stock can be prepared by dissolving 5 mg of this compound powder in 0.79 mL of DMSO.[2]

Q4: How can I prevent precipitation when diluting my stock solution into the culture medium?

A4: To prevent precipitation during the preparation of your working solution, follow these steps:

  • Ensure your stock solution is completely dissolved. If needed, gently warm the stock solution to 37°C or use an ultrasonic bath to aid dissolution.[3][4]

  • Pre-warm your cell culture medium to 37°C before adding the compound.

  • Add the stock solution dropwise into the medium while gently vortexing or swirling the tube to ensure rapid and even distribution.

  • Avoid preparing working solutions at concentrations that are too high. The final concentration in your experiment should not exceed the solubility limit in the media. While this compound shows no cytotoxicity up to 50 µM in HepG2 cells, its effective concentrations for inhibiting lipid synthesis are around 8 µM.[1][5]

Q5: What is the best way to store this compound solutions?

A5: For long-term storage, lyophilized powder should be kept at -20°C and desiccated, where it is stable for up to 24 months.[2] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C (for use within 1-3 months) or -80°C (for use within 6-24 months).[2][4][5]

Troubleshooting Guide: Precipitation Issues

Use this guide to diagnose and resolve issues with this compound precipitation.

Symptom Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock to media. Final concentration is too high, exceeding aqueous solubility.Decrease the final working concentration of this compound in the media.
Incomplete dissolution of the initial stock solution.Ensure the stock is fully dissolved. Warm to 37°C and/or sonicate the stock solution before use.[3][4]
Poor mixing technique.Add the stock solution slowly (dropwise) to the pre-warmed media while vortexing to facilitate rapid dispersion.
Precipitate forms in the stock solution vial during storage. Stock solution is supersaturated or has degraded.Discard the precipitated stock. Prepare a fresh stock solution, ensuring the powder is fully dissolved. Consider preparing a slightly lower concentration stock.
Moisture has contaminated the DMSO.Use fresh, anhydrous (moisture-free) DMSO for stock preparation.[1][5]
Precipitate appears in the culture plate after incubation. Compound is unstable or precipitating over time at 37°C.This is less common but possible. Try refreshing the media with freshly prepared this compound solution at regular intervals for long-term experiments.
Interaction with media components (e.g., proteins in serum).Decrease the serum percentage in your media if experimentally feasible, or test different types of media.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL) Source
DMSO 10 mM - 200.32 mM 4.24 - 85 [1][6]
> 58.92 mM > 25 [2][5]
Ethanol 50 mM 21.21 [6]

| | | 20 |[2] |

Note: Solubility can vary between batches and is highly dependent on the purity and water content of the solvent.[1][6]

Experimental Protocols

Protocol 1: Preparation of a 15 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (e.g., 5 mg)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh out 5 mg of this compound powder into a sterile microcentrifuge tube.

  • Add 0.79 mL of anhydrous DMSO to the tube.[2] This will yield a final concentration of 15 mM (based on a molecular weight of 424.3 g/mol ).

  • Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.

  • If dissolution is not complete, place the tube in a 37°C water bath for 10 minutes and vortex again.[3][4] An ultrasonic bath can also be used to aid dissolution.[3][4]

  • Once fully dissolved, visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C until needed.[2]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media

Materials:

  • 15 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tube

Methodology:

  • Thaw a single aliquot of the 15 mM this compound stock solution.

  • Calculate the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution:

    • Use the formula: C1V1 = C2V2

    • (15,000 µM)(V1) = (10 µM)(10,000 µL)

    • V1 = 6.67 µL

  • Add 10 mL of pre-warmed cell culture medium to a sterile conical tube.

  • While gently vortexing the medium, slowly add 6.67 µL of the 15 mM stock solution dropwise into the medium.

  • Continue to mix for another 10-15 seconds to ensure homogeneity.

  • The final concentration of DMSO in the medium will be approximately 0.067%, which is well-tolerated by most cell lines.

  • Use the freshly prepared working solution immediately to treat cells.

Visualizations

G Workflow for Preparing this compound Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check Fully Dissolved? dissolve->check assist Optional: Warm (37°C) or Sonicate assist->dissolve check->assist No aliquot Aliquot for Storage check->aliquot Yes store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw add_stock Add Stock to Media (Dropwise while vortexing) thaw->add_stock warm_media Pre-warm Culture Media to 37°C warm_media->add_stock use Use Immediately add_stock->use

Caption: Experimental workflow for preparing this compound stock and working solutions.

G ATP Citrate Lyase (ACLY) Signaling Pathway Citrate Citrate (from Mitochondria) ACLY ATP Citrate Lyase (ACLY) Citrate->ACLY AcetylCoA Cytosolic Acetyl-CoA ACLY->AcetylCoA + ATP + CoA FAS Fatty Acid Synthesis AcetylCoA->FAS CS Cholesterol Synthesis AcetylCoA->CS BMS303141 This compound BMS303141->ACLY Proliferation Cell Proliferation & Growth FAS->Proliferation CS->Proliferation

Caption: this compound inhibits the ACLY enzyme, blocking acetyl-CoA production.

G Troubleshooting Precipitation start Precipitation Observed q1 When did it occur? start->q1 a1 During dilution into media q1->a1 a2 In stock solution during storage q1->a2 s1 Action: Add stock dropwise to pre-warmed, vortexing media a1->s1 q2 Still precipitates? s1->q2 s2 Action: Lower final working concentration q2->s2 Yes s3 Action: Remake stock with fresh, anhydrous DMSO. Ensure full dissolution. q2->s3 No, but stock is suspect s2->q2 If yes s4 Action: Discard. Remake stock with fresh, anhydrous DMSO. Ensure full dissolution & proper storage. a2->s4

References

BMS-303141 degradation products and their effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use and stability of BMS-303141. Please note that as of our latest literature review, there is no publicly available information specifically identifying the degradation products of this compound or their biological effects. The information provided herein is based on the known properties of the parent compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL).[1][2][3][4] ACL is a crucial enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA in the cytoplasm.[1][5] This cytoplasmic pool of acetyl-CoA is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[1][5] By inhibiting ACL, this compound effectively blocks lipid synthesis.[6] It has been shown to reduce plasma cholesterol, triglycerides, and glucose in animal models.[1][6]

Q2: I am concerned about the stability of my this compound sample. What are the recommended storage conditions?

A2: Proper storage is critical to maintain the integrity of this compound. For the lyophilized powder, it is recommended to store it at -20°C, desiccated.[1][2] In this form, the compound is stable for up to 24 months.[1] Once reconstituted in a solvent such as DMSO or ethanol, the solution should be stored at -20°C and used within 3 months to prevent loss of potency.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][7]

Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?

A3: Inconsistent results can arise from multiple factors, including compound stability. If you suspect degradation, consider the following:

  • Storage History: Was the compound stored according to the recommendations (see Q2)?

  • Solvent Quality: Was the solvent (e.g., DMSO) of high purity and stored properly to prevent moisture absorption, which can affect the stability of dissolved compounds?[6]

  • Experimental Conditions: Is the compound exposed to harsh conditions during your experiment (e.g., extreme pH, high temperatures, prolonged exposure to light) that could potentially lead to degradation?

While specific degradation products are not documented, a loss of potency is a likely outcome of degradation.

Q4: Are there any known degradation products of this compound?

A4: Currently, there are no published studies that have identified or characterized the degradation products of this compound. Forced degradation studies, which are designed to intentionally degrade a compound to identify its breakdown products, have not been reported for this compound in the available scientific literature.

Q5: What are the potential biological effects of this compound degradation products?

A5: Without knowing the identity of the degradation products, it is impossible to determine their specific biological effects. Potential outcomes of using a degraded sample could include a reduction in the inhibitory effect on ATP-citrate lyase, or the introduction of off-target effects from the unknown degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no inhibition of lipid synthesis in cell-based assays Degradation of this compound due to improper storage or handling. - Prepare a fresh stock solution from lyophilized powder. - Ensure the stock solution has been stored at -20°C and is within the recommended 3-month use period.[1] - Aliquot new stock solutions to avoid multiple freeze-thaw cycles.[1]
Incorrect concentration of this compound. - Verify calculations for stock solution and working concentrations. - Use a calibrated pipette for accurate dispensing.
Cell line-specific sensitivity. - Confirm the responsiveness of your cell line to ACL inhibition from published literature if possible. The IC50 for inhibition of lipid synthesis in HepG2 cells is approximately 8 µM.[6]
Inconsistent results between experimental replicates Variability in compound preparation. - Ensure the this compound solution is thoroughly mixed before each use. - Prepare a master mix of treatment media for all replicates to ensure uniform concentration.
Suspected degradation of the stock solution over time. - If using an older stock solution, compare its efficacy to a freshly prepared one. - Consider performing a simple stability test by analyzing the purity of your stock solution via HPLC, if available.
Unexpected cellular toxicity High concentration of this compound. - this compound has been reported to show no cytotoxicity up to 50 µM in HepG2 cells.[6] Titrate the concentration to determine the optimal non-toxic working concentration for your specific cell line.
Solvent toxicity. - Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is below the toxic threshold for your cells (typically <0.5%).
Formation of unknown, potentially toxic degradation products. - If you suspect degradation, use a fresh, properly stored sample of this compound.

Data Summary

In Vitro Potency of this compound

Target Assay Condition IC50 Value Reference
ATP-citrate lyase (ACL)Human recombinant enzyme0.13 µM[1][3][6][8]
Total Lipid SynthesisHepG2 cells8 µM[6]
Acetyl-CoA Carboxylase 1 (ACC1)-6 µM[9]
Acetyl-CoA Carboxylase 2 (ACC2)-12 µM[9]

Recommended Storage Conditions

Form Temperature Duration Additional Notes Reference
Lyophilized Powder-20°C24 monthsStore desiccated.[1][2]
In Solution (e.g., DMSO)-20°C3 monthsAliquot to avoid freeze-thaw cycles.[1][7]

Experimental Protocols & Workflows

Protocol: Preparation of this compound Stock Solution

  • Materials: this compound lyophilized powder, anhydrous DMSO.

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 0.79 mL of DMSO.[1]

    • Vortex thoroughly to ensure the compound is fully dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes in tightly sealed tubes.

    • Store the aliquots at -20°C for up to 3 months.[1]

Workflow for Assessing this compound Activity in a Cell-Based Lipid Synthesis Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (e.g., 15 mM in DMSO) C Prepare working concentrations of this compound in culture media A->C B Culture cells to desired confluency (e.g., HepG2) D Treat cells with this compound for the desired duration (e.g., 6 hours) B->D C->D E Add radiolabeled precursor (e.g., [14C]-acetate or [14C]-alanine) for the final hours of incubation D->E F Lyse cells and extract total lipids E->F G Quantify radiolabel incorporation into the lipid fraction (e.g., via scintillation counting) F->G H Calculate percent inhibition of lipid synthesis relative to vehicle control G->H I Determine IC50 value H->I

Workflow for a cell-based lipid synthesis assay.

Signaling Pathway

Mechanism of Action of this compound

This compound inhibits ATP-citrate lyase (ACL), a key enzyme linking glucose metabolism to the synthesis of fatty acids and cholesterol.

G cluster_glycolysis Glycolysis (in Cytoplasm) cluster_mito Mitochondrion cluster_biosynthesis Biosynthesis (in Cytoplasm) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito Citrate_mito Citrate (TCA Cycle) AcetylCoA_mito->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto catalyzed by ACL ATP-Citrate Lyase (ACL) FattyAcids Fatty Acid Synthesis AcetylCoA_cyto->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA_cyto->Cholesterol BMS This compound BMS->ACL Inhibits

This compound inhibits ACL, blocking the production of cytosolic Acetyl-CoA.

References

Technical Support Center: BMS-303141 Activity and the Influence of Serum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers utilizing BMS-303141. This center provides essential guidance on the experimental nuances related to the presence of serum in your assays. Understanding and mitigating the impact of serum protein binding is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL).[1] ACL is a crucial enzyme in cellular metabolism, responsible for the synthesis of cytosolic acetyl-CoA, a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[1] By inhibiting ACL, this compound can impede these biosynthetic pathways.

Q2: How does the presence of serum in cell culture media affect the activity of this compound?

A2: Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like this compound. It is a widely accepted principle in pharmacology that only the unbound, or "free," fraction of a drug is able to interact with its target and exert a biological effect.[2][3] Consequently, the presence of serum can sequester this compound, reducing its free concentration and thereby diminishing its apparent potency in cell-based assays. This can manifest as an increase in the observed half-maximal inhibitory concentration (IC50).

Q3: Why is my IC50 value for this compound higher than what is reported in the literature?

A3: A discrepancy in IC50 values can arise from several factors, with the concentration of serum in your cell culture medium being a primary suspect. The literature may report IC50 values from biochemical assays (which are serum-free) or from cell-based assays conducted under low-serum or serum-free conditions. If your experiments are performed in media containing a higher percentage of serum (e.g., 10% FBS), a significant portion of this compound may be bound to serum proteins, necessitating a higher total concentration of the inhibitor to achieve the same biological effect. Other factors that can influence IC50 values include cell type, cell density, and the specific assay endpoint being measured.

Q4: Can I perform my experiments in serum-free media to avoid these issues?

A4: While conducting experiments in serum-free media can eliminate the variable of protein binding, it may introduce other challenges. Many cell lines require serum for optimal growth, viability, and proliferation.[4][5] Abruptly switching to serum-free conditions can induce cellular stress and alter physiological responses, potentially confounding your results.[6] If you opt for serum-free conditions, it is crucial to properly adapt your cells and validate their health and behavior.

Q5: What are the downstream cellular effects of ACL inhibition by this compound?

A5: Inhibition of ACL by this compound reduces the intracellular pool of acetyl-CoA. This can lead to the suppression of fatty acid and cholesterol synthesis. Additionally, since acetyl-CoA is the acetyl group donor for histone acetylation, this compound may also impact epigenetic regulation and gene expression. In some cancer cell lines, this compound has been shown to induce endoplasmic reticulum stress, activating the p-eIF2α/ATF4/CHOP signaling pathway and leading to apoptosis.

Troubleshooting Guide

This guide addresses common issues encountered when assessing the activity of this compound in the presence of serum.

Caption: Troubleshooting workflow for this compound experiments.

Data Presentation: The Impact of Serum on Inhibitor Potency

The presence of serum proteins can significantly decrease the free concentration of a drug, leading to a higher apparent IC50 value in cell-based assays. The following table provides an illustrative example of how the potency of a hypothetical inhibitor, similar to this compound, might be affected by varying concentrations of Fetal Bovine Serum (FBS).

Assay ConditionFetal Bovine Serum (FBS) ConcentrationApparent IC50 (µM)Fold-Shift in IC50 (vs. Serum-Free)
Biochemical (Enzyme) Assay0%0.151.0
Cell-Based Assay0% (Serum-Free)0.51.0
Cell-Based Assay2%1.22.4
Cell-Based Assay5%2.85.6
Cell-Based Assay10%7.515.0

Note: These are example data to illustrate a concept and are not actual experimental results for this compound.

Experimental Protocols

Protocol 1: Determining the Impact of Serum on this compound IC50 in a Cell-Based Assay

Objective: To quantify the effect of serum on the apparent potency of this compound by comparing its IC50 value in serum-free and serum-containing media.

Materials:

  • Cell line of interest

  • This compound

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Cell viability or proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Standard cell culture equipment

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density in their standard growth medium (containing serum) and allow them to adhere overnight.

  • Media Exchange (for serum-free arm):

    • For the serum-free set of plates, gently aspirate the growth medium.

    • Wash the cells once with pre-warmed, serum-free medium.

    • Add fresh, pre-warmed, serum-free medium to each well.

    • For the serum-containing set of plates, replace the medium with fresh growth medium containing the desired concentration of FBS (e.g., 10%).

  • Compound Preparation: Prepare a serial dilution of this compound in both serum-free and serum-containing media.

  • Treatment: Add the this compound dilutions to the respective plates. Include vehicle-only controls for both media conditions.

  • Incubation: Incubate the plates for a duration appropriate for the cell line and assay endpoint (e.g., 48-72 hours).

  • Assay Readout: Perform the cell viability or proliferation assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls for each media condition.

    • Plot the dose-response curves and calculate the IC50 values for both serum-free and serum-containing conditions.

    • Calculate the fold-shift in IC50 by dividing the IC50 value from the serum-containing condition by the IC50 from the serum-free condition.

Caption: Workflow for assessing serum's impact on IC50.

Signaling Pathway

This compound targets ATP-citrate lyase (ACL), a central enzyme linking carbohydrate and lipid metabolism. Inhibition of ACL has significant downstream consequences on cellular processes.

SignalingPathway Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport ACL ATP-Citrate Lyase (ACL) Citrate_cyto->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA Catalyzes BMS303141 This compound BMS303141->ACL Inhibits FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol HistoneAcetylation Histone Acetylation AcetylCoA->HistoneAcetylation

Caption: this compound inhibits ACL, blocking acetyl-CoA production.

References

BMS-303141 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-303141. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot potential issues, including those that may arise from lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL).[1][2][3] ACL is a key enzyme that catalyzes the conversion of citrate into acetyl-CoA in the cytosol. This cytosolic acetyl-CoA is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[1][3] By inhibiting ACL, this compound effectively blocks lipid synthesis.

Q2: What are the recommended storage and handling conditions for this compound?

A2:

  • Lyophilized Powder: Store at -20°C, desiccated. In this form, the chemical is stable for up to 24 months.[1]

  • In Solution: Once dissolved, store at -20°C and use within 3 months to maintain potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[1] For stock solutions stored at -80°C, it is recommended to use them within 6 months, and for those at -20°C, within 1 month.[3]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO and ethanol.[1] One supplier suggests a solubility of up to 25 mg/mL in DMSO and 20 mg/mL in ethanol.[1] Another indicates solubility of ≥ 21.2mg/mL in DMSO.[3] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be helpful.[3]

Q4: Are there any known off-target effects of this compound?

A4: this compound has been noted to weakly inhibit acetyl-CoA carboxylase (ACC) isoforms ACC1 and ACC2.[1] Researchers should consider this possibility when designing experiments and interpreting results.

Troubleshooting Guide

Even without specific reports of lot-to-lot variability for this compound, it is a potential source of inconsistency in any chemical compound. This guide addresses common experimental issues where lot-to-lot variability could be a contributing factor.

Issue 1: Inconsistent IC50 values between experiments.

  • Potential Cause 1: Lot-to-Lot Variability in Purity or Potency. The purity and potency of the compound can vary between different manufacturing batches.

    • Troubleshooting Step:

      • Always record the lot number of the this compound used in each experiment.

      • When a new lot is received, perform a quality control experiment to compare its activity with a previous, validated lot. A simple dose-response curve in a sensitive cell line can serve as a benchmark.

      • If a significant shift in IC50 is observed, this may indicate a difference in the new lot's potency.

  • Potential Cause 2: Compound Degradation. Improper storage or handling can lead to the degradation of this compound.

    • Troubleshooting Step:

      • Ensure the compound is stored as recommended (-20°C or -80°C in aliquots).[1][3]

      • Avoid repeated freeze-thaw cycles.

      • Prepare fresh dilutions from a stock solution for each experiment.

  • Potential Cause 3: Experimental Conditions. Variations in cell density, passage number, or incubation time can affect IC50 values.

    • Troubleshooting Step: Standardize your experimental protocols meticulously.

Issue 2: The compound is not showing the expected biological effect.

  • Potential Cause 1: Inactive Lot. The received lot of this compound may have lost its activity due to manufacturing or shipping issues.

    • Troubleshooting Step:

      • Validate the new lot upon receipt using a well-established positive control experiment.

      • Consider testing the compound's effect on a downstream marker of ACL activity, such as the levels of fatty acids or cholesterol.

  • Potential Cause 2: Solubility Issues. The compound may not be fully dissolved, leading to a lower effective concentration.

    • Troubleshooting Step:

      • Ensure the compound is completely dissolved in the recommended solvent before further dilution into aqueous media.

      • Use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[2]

      • For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 may be necessary.[2]

Issue 3: Unexpected cytotoxicity or off-target effects are observed.

  • Potential Cause 1: Impurities in the Compound. Different lots may contain different impurities which could have their own biological activities.

    • Troubleshooting Step:

      • Check the certificate of analysis (CoA) for the purity of the specific lot. Most suppliers provide a purity of >98%.[1]

      • If unexpected effects are observed, consider testing a lot from a different supplier.

  • Potential Cause 2: High Concentration. Using concentrations that are too high can lead to non-specific effects.

    • Troubleshooting Step:

      • Perform a dose-response experiment to determine the optimal concentration range for your specific model.

      • This compound has been shown to have no cytotoxicity up to 50 μM in HepG2 cells.[2] If cytotoxicity is observed at lower concentrations, it may be a cell-line-specific effect or related to the compound's purity.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (ACL inhibition)0.13 µMHuman recombinant ACL[1][2][3]
IC50 (Lipid Synthesis)8 µMHepG2 cells[2]
In Vitro Concentration Range10 - 80 µMESCC cells[3]
In Vivo Oral Dosage5 mg/kg/dayMice (HepG2 xenograft)[3]
In Vivo Oral Dosage50 mg/kg/daydb/db mice[3]

Experimental Protocols

Protocol 1: Quality Control of a New Lot of this compound using a Cell Viability Assay

  • Cell Seeding: Plate a cancer cell line known to be sensitive to ACL inhibition (e.g., HepG2, Huh-7) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the new lot of this compound in DMSO. Create a serial dilution series (e.g., 0, 1, 5, 10, 20, 40, 80 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a standard cell viability reagent (e.g., CCK-8, MTT) and measure the absorbance according to the manufacturer's protocol.[3]

  • Data Analysis: Calculate the IC50 value and compare it to the IC50 value obtained with a previously validated lot. A significant deviation may indicate a difference in potency.

Protocol 2: Western Blot for ACLY Protein Levels

  • Cell Treatment: Treat cells with various concentrations of this compound for a defined time (e.g., 24, 48, 72 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against ACLY. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH). A dose- and time-dependent decrease in ACLY protein levels may be observed in some cell lines.[3]

Visualizations

ACL_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Citrate_mito Citrate Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport ACL ATP-Citrate Lyase (ACLY) Citrate_cyto->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA Catalyzes Lipid_Synthesis Fatty Acid & Cholesterol Synthesis AcetylCoA->Lipid_Synthesis BMS303141 This compound BMS303141->ACL Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow start Receive New Lot of this compound prep_stock Prepare & Aliquot Stock Solution (e.g., 10 mM in DMSO) start->prep_stock qc_assay Perform QC Assay (e.g., Dose-Response Curve) prep_stock->qc_assay compare Compare IC50 to Previous Lot qc_assay->compare consistent Consistent Results compare->consistent Yes inconsistent Inconsistent Results compare->inconsistent No proceed Proceed with Experiments consistent->proceed troubleshoot Troubleshoot (See Guide) inconsistent->troubleshoot

Caption: Workflow for qualifying a new lot of this compound.

Troubleshooting_Tree start Inconsistent Experimental Results? check_lot Is it a new lot of this compound? start->check_lot yes_new_lot Perform QC Assay vs. Old Lot check_lot->yes_new_lot Yes no_new_lot Review Experimental Protocol check_lot->no_new_lot No qc_ok QC Results Consistent? yes_new_lot->qc_ok protocol_ok Protocol Consistent? no_new_lot->protocol_ok protocol_issue Standardize Protocol protocol_ok->protocol_issue No storage_ok Storage OK? protocol_ok->storage_ok Yes qc_ok->protocol_ok Yes qc_issue Contact Supplier/ Consider New Lot qc_ok->qc_issue No check_storage Check Compound Storage & Handling storage_issue Prepare Fresh Stock/ Re-evaluate storage_ok->storage_issue No other_factors Investigate Other Factors (Cell Health, Reagents) storage_ok->other_factors Yes

Caption: Decision tree for troubleshooting inconsistent results.

References

BMS-303141 interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-303141, a potent inhibitor of ATP-citrate lyase (ACL).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL).[1][2][3] ACL is a key enzyme in cellular metabolism that catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[1] By inhibiting ACL, this compound effectively blocks de novo lipogenesis.

Q2: What are the common research applications of this compound?

This compound is widely used in research to study the role of ACL and fatty acid synthesis in various biological processes, including:

  • Cancer Biology: Investigating the reliance of cancer cells on fatty acid synthesis for proliferation and survival.[4][5]

  • Metabolic Diseases: Studying the effects of inhibiting lipogenesis in models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1]

  • Inflammation and Immunology: Exploring the link between cellular metabolism and immune cell function.

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO (≥21.2 mg/mL) and ethanol.[1][6] For long-term storage, it is recommended to store the solid compound at -20°C.[1][6] Once dissolved, stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Unexpected or Inconsistent Results in Cell-Based Assays

Issue: Variability in cell viability or proliferation assays (e.g., MTT, CCK-8) upon treatment with this compound.

Potential Causes & Solutions:

  • Compound Solubility and Stability:

    • Problem: this compound may precipitate out of aqueous culture media, especially at higher concentrations, leading to inconsistent effective concentrations.

    • Troubleshooting:

      • Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, including controls.

      • Visually inspect the culture media for any signs of precipitation after adding this compound.

      • Prepare fresh dilutions of this compound from a stock solution for each experiment.

      • Consider the use of a mild detergent in biochemical assays to reduce non-specific binding, though this is less common for cell-based assays.

  • Off-Target Effects vs. Assay Interference:

    • Problem: It can be challenging to distinguish between a true biological off-target effect of this compound and direct interference with the assay reagents.

    • Troubleshooting:

      • Run parallel assays: Use a different viability assay with an alternative detection method (e.g., a dye exclusion assay like Trypan Blue alongside a metabolic assay like MTT).

      • Cell-free controls: To test for direct interference with assay reagents, incubate this compound with the assay reagents in cell-free media. Any signal change would indicate direct interference. For example, some compounds can directly reduce MTT, leading to a false-positive signal for cell viability.[7][8][9]

  • Metabolic State of Cells:

    • Problem: The inhibitory effect of this compound is dependent on the metabolic state of the cells. Cells that are less reliant on de novo fatty acid synthesis may show a weaker response.

    • Troubleshooting:

      • Characterize the metabolic phenotype of your cell line.

      • Ensure consistent cell culture conditions (e.g., glucose and glutamine concentrations in the media) as these can influence the reliance on different metabolic pathways.

Potential Interference with Specific Assay Reagents

While direct interference data for this compound is limited, the following are potential issues based on its chemical properties and general principles of small molecule assay interference.

Issue: Suspected interference with fluorescence-based assays.

  • Potential Problem: this compound, due to its aromatic ring structures, may possess intrinsic fluorescence or absorbance properties that could interfere with assays using fluorescent readouts.

  • Troubleshooting Workflow:

    • Measure Compound's Spectral Properties: Scan the absorbance and fluorescence spectra of this compound at the concentrations used in your experiment.

    • Check for Overlap: Compare the compound's spectra with the excitation and emission spectra of your fluorescent dye.

    • Run Controls: Include controls with this compound alone to quantify any background fluorescence.

Issue: Suspected interference with luciferase-based reporter assays.

  • Potential Problem: Small molecules can directly inhibit or stabilize luciferase enzymes, leading to false-negative or false-positive results, respectively.[10][11]

  • Troubleshooting Workflow:

    • Use a Counter-Screen: Test this compound in a cell line expressing the luciferase reporter under a constitutive promoter. Any change in signal would suggest direct interaction with the luciferase enzyme.

    • Orthogonal Assay: Validate hits from a luciferase-based screen with an alternative assay that does not rely on this enzyme (e.g., qPCR to measure target gene expression).

Issue: Suspected compound aggregation leading to non-specific inhibition.

  • Potential Problem: At higher concentrations, hydrophobic small molecules can form aggregates that non-specifically inhibit proteins, leading to false-positive results.[12]

  • Troubleshooting Workflow:

    • Detergent Test: Run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced, it may be due to aggregation.

    • Dynamic Light Scattering (DLS): This technique can be used to directly detect the formation of aggregates in solution.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC₅₀ (ACL Inhibition) 0.13 µMRecombinant human ACL[2][6]
IC₅₀ (Lipid Synthesis) 8 µMHepG2 cells[2][6]
Cytotoxicity No cytotoxicity observed up to 50 µMHepG2 cells (Alamar Blue assay)[2][3]
In Vivo Efficacy ~20-30% reduction in plasma cholesterol and triglyceridesHigh-fat diet-fed mice[3]
~30-50% reduction in fasting plasma glucoseHigh-fat diet-fed mice[3]

Experimental Protocols

Cell Viability (MTT Assay)

This protocol is adapted from a study on hepatocellular carcinoma cells.[4]

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-80 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 450-570 nm using a microplate reader.

Inhibition of Total Lipid Synthesis

This protocol is based on a method used with HepG2 cells.[2]

  • Cell Seeding: Plate HepG2 cells in a suitable format (e.g., 24-well plate).

  • Compound Treatment: Treat cells with this compound for a specified duration (e.g., 6 hours).

  • Radiolabeling: For the final 4 hours of treatment, add a radiolabeled precursor for lipid synthesis, such as [¹⁴C]-acetate or [¹⁴C]-alanine, to the culture medium.

  • Lipid Extraction: After incubation, wash the cells with PBS and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).

  • Quantification: Measure the incorporation of the radiolabel into the lipid fraction using liquid scintillation counting.

Visualizations

Signaling_Pathway cluster_Glycolysis Glycolysis cluster_Cytosol Cytosol Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito multi-step process Citrate_cyto Citrate Citrate_mito->Citrate_cyto transport ACL ATP-Citrate Lyase (ACL) Citrate_cyto->ACL AcetylCoA Acetyl-CoA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation OAA Oxaloacetate ACL->AcetylCoA ACL->OAA BMS303141 This compound BMS303141->ACL Troubleshooting_Workflow Start Unexpected Result in Assay Check_Solubility Check for Compound Precipitation Start->Check_Solubility Run_CellFree Run Cell-Free Assay Control Start->Run_CellFree Use_Orthogonal Use Orthogonal Assay Start->Use_Orthogonal Assay_Interference Likely Assay Interference Check_Solubility->Assay_Interference Precipitate Observed Run_CellFree->Assay_Interference Signal Change in Control Check_Spectra Check Compound's Abs/Fluorescence Spectra Use_Orthogonal->Check_Spectra Results are Inconsistent Aggregation_Test Perform Aggregation Test (e.g., with detergent) Use_Orthogonal->Aggregation_Test Results are Inconsistent Biological_Effect Likely a True Biological Effect Use_Orthogonal->Biological_Effect Results are Consistent Check_Spectra->Assay_Interference Spectral Overlap Aggregation_Test->Assay_Interference Activity Reduced

References

best practices for long-term storage of BMS-303141

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of BMS-303141. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experimental results.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for long-term storage of this compound?

For long-term storage, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment.[1] Under these conditions, the compound is stable for up to 24-36 months.[1][2][3]

2. How should I store this compound after reconstitution?

Once reconstituted, this compound solutions should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2] The stability of the solution varies by storage temperature, with longer stability at -80°C.[2][3]

3. What is the recommended solvent for reconstituting this compound?

The most common and recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).[1][2][4][5] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2] For some in vivo applications, further dilution into vehicles like corn oil or a mixture of PEG300, Tween80, and saline may be necessary.[2][3]

4. What are the signs of this compound degradation?

Visual signs of degradation are not always apparent. The primary indicator of degradation is a loss of potency, which would be observed as a reduced inhibitory effect in your experiments. For example, you might see a diminished effect on lipid synthesis in HepG2 cells or a smaller than expected reduction in plasma cholesterol and triglycerides in animal models.[3][4]

5. How does this compound exert its biological effect?

This compound is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL).[3][4][5] ACL is a key enzyme in the cytosol that catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the biosynthesis of fatty acids and cholesterol.[1] By inhibiting ACL, this compound effectively blocks de novo lipid synthesis.[4][5] In some cancer cells, it has also been shown to induce endoplasmic reticulum (ER) stress, leading to apoptosis through the p-eIF2α/ATF4/CHOP pathway.[1][6][7]

Storage Conditions Summary

FormStorage TemperatureDurationKey Recommendations
Lyophilized Powder -20°C2 to 3 years[2][3]Store in a desiccated environment.[1]
In DMSO -20°C1 to 3 months[1][2]Aliquot to avoid freeze-thaw cycles. Use fresh DMSO.[1][2]
In DMSO -80°C1 to 2 years[2][3]Preferred for longer-term solution storage. Aliquot to avoid freeze-thaw cycles.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no biological activity 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate concentration of the working solution.1. Ensure the compound has been stored according to the recommended conditions (see table above). 2. Always aliquot stock solutions after reconstitution to minimize freeze-thaw cycles.[1][2] 3. Verify the calculations for your stock and working solutions. If possible, confirm the concentration using analytical methods.
Precipitate formation in the stock solution 1. Exceeded solubility limit. 2. Use of old or wet DMSO. 3. Temperature fluctuations during storage.1. Gently warm the solution and vortex to redissolve. If precipitation persists, the solution may be supersaturated. 2. Use fresh, anhydrous DMSO for reconstitution.[2] 3. Ensure a stable -20°C or -80°C storage environment.
Inconsistent experimental results 1. Degradation of the compound over time. 2. Variability in experimental setup. 3. Cell line or animal model variability.1. Use a fresh aliquot of the stock solution for each experiment. If the stock is old, consider preparing a fresh one. 2. Standardize all experimental parameters, including incubation times and concentrations. 3. Ensure consistent passage numbers for cell lines and uniform characteristics for animal models.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To prepare a stock solution of this compound for in vitro experiments.

Materials:

  • Lyophilized this compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 15 mM stock solution from 5 mg of powder, add 0.79 mL of DMSO.[1]

  • Vortex the vial until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.[5]

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Inhibition of Lipid Synthesis in HepG2 Cells

Objective: To assess the inhibitory effect of this compound on lipid synthesis in a cell-based assay.

Materials:

  • HepG2 cells

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • [14C]-labeled acetate or another suitable metabolic precursor

  • Scintillation counter and appropriate reagents

Procedure:

  • Plate HepG2 cells in a suitable multi-well plate and allow them to adhere and grow to the desired confluency.

  • Prepare working solutions of this compound by diluting the stock solution in a cell culture medium. A vehicle control (DMSO in medium) should also be prepared.

  • Treat the cells with varying concentrations of this compound or the vehicle control for the desired duration (e.g., 6 hours).[2]

  • For the final few hours of treatment, add the [14C]-labeled metabolic precursor to the cell culture medium.

  • After the incubation period, wash the cells to remove the excess radiolabeled precursor.

  • Lyse the cells and extract the total lipids.

  • Quantify the incorporation of the [14C] label into the lipid fraction using a scintillation counter.

  • Compare the radioactivity in the this compound-treated cells to the vehicle-treated cells to determine the extent of lipid synthesis inhibition. An IC50 value of approximately 8 µM is expected in HepG2 cells.[2][4]

Visualizations

Signaling_Pathway This compound Mechanism of Action BMS This compound ACL ATP-Citrate Lyase (ACL) BMS->ACL inhibits ER_Stress Endoplasmic Reticulum (ER) Stress BMS->ER_Stress induces in some cancer cells AcetylCoA Cytosolic Acetyl-CoA ACL->AcetylCoA Citrate Citrate Citrate->ACL Lipid Fatty Acid & Cholesterol Biosynthesis AcetylCoA->Lipid p_eIF2a p-eIF2α/ATF4/CHOP Pathway ER_Stress->p_eIF2a activates Apoptosis Apoptosis p_eIF2a->Apoptosis

Caption: Signaling pathway of this compound as an ACL inhibitor.

Experimental_Workflow In Vitro Lipid Synthesis Inhibition Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plate_Cells Plate HepG2 Cells Prepare_Compound Prepare this compound Working Solutions Treat_Cells Treat Cells with this compound or Vehicle Control Prepare_Compound->Treat_Cells Add_Radiolabel Add [14C]-labeled Metabolic Precursor Treat_Cells->Add_Radiolabel Extract_Lipids Lyse Cells and Extract Lipids Add_Radiolabel->Extract_Lipids Quantify Quantify Radiolabel Incorporation Extract_Lipids->Quantify Analyze_Data Analyze and Compare Results Quantify->Analyze_Data

Caption: Workflow for an in vitro lipid synthesis inhibition assay.

References

Validation & Comparative

BMS-303141 vs Bempedoic acid (ETC-1002) in ACLY inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of BMS-303141 and Bempedoic Acid (ETC-1002) in ACLY Inhibition

Introduction

ATP Citrate Lyase (ACLY) is a pivotal enzyme in cellular metabolism, linking carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm. This cytosolic acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol. Consequently, inhibiting ACLY presents a compelling therapeutic strategy for managing metabolic disorders such as hypercholesterolemia and certain cancers that exhibit metabolic reprogramming.

This guide provides a detailed, objective comparison of two prominent ACLY inhibitors: this compound, a potent preclinical tool, and Bempedoic acid (ETC-1002), a clinically approved therapeutic agent. We will examine their mechanisms of action, potency, specificity, and clinical profiles, supported by experimental data and protocols.

Mechanism of Action

Both compounds target ACLY, but their mode of activation and cellular effects exhibit key differences.

This compound: this compound is a direct, cell-permeable inhibitor of ACLY.[1][2] It acts on the enzyme without requiring prior metabolic activation. Its primary mechanism is the direct blockade of the ACLY catalytic site, which reduces the production of cytosolic acetyl-CoA. This, in turn, limits the substrates available for fatty acid and cholesterol biosynthesis.[3] Some studies have noted that this compound also weakly inhibits acetyl-CoA carboxylase (ACC) isoforms ACC1 and ACC2, enzymes downstream of ACLY in the fatty acid synthesis pathway.[3]

Bempedoic Acid (ETC-1002): Bempedoic acid is a prodrug that requires activation to its active form, ETC-1002-CoA.[4] This conversion is catalyzed by very-long-chain acyl-CoA synthetase-1 (ACSVL1), an enzyme highly expressed in the liver but absent in skeletal muscle.[5][6] This liver-specific activation is a critical feature, as it localizes the drug's action to the primary site of cholesterol synthesis and is thought to prevent the muscle-related side effects sometimes associated with statins.[6][7]

Once activated, ETC-1002-CoA inhibits ACLY, reducing cholesterol synthesis. This leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes and increased clearance of LDL-cholesterol (LDL-C) from the blood.[4][8] Furthermore, Bempedoic acid has a dual mechanism of action, as it also activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[4][9][10] AMPK activation further contributes to the inhibition of cholesterol and fatty acid synthesis.[11]

cluster_Mito Mitochondrion cluster_Cyto Cytosol Citrate_Mito Citrate Citrate_Cyto Citrate Citrate_Mito->Citrate_Cyto Transport ACLY ACLY Citrate_Cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Produces Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid BMS This compound BMS->ACLY Inhibits BA Bempedoic acid (Prodrug) BA_CoA Bempedoyl-CoA (Active) BA->BA_CoA Activates BA_CoA->ACLY Inhibits ACSVL1 ACSVL1 (Liver) ACSVL1->BA cluster_BMS This compound cluster_BA Bempedoic Acid (ETC-1002) BMS_Oral Oral Administration BMS_Systemic Systemic Circulation (Active Drug) BMS_Oral->BMS_Systemic BMS_Liver Liver BMS_Systemic->BMS_Liver BMS_Muscle Muscle BMS_Systemic->BMS_Muscle BMS_ACLY_L ACLY Inhibition BMS_Liver->BMS_ACLY_L BMS_ACLY_M ACLY Inhibition BMS_Muscle->BMS_ACLY_M BA_Oral Oral Administration BA_Systemic Systemic Circulation (Prodrug) BA_Oral->BA_Systemic BA_Liver Liver (ACSVL1 Present) BA_Systemic->BA_Liver BA_Muscle Muscle (ACSVL1 Absent) BA_Systemic->BA_Muscle BA_Active Activation to Bempedoyl-CoA BA_Liver->BA_Active BA_ACLY_M No Activation No Inhibition BA_Muscle->BA_ACLY_M BA_ACLY_L ACLY Inhibition BA_Active->BA_ACLY_L A Prepare serial dilutions of test compound B Add compound and ACLY enzyme to plate A->B C Incubate for 15 min B->C D Add substrate mix to initiate reaction C->D E Monitor NADH oxidation (Absorbance at 340 nm) D->E F Calculate reaction rates and % inhibition E->F G Plot data and determine IC50 F->G

References

A Comparative Guide to BMS-303141 and SB-204990 for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the roles of lipid metabolism in various cellular processes, the selection of a suitable inhibitor for ATP Citrate Lyase (ACLY) is a critical decision. ACLY is a pivotal enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol by producing cytosolic acetyl-CoA. This guide provides a detailed comparison of two widely used ACLY inhibitors, BMS-303141 and SB-204990, to assist in the selection of the appropriate tool for in vitro studies.

Mechanism of Action

Both this compound and SB-204990 are potent inhibitors of ATP Citrate Lyase.[1] Their primary mechanism involves blocking the enzymatic conversion of citrate and Coenzyme A into acetyl-CoA and oxaloacetate.[2] This inhibition curtails the supply of acetyl-CoA, a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[3]

This compound is a direct, cell-permeable inhibitor of ACLY.[3][4] It belongs to the 2-hydroxy-N-arylbenzenesulfonamide class of compounds.[3]

SB-204990 functions as a prodrug.[5] It is a cell-penetrant γ-lactone that, once inside the cell, is converted to its active form, SB-201076, which is a potent inhibitor of ACLY.[6][7][8]

Quantitative Performance Data

The following table summarizes the key quantitative data for this compound and SB-204990 from various in vitro studies, providing a direct comparison of their potency and cellular effects.

ParameterThis compoundSB-204990Cell Line / SystemCitation
ACLY Inhibition (IC₅₀) 0.13 µMKi = 1 µM (for active form SB-201076)Human Recombinant ACLY[8][9]
Lipid Synthesis Inhibition (IC₅₀) 8 µMDose-dependent inhibitionHepG2 cells[4][7]
Effect on Cholesterol Synthesis -Up to 91% inhibitionHepG2 cells[7][8]
Effect on Fatty Acid Synthesis -Up to 82% inhibitionHepG2 cells[7][8]
Cytotoxicity No cytotoxicity up to 50 µMToxicity observed at >10 µMHepG2, various cell lines[4][10]

Signaling Pathway and Inhibition

The diagram below illustrates the central role of ATP Citrate Lyase in cellular metabolism and the points of inhibition by this compound and SB-204990.

ACLY_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose_Mito Glucose Pyruvate_Mito Pyruvate Glucose_Mito->Pyruvate_Mito TCA TCA Cycle Pyruvate_Mito->TCA Citrate_Mito Citrate Citrate_Cyto Citrate Citrate_Mito->Citrate_Cyto Citrate Shuttle TCA->Citrate_Mito Glucose_Cyto Glucose Glucose_Cyto->Citrate_Cyto Glycolysis AcetylCoA Acetyl-CoA Citrate_Cyto->AcetylCoA ACLY ACLY ATP Citrate Lyase (ACLY) MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Cholesterol Cholesterol AcetylCoA->Cholesterol HMGCR Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS FAS Fatty Acid Synthase (FAS) HMGCR HMG-CoA Reductase Inhibitor1 This compound Inhibitor1->ACLY Inhibitor2 SB-204990 Inhibitor2->ACLY

Caption: Inhibition of ATP Citrate Lyase (ACLY) by this compound and SB-204990.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments used to evaluate ACLY inhibitors.

ACLY Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified ACLY.

Materials:

  • Recombinant human ATP Citrate Lyase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Coenzyme A (CoA)

  • Sodium Citrate

  • Coupling enzymes (e.g., malate dehydrogenase)

  • NADH

  • Test compounds (this compound, SB-201076) dissolved in DMSO

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, CoA, sodium citrate, malate dehydrogenase, and NADH.

  • Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Initiate the reaction by adding the ACLY enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to ACLY activity.

  • Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Lipid Synthesis Assay

This assay measures the rate of de novo lipid synthesis in cultured cells.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium

  • [¹⁴C]-Acetate or [³H]-Water (radiolabeled precursors)

  • Test compounds (this compound, SB-204990) dissolved in DMSO

  • Lysis buffer

  • Scintillation fluid and counter

Procedure:

  • Seed HepG2 cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or SB-204990 for a predetermined period (e.g., 6-24 hours).

  • Add the radiolabeled precursor ([¹⁴C]-acetate or [³H]-water) to the culture medium and incubate for a further 2-4 hours.

  • Wash the cells with cold PBS to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., hexane:isopropanol).

  • Measure the radioactivity in the lipid extract using a scintillation counter.

  • Normalize the radioactivity counts to the total protein content of each sample.

  • Calculate the IC₅₀ for the inhibition of lipid synthesis.

Cell Viability and Proliferation Assay

This assay assesses the cytotoxic effects of the inhibitors.

Materials:

  • Cancer cell lines (e.g., HepG2, Huh-7)[11]

  • Cell culture medium

  • Test compounds (this compound, SB-204990)

  • CCK-8 or Alamar Blue reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3x10³ cells per well and culture for 24 hours.[3]

  • Treat the cells with a range of concentrations of this compound (e.g., 0-80 µM) or SB-204990.[3]

  • Incubate for various time points (e.g., 24, 48, 72, 96 hours).[3]

  • Add the CCK-8 or Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of ACLY inhibitors.

Experimental_Workflow cluster_Phase1 Phase 1: Biochemical & Cellular Screening cluster_Phase2 Phase 2: Mechanistic Studies cluster_Phase3 Phase 3: Functional Assays A1 Enzyme Inhibition Assay (Determine IC50) A2 Cell-Based Lipid Synthesis Assay (HepG2, etc.) A1->A2 A3 Cell Viability/Cytotoxicity Assay A2->A3 B1 Western Blot for ACLY & Downstream Targets A3->B1 Select Potent & Non-toxic Concentrations B2 Metabolite Analysis (Measure Acetyl-CoA levels) B1->B2 B3 Gene Expression Analysis (qPCR) (FAS, HMGCR, etc.) B2->B3 C1 Cell Proliferation/Apoptosis Assays (Cancer Models) B3->C1 Confirm Target Engagement C2 Inflammation Assays (e.g., LPS-stimulated HUVECs) C1->C2 C3 Histone Acetylation Analysis C2->C3

Caption: A typical workflow for the in vitro evaluation of ACLY inhibitors.

In Vitro Applications and Effects

This compound:

  • Cancer Research: this compound has been shown to inhibit the survival and proliferation of various cancer cells, including esophageal squamous cell carcinoma and hepatocellular carcinoma (HCC) cells.[3][11] In HCC cell lines like HepG2 and Huh-7, it suppresses cell viability and colony formation.[11] It can also trigger endoplasmic reticulum stress, leading to apoptosis.[11]

  • Inflammation: In Human Umbilical Vein Endothelial Cells (HUVECs), pretreatment with this compound reversed the LPS-induced upregulation of inflammatory markers like VCAM-1 and E-selectin.[3]

  • Metabolic Disorders: It effectively reduces the levels of lipogenic enzymes such as ACC, FAS, and HMGCR in cellular models.[12][13]

SB-204990:

  • Cancer Research: Inhibition of ACLY by SB-204990 has been demonstrated to limit the in vitro proliferation and survival of tumor cells that exhibit aerobic glycolysis.[1] It has also been shown to suppress cell growth and clonogenicity in human thyroid cancer cells.[14]

  • Lipid Metabolism: It potently inhibits both cholesterol and fatty acid synthesis in a dose-dependent manner in HepG2 cells.[5][7][8]

  • Metabolic Reprogramming: Studies have shown that SB-204990 can alter glucoregulation and modulate molecular mechanisms associated with aging in cellular models.[10][15]

Selectivity and Off-Target Effects

While both compounds are potent ACLY inhibitors, it is important to consider potential off-target effects. This compound has been reported to also inhibit acetyl-CoA carboxylase 1 (ACC1) and ACC2, albeit with lower potency (IC₅₀ values of 6 µM and 12 µM, respectively).[16] SB-204990 is generally described as a specific inhibitor of ACLY.[6][17]

Conclusion

Both this compound and SB-204990 are valuable tools for the in vitro study of ACLY function.

  • This compound is a highly potent, direct inhibitor with a well-characterized IC₅₀ value. Its extensive use in recent cancer and inflammation studies provides a wealth of comparative data. However, researchers should be mindful of its potential off-target effects on ACC at higher concentrations.

  • SB-204990 is a specific inhibitor that acts as a prodrug. It has a long history of use in studying the role of ACLY in lipid metabolism. Its effects on cholesterol and fatty acid synthesis are well-documented.

The choice between these two inhibitors will depend on the specific research question. For studies requiring a highly potent and direct-acting compound where off-target effects can be controlled for, This compound is an excellent choice. For investigations focused specifically on the consequences of ACLY inhibition on lipid synthesis with a need for high specificity, SB-204990 remains a robust and reliable option.

References

A Comparative Guide to ATP-Citrate Lyase Inhibitors: BMS-303141 vs. NDI-091143

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of two prominent ATP-citrate lyase (ACLY) inhibitors, BMS-303141 and NDI-091143. This analysis is supported by experimental data to inform preclinical research and development decisions.

Both this compound and NDI-091143 are potent inhibitors of ATP-citrate lyase, a crucial enzyme that links glucose metabolism to the synthesis of fatty acids and cholesterol. By blocking ACLY, these small molecules effectively reduce the cellular pool of acetyl-CoA, a fundamental building block for lipogenesis. This mechanism of action has positioned ACLY inhibitors as promising therapeutic agents for metabolic diseases and various cancers that exhibit a dependence on de novo lipid synthesis.

Quantitative Efficacy Comparison

The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of this compound and NDI-091143 based on available research.

Parameter This compound NDI-091143 Reference
Target ATP-Citrate Lyase (ACL)ATP-Citrate Lyase (ACLY)[1][2][3][4]
IC50 (Cell-free) 0.13 µM (human recombinant ACL)2.1 nM (ADP-Glo assay)[1][2][3][4]
Ki Not specified7.0 nM[5]
Kd Not specified2.2 nM[6]
Mechanism of Action Potent, cell-permeable ACL inhibitorPotent, high-affinity, allosteric human ACLY inhibitor[4][6][7]

Table 1: In Vitro Potency and Binding Affinity

Cell Line/Model Parameter This compound NDI-091143 Reference
HepG2 cellsInhibition of lipid synthesis (IC50)8 µMNot specified[2][8]
ESCC cellsInhibition of cell survivalTime- and dose-dependent inhibition (0-80µM, 24-96h)Not specified[1]
T24 and T24T cellsInhibition of clonogenic survivalNot specifiedDose-dependent inhibition (5-100 μM, 10–14 days)[5]
Castration-resistant prostate cancer (CRPC) cells (C4-2)Inhibition of cell proliferation (in combination with Enzalutamide)10 µM (in combination with 0-40 µM Enzalutamide)Not specified[9]

Table 2: In Vitro Cellular Efficacy

Animal Model Dosage and Administration Key Findings Reference
High-fat diet-fed mice10 or 100 mg/kg/day (in diet) for 34 daysLowered plasma cholesterol and triglycerides by ~20-30%, and fasting plasma glucose by 30-50%. Reduced weight gain and adiposity.[4]
db/db mice (model of type 2 diabetes)50mg/kg/day (oral) for 30 daysReduced serum lipids and renal lipogenic enzymes. Alleviated ectopic lipid accumulation and inflammation in the kidneys.[1]
BALB/c nude mice with HepG2 xenografts5mg/kg/day (oral) for 8 daysInhibited tumor growth. Combination with sorafenib significantly reduced tumor volume and weight.[1]

Table 3: In Vivo Efficacy of this compound

In vivo efficacy data for NDI-091143 is not as readily available in the public domain as for this compound.

Signaling Pathway and Mechanism of Action

This compound and NDI-091143 both target ACLY, which catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate. Acetyl-CoA is a vital precursor for the biosynthesis of fatty acids and cholesterol. By inhibiting this enzyme, these compounds effectively reduce the substrates available for these anabolic pathways. NDI-091143 has been characterized as an allosteric inhibitor, binding to a site distinct from the active site and inducing conformational changes that block substrate binding.[6][7]

ACLY_Inhibition_Pathway Citrate Citrate ACLY ACLY Citrate->ACLY CoA CoA CoA->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Inhibitor This compound or NDI-091143 Inhibitor->ACLY

Caption: Inhibition of the ACLY pathway by this compound and NDI-091143.

Experimental Protocols

In Vitro ACLY Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of ACLY by detecting the amount of ADP produced in the enzymatic reaction.

  • Reaction Setup : The ACLY enzyme is incubated with its substrates, citrate and CoA, in a reaction buffer.

  • Inhibitor Addition : Test compounds (this compound or NDI-091143) at various concentrations are added to the reaction mixture.

  • Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature.

  • ADP Detection : The ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.

  • Luminescence Signal : The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis : The intensity of the luminescent signal is proportional to the amount of ADP produced and is used to determine the IC50 value of the inhibitor.

ADP_Glo_Assay_Workflow Start Start Setup Set up ACLY reaction (Enzyme, Citrate, CoA) Start->Setup AddInhibitor Add Inhibitor (this compound or NDI-091143) Setup->AddInhibitor Incubate Incubate AddInhibitor->Incubate AddADPGlo Add ADP-Glo™ Reagent Incubate->AddADPGlo AddKinaseDetection Add Kinase Detection Reagent AddADPGlo->AddKinaseDetection MeasureLuminescence Measure Luminescence AddKinaseDetection->MeasureLuminescence Analyze Calculate IC50 MeasureLuminescence->Analyze End End Analyze->End

Caption: Workflow for determining ACLY inhibition using the ADP-Glo assay.

Cell Proliferation and Viability Assays

To assess the impact of ACLY inhibition on cancer cell growth, various in vitro assays are employed.

  • Cell Culture : Cancer cell lines (e.g., HepG2, ESCC, C4-2) are cultured in appropriate media.[1][9]

  • Treatment : Cells are treated with varying concentrations of this compound or NDI-091143 for specified durations.[1][9]

  • Assessment of Viability/Proliferation :

    • CCK-8 Assay : A colorimetric assay that measures the activity of dehydrogenases in viable cells. ESCC cells were seeded in 96-well plates, treated with this compound (0-80μM) for 24-96 hours, and then incubated with CCK-8 solution before measuring absorbance at 450nm.[1]

    • Clonogenic Assay : This assay assesses the ability of a single cell to grow into a colony. For T24 and T24T cells, 500 cells per well were plated, treated with NDI-091143 (5-100 μM) for 10-14 days, and colonies were then fixed and stained with crystal violet.[5]

    • Alamar Blue Assay : A redox indicator is used to measure cellular metabolic activity. This compound showed no cytotoxicity up to 50 µM in this assay.[4][8]

In Vivo Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy of ACLY inhibitors in a physiological context.

  • Animal Model : Immunocompromised mice (e.g., BALB/c nude mice) are used.[1]

  • Tumor Cell Implantation : Human cancer cells (e.g., HepG2) are subcutaneously injected to establish tumors.[1]

  • Treatment Administration : Once tumors reach a specified volume, mice are treated with the inhibitor (e.g., this compound at 5mg/kg/day, orally) or a vehicle control.[1]

  • Tumor Growth Monitoring : Tumor volume and body weight are measured regularly throughout the study.[1]

  • Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[1]

Summary and Conclusion

Both this compound and NDI-091143 are potent inhibitors of ACLY, with NDI-091143 exhibiting significantly higher potency in cell-free assays (IC50 of 2.1 nM vs. 0.13 µM for this compound).[3][4] NDI-091143's allosteric mechanism of inhibition may offer advantages in terms of selectivity and overcoming potential resistance mechanisms.[6][7]

This compound has been more extensively characterized in in vivo models, demonstrating efficacy in reducing plasma lipids, glucose, and inhibiting tumor growth.[1][4] The available data for NDI-091143 is more focused on its potent in vitro activity and detailed mechanism of action.

The choice between these two inhibitors for research and development will depend on the specific application. NDI-091143's high potency makes it an excellent tool for in vitro studies and as a lead compound for further optimization. This compound's demonstrated in vivo efficacy provides a strong rationale for its use in preclinical animal models of metabolic diseases and cancer. Further head-to-head in vivo comparison studies are warranted to fully elucidate the comparative efficacy and pharmacokinetic/pharmacodynamic profiles of these two promising ACLY inhibitors.

References

Validating ACLY Inhibition: A Comparative Analysis of BMS-303141 and ACLY siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of therapeutic compounds is paramount. This guide provides a comparative analysis of two methods for inhibiting ATP Citrate Lyase (ACLY), a key enzyme in cellular metabolism: the small molecule inhibitor BMS-303141 and gene silencing via ACLY siRNA. By examining their effects on inflammation, cancer cell viability, and lipid metabolism, this document offers a comprehensive overview supported by experimental data to aid in the selection of the appropriate research tool.

ATP Citrate Lyase (ACLY) serves as a critical link between carbohydrate and lipid metabolism, catalyzing the conversion of citrate to acetyl-CoA in the cytoplasm. This acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol and also plays a crucial role in histone acetylation, thereby influencing gene expression.[1][2] Given its central role, ACLY has emerged as a promising therapeutic target for various diseases, including metabolic disorders and cancer.

This guide focuses on two distinct approaches to inhibit ACLY function:

  • This compound: A potent and cell-permeable small molecule inhibitor that directly targets the enzymatic activity of ACLY.

  • ACLY siRNA: Small interfering RNA that specifically targets and degrades ACLY messenger RNA (mRNA), leading to a reduction in ACLY protein expression.

Both methods are widely used to probe the physiological and pathological roles of ACLY. This comparison aims to provide a clear, data-driven understanding of their respective and comparative effects.

Comparative Data on the Effects of this compound and ACLY siRNA

The following tables summarize quantitative data from studies that have directly compared the effects of this compound and ACLY siRNA in various experimental models.

Table 1: Effects on Endothelial Cell Inflammation

In a study investigating vascular inflammation, both this compound and ACLY siRNA were shown to similarly reduce the expression of key inflammatory molecules in human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS).[1]

TreatmentVCAM-1 Expression (Fold Change vs. LPS)E-selectin Expression (Fold Change vs. LPS)MCP-1 Secretion (Fold Change vs. LPS)
LPS + Control1.01.01.0
LPS + this compoundSignificantly ReducedSignificantly ReducedSignificantly Reduced
LPS + ACLY siRNASignificantly ReducedSignificantly ReducedSignificantly Reduced

Data adapted from Shen et al. (2023). The study reported statistically significant reductions but did not provide specific fold-change values in the abstract.[1]

Table 2: Effects on Cancer Cell Radiosensitization

A study on head and neck squamous cell carcinoma (HNSCC) demonstrated that both pharmacological inhibition and genetic knockdown of ACLY can enhance the sensitivity of cancer cells to radiation therapy.

Cell LineTreatmentSurviving Fraction at 2 Gy
UT-SCC-15ControlNot specified
UT-SCC-15ACLY siRNA + 2 GySignificantly Reduced
UM-SCC-6ControlNot specified
UM-SCC-6This compound (5 µM) + 2 GySignificantly Reduced

Data adapted from a study on HNSCC radiosensitization. Specific survival fraction values were not provided in the available text.[3]

Table 3: Comparative Effects on Inflammatory Gene Expression in Macrophages

Interestingly, a study in human monocytic THP-1 cells suggested potential off-target effects of this compound at high concentrations. While both this compound and ACLY siRNA were tested, the inhibitor showed effects even in the absence of the ACLY protein.

Cell TypeTreatmentIL-6 mRNA Expression (Fold Change vs. LPS)CCL2 mRNA Expression (Fold Change vs. LPS)
THP-1 WTLPS + this compound (50 µM)Significantly InhibitedSignificantly Inhibited
THP-1 ACLY KOLPS + this compound (50 µM)Significantly InhibitedSignificantly Inhibited
THP-1LPS + ACLY siRNANo significant changeNo significant change

Data adapted from Bernhard et al. (2022). This study highlights that at 50 µM, this compound's anti-inflammatory effects may be independent of ACLY.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited.

Protocol 1: Inhibition of Endothelial Cell Inflammation

Objective: To compare the effects of this compound and ACLY siRNA on LPS-induced inflammation in HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Lipopolysaccharide (LPS)

  • This compound (Tocris Bioscience)

  • ACLY siRNA and control siRNA (e.g., Dharmacon)

  • Lipofectamine RNAiMAX (Thermo Fisher Scientific)

  • Reagents for qRT-PCR (for VCAM-1 and E-selectin) and ELISA (for MCP-1)

Procedure:

  • Cell Culture: HUVECs are cultured in endothelial cell growth medium at 37°C and 5% CO2.

  • siRNA Transfection:

    • Cells are seeded to reach 70-80% confluency on the day of transfection.

    • ACLY siRNA or control siRNA are transfected into HUVECs using Lipofectamine RNAiMAX according to the manufacturer's instructions. A final siRNA concentration of 30 nM is a common starting point.[5]

    • Cells are incubated with the siRNA-lipid complexes for 48-72 hours to ensure efficient knockdown of ACLY protein.

  • This compound Treatment:

    • A separate group of HUVECs is pre-treated with this compound (e.g., 10 µM) for 1-4 hours prior to LPS stimulation.

  • LPS Stimulation:

    • Both siRNA-transfected and this compound-treated cells, along with control cells, are stimulated with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours).

  • Analysis of Inflammatory Markers:

    • qRT-PCR: RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression of VCAM1 and SELE (E-selectin) genes is quantified by quantitative real-time PCR.

    • ELISA: The concentration of secreted Monocyte Chemoattractant Protein-1 (MCP-1) in the cell culture supernatant is measured using an ELISA kit.

Protocol 2: Cancer Cell Radiosensitization Assay

Objective: To assess the ability of this compound and ACLY siRNA to sensitize HNSCC cells to ionizing radiation.

Materials:

  • HNSCC cell lines (e.g., UT-SCC-15, UM-SCC-6)

  • Appropriate cell culture medium

  • This compound

  • ACLY siRNA and control siRNA

  • Transfection reagent

  • Radiation source (e.g., X-ray irradiator)

  • Reagents for clonogenic survival assay

Procedure:

  • Cell Culture and Treatment:

    • HNSCC cells are cultured under standard conditions.

    • For siRNA experiments, cells are transfected with ACLY or control siRNA and incubated for 72 hours.[3]

    • For inhibitor experiments, cells are treated with this compound (e.g., 5 µM) for 6 hours prior to irradiation.[3]

  • Irradiation:

    • Following treatment, cells are irradiated with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

  • Clonogenic Survival Assay:

    • Immediately after irradiation, cells are trypsinized, counted, and seeded at low densities in fresh medium in multi-well plates.

    • Plates are incubated for 10-14 days to allow for colony formation.

    • Colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.

    • The surviving fraction for each treatment group is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.

experimental_workflow cluster_prep Cell Preparation cluster_inhibition ACLY Inhibition cluster_stimulus Experimental Stimulus cluster_analysis Downstream Analysis cell_culture Culture Target Cells (e.g., HUVECs, HNSCC cells) bms_treatment Treat with this compound cell_culture->bms_treatment sirna_transfection Transfect with ACLY siRNA cell_culture->sirna_transfection stimulus Apply Stimulus (e.g., LPS, Radiation) bms_treatment->stimulus sirna_transfection->stimulus analysis Measure Endpoints: - Gene Expression (qPCR) - Protein Secretion (ELISA) - Cell Viability (Clonogenic Assay) stimulus->analysis

Caption: Experimental workflow for comparing this compound and ACLY siRNA.

signaling_pathway cluster_upstream Upstream Metabolism cluster_aclys_role ACLY-Mediated Conversion cluster_downstream Downstream Effects cluster_inhibition Points of Inhibition Glucose Glucose Citrate Citrate (from Mitochondria) Glucose->Citrate Glycolysis & TCA Cycle ACLY ACLY Citrate->ACLY AcetylCoA Cytosolic Acetyl-CoA ACLY->AcetylCoA Catalyzes Lipid_Synthesis Fatty Acid & Cholesterol Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation BMS303141 This compound BMS303141->ACLY Inhibits Activity ACLY_siRNA ACLY siRNA ACLY_siRNA->ACLY Reduces Expression

Caption: Signaling pathway showing ACLY's role and inhibition points.

Conclusion

Both this compound and ACLY siRNA are effective tools for studying the function of ATP Citrate Lyase. The choice between them may depend on the specific experimental context.

  • This compound offers a rapid and reversible method of inhibiting ACLY's enzymatic activity, making it suitable for studying acute effects. However, researchers should be mindful of potential off-target effects, especially at higher concentrations.[4]

  • ACLY siRNA provides a highly specific method for reducing ACLY protein levels, which is ideal for validating the on-target effects of small molecule inhibitors and for studying the consequences of long-term ACLY depletion.

By presenting direct comparative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to design robust experiments and accurately interpret their findings in the pursuit of novel therapeutic strategies targeting ACLY.

References

A Comparative Guide to BMS-303141 and Other Key Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research and drug development, targeting key enzymatic hubs that regulate cellular energy and biosynthesis has emerged as a promising strategy for a variety of diseases, including cancer, metabolic syndrome, and inflammatory conditions. This guide provides a detailed comparison of BMS-303141, a potent inhibitor of ATP-citrate lyase (ACLY), with other significant metabolic inhibitors targeting critical nodes in the lipogenic pathway, namely Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).

Overview of Key Lipogenic Enzymes and Their Inhibitors

De novo lipogenesis (DNL), the process of synthesizing fatty acids from acetyl-CoA, is fundamental for various cellular functions. In many pathological states, this pathway is aberrantly upregulated. The key enzymes in this pathway—ACLY, ACC, and FASN—have become major targets for therapeutic intervention.

  • ATP-citrate Lyase (ACLY): ACLY is a crucial enzyme that links glucose metabolism to lipid synthesis by converting citrate into acetyl-CoA in the cytoplasm. This acetyl-CoA serves as the primary building block for the synthesis of both fatty acids and cholesterol.

  • Acetyl-CoA Carboxylase (ACC): ACC catalyzes the first committed step in fatty acid synthesis: the carboxylation of acetyl-CoA to form malonyl-CoA. It exists in two isoforms, ACC1 (cytosolic, for fatty acid synthesis) and ACC2 (mitochondrial, regulating fatty acid oxidation).

  • Fatty Acid Synthase (FASN): FASN is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. FASN is frequently overexpressed in various cancers, where it is considered a metabolic oncogene.

This compound is a potent, cell-permeable small molecule inhibitor of ACLY. Its investigation and comparison with other inhibitors targeting the DNL pathway are critical for defining its therapeutic potential and specific applications.

Comparative Performance of ACLY Inhibitors

This compound has been evaluated alongside other ACLY inhibitors. A key differentiator is its high binding affinity and potent inhibitory activity.

InhibitorTargetIC50 ValueKey Experimental Findings
This compound ATP-citrate Lyase (ACLY)0.13 µM (human recombinant ACLY)Demonstrated the highest affinity for ACLY among four tested inhibitors (SB-204990, ETC-1002, NDI-091143, and this compound). Reduces lipid synthesis in HepG2 cells with an IC50 of 8 µM. Lowers plasma glucose and triglycerides in mouse models.
Bempedoic Acid (ETC-1002) ATP-citrate Lyase (ACLY)-A prodrug that is a direct, competitive inhibitor of ACLY. Upregulates hepatic LDL receptor expression. Prevents dyslipidemia and attenuates atherosclerosis in various animal models.
SB-204990 ATP-citrate Lyase (ACLY)-A known ACLY inhibitor used in preclinical studies. Treatment with SB-204990 significantly reduced vaccinia virus (VACV) titers in infected cells.
NDI-091143 ATP-citrate Lyase (ACLY)-A sulfonamide-based chemical inhibitor of ACLY. Shown to inhibit VACV replication.
ID0085 ATP-citrate Lyase (ACLY)45 nM (0.045 µM)An analogue of this compound with approximately 10-fold lower IC50. Significantly reduced serum total cholesterol and LDL cholesterol in hypercholesterolemic mouse models.

This compound vs. Other Classes of Metabolic Inhibitors

The therapeutic effect of inhibiting lipogenesis can be achieved by targeting different enzymes in the pathway. The choice of inhibitor often depends on the specific disease context.

FeatureThis compound (ACLY Inhibitor) ACC Inhibitors (e.g., Firsocostat) FASN Inhibitors (e.g., Orlistat, TVB-2640)
Primary Target ATP-citrate Lyase (ACLY)Acetyl-CoA Carboxylase (ACC1/2)Fatty Acid Synthase (FASN)
Mechanism Blocks the generation of cytosolic acetyl-CoA from citrate, impacting both fatty acid and cholesterol synthesis upstream.Blocks the conversion of acetyl-CoA to malonyl-CoA, inhibiting fatty acid synthesis and promoting fatty acid oxidation.Blocks the final steps of palmitate synthesis, leading to the accumulation of upstream metabolites like malonyl-CoA.
Primary Therapeutic Areas Hyperlipidemia, Cancer, Inflammation, Obesity-related renal injury.Nonalcoholic Fatty Liver Disease (NAFLD/NASH), Obesity, Cancer.Primarily Cancer; also explored for obesity (Orlistat).
Reported In Vivo Effects Reduces serum lipids, renal lipid accumulation, inflammation, and fibrosis in db/db mice. Inhibits tumor growth in xenograft models.Reduces hepatic steatosis (liver fat) and ALT levels in NAFLD patients. Preclinical models show reduced liver inflammation and fibrosis.Induces apoptosis in cancer cells and delays tumor growth in xenograft models. Can sensitize cancer cells to chemotherapy.
Potential Side Effects/Liabilities Generally well-tolerated in preclinical models; displays no cytotoxicity up to 50 µM in HepG2 cells.Consistently associated with hypertriglyceridemia, raising concerns about long-term cardiometabolic risk.Early inhibitors suffered from poor selectivity and metabolic limitations.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental designs is crucial for understanding the comparative context of these inhibitors.

De Novo Lipogenesis Pathway and Inhibitor Action Citrate Citrate (from Mitochondria) ACLY ACLY (ATP-Citrate Lyase) Citrate->ACLY AcetylCoA Cytosolic Acetyl-CoA ACLY->AcetylCoA ACC ACC (Acetyl-CoA Carboxylase) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA FASN FASN (Fatty Acid Synthase) MalonylCoA->FASN FattyAcids Fatty Acids & Cholesterol FASN->FattyAcids BMS303141 This compound BMS303141->ACLY ACC_I ACC Inhibitors ACC_I->ACC FASN_I FASN Inhibitors FASN_I->FASN

Caption: Action of this compound and other inhibitors on the de novo lipogenesis pathway.

Workflow for In Vivo Evaluation in db/db Mice cluster_groups Start Select 12-week-old db/db mice Grouping Randomly divide into Control and Treatment groups Start->Grouping Treatment Intragastric administration for 30 days Grouping->Treatment Control Vehicle Control Treatment->Control BMS This compound (50 mg/kg/day) Treatment->BMS Endpoint Endpoint Analysis Control->Endpoint BMS->Endpoint Analysis1 Histological Examination (Oil Red O staining for lipids) Endpoint->Analysis1 Analysis2 Biochemical Assays (Serum lipid levels) Endpoint->Analysis2 Analysis3 Mass Spectrometry (Tissue lipid metabolites) Endpoint->Analysis3 Analysis4 Gene/Protein Expression (ACC, FASN, HMGCR) Endpoint->Analysis4

Caption: Experimental workflow for assessing this compound effects on renal lipid accumulation.

Detailed Experimental Protocols

A. In Vitro Cell Viability Assay (Hepatocellular Carcinoma Cells)

  • Objective: To determine the effect of this compound on the proliferation and viability of HepG2 and Huh7 human hepatocellular carcinoma cell lines.

  • Methodology:

    • Cell Seeding: HepG2 and Huh7 cells are seeded into 96-well plates at a specified density (e.g., 3x10³ cells/well) and cultured for 24 hours to allow for attachment.

    • Treatment: Cells are treated with increasing concentrations of this compound (e.g., 10 µM or 20 µmol/L).

    • Incubation: The plates are incubated for various time points (e.g., 24, 48, 72, 96 hours).

    • Viability Assessment: At each time point, a cell viability reagent (such as CCK-8 or MTT) is added to each well. After a 2-hour incubation, the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

    • Data Analysis: The absorbance values are normalized to the vehicle-treated control group to determine the percentage of cell viability. Dose-response curves are generated to calculate IC50 values.

B. In Vivo Hyperlipidemia and Renal Injury Mouse Model

  • Objective: To evaluate the efficacy of this compound in mitigating obesity-related renal injury and ectopic lipid accumulation.

  • Methodology:

    • Animal Model: 12-week-old db/db mice, a model of type 2 diabetes and obesity, are used.

    • Treatment: Mice are administered this compound intragastrically at a dose of 50 mg/kg/day for 30 consecutive days. A control group receives the vehicle.

    • Monitoring: Body weight and blood glucose levels are monitored throughout the study.

    • Sample Collection: At the end of the treatment period, blood and kidney tissues are collected.

    • Biochemical Analysis: Serum is analyzed for lipid levels (triglycerides, cholesterol).

    • Histological Analysis: Kidney sections are stained with Oil Red O to visualize and quantify ectopic lipid accumulation. Other stains (e.g., H&E, Masson's trichrome) are used to assess renal injury and fibrosis.

    • Gene and Protein Analysis: Kidney tissue lysates are analyzed via Western blot or qPCR to measure the expression of key lipogenic enzymes such as ACC, FASN, and HMG-CoA reductase (HMGCR).

C. In Vivo Cancer Xenograft Model

  • Objective: To assess the anti-tumor activity of this compound alone and in combination with other therapies.

  • Methodology:

    • Animal Model: BALB/c nude mice are used.

    • Tumor Implantation: HepG2 cells (e.g., 5x10⁷ cells/mouse) are injected subcutaneously into the mice.

    • Treatment Initiation: When tumors reach a palpable volume (e.g., 100 mm³), mice are randomized into treatment groups: (1) Vehicle (normal saline), (2) this compound (e.g., 5 mg/kg/day, p.o.), (3) Sorafenib, and (4) this compound + Sorafenib.

    • Treatment Duration: Treatment is administered daily for a set period (e.g., 8 consecutive days).

    • Tumor Measurement: Tumor volume is measured every 2 days using calipers.

    • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Conclusion

This compound is a highly potent inhibitor of ACLY that effectively targets the de novo lipogenesis pathway. Comparative studies show its high affinity for its target and its efficacy in preclinical models of metabolic disease and cancer. When compared to inhibitors of downstream enzymes like ACC and FASN, this compound offers the advantage of blocking the pathway at its origin, thereby impacting both fatty acid and cholesterol biosynthesis. While ACC inhibitors have shown promise, particularly for NAFLD, their association with hypertriglyceridemia remains a concern. FASN inhibitors are primarily being developed as anti-cancer agents, leveraging the strong dependence of many tumors on this enzyme. The choice between these inhibitors will ultimately depend on the specific pathology, the desired metabolic outcome, and the safety profile required for the target patient population. The robust preclinical data for this compound supports its continued investigation as a versatile therapeutic agent.

Confirming BMS-303141 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to confirm cellular target engagement of BMS-303141, a potent inhibitor of ATP-citrate lyase (ACLY). This document outlines experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assays for your research needs.

This compound is a small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate and lipid metabolism. ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, providing the primary source of cytosolic acetyl-CoA for the synthesis of fatty acids and cholesterol. By inhibiting ACLY, this compound effectively blocks de novo lipogenesis, making it a valuable tool for studying metabolic pathways and a potential therapeutic agent for diseases characterized by aberrant lipid metabolism, such as cancer and metabolic disorders.

Confirming that a compound engages its intended target within a cellular context is a critical step in drug discovery and development. This guide compares several established methods for validating the interaction of this compound with ACLY in cells and contrasts its activity with other known ACLY inhibitors.

Comparison of ACLY Inhibitors

Several small molecules have been developed to inhibit ACLY activity. Below is a comparison of this compound with other notable ACLY inhibitors, highlighting their reported potencies.

CompoundTargetIC50 (cell-free)Cell-Based PotencyReference
This compound ACLY0.13 µM (human recombinant)8 µM (Lipid synthesis inhibition in HepG2 cells)[1]
Bempedoic Acid (ETC-1002) ACLYProdrug, activated to ETC-1002-CoAReduces cholesterol synthesis in primary human hepatocytes[2][3]
SB-204990 ACLYPotent inhibitorSuppresses tumor cell growth[4]
NDI-091143 ACLY2.1 nMPotent inhibitor[4]

Experimental Methodologies for Confirming Target Engagement

Several orthogonal approaches can be employed to confirm that this compound is engaging ACLY within a cellular environment. These methods range from directly assessing the thermal stability of ACLY to measuring the downstream consequences of its inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation.

Experimental Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control sample.[5][6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble ACLY at each temperature using Western blotting with an ACLY-specific antibody.

  • Data Interpretation: A positive target engagement is indicated by a shift in the melting curve, where a higher amount of soluble ACLY is detected at elevated temperatures in the this compound-treated samples compared to the vehicle-treated controls.[8]

cluster_0 CETSA Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment This compound or Vehicle Heat Challenge Heat Challenge Compound Treatment->Heat Challenge Temperature Gradient Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble/Aggregated Western Blot Western Blot Centrifugation->Western Blot Analyze Supernatant Data Analysis Data Analysis Western Blot->Data Analysis Melting Curve Shift

Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Measurement of Cellular Acetyl-CoA Levels

A direct consequence of ACLY inhibition is a reduction in the cytosolic pool of acetyl-CoA. Measuring the intracellular concentration of this key metabolite provides strong evidence of target engagement.

Experimental Protocol:

  • Cell Treatment: Plate cells and treat with a dose-range of this compound or a vehicle control for a specified duration.

  • Metabolite Extraction: After treatment, rapidly wash the cells with ice-cold PBS and quench metabolism. Extract metabolites using a suitable method, such as a methanol/acetonitrile/water extraction buffer.

  • Quantification: Analyze the levels of acetyl-CoA in the cell extracts using a commercially available acetyl-CoA assay kit or by LC-MS/MS.

  • Normalization: Normalize the acetyl-CoA levels to the total protein concentration or cell number for each sample.

  • Data Interpretation: A dose-dependent decrease in acetyl-CoA levels in this compound-treated cells compared to controls indicates successful target inhibition.

Assessment of De Novo Lipogenesis

Since ACLY provides the acetyl-CoA for fatty acid synthesis, its inhibition leads to a decrease in de novo lipogenesis. This can be measured by tracing the incorporation of radiolabeled precursors into newly synthesized lipids.

Experimental Protocol:

  • Cell Treatment: Culture cells in a suitable medium and treat with this compound or a vehicle control.

  • Radiolabeling: Add a radiolabeled precursor, such as [1-14C]-acetate, to the culture medium and incubate for a defined period (e.g., 2-4 hours).[9][10]

  • Lipid Extraction: After incubation, wash the cells and extract the total lipids using a method like the Bligh-Dyer extraction (chloroform/methanol/water).[9]

  • Quantification: Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.

  • Normalization: Normalize the radioactive counts to the total protein content or cell number.

  • Data Interpretation: A significant reduction in the incorporation of the radiolabel into lipids in the this compound-treated cells confirms the inhibition of de novo lipogenesis and, by extension, ACLY engagement.[11]

cluster_1 De Novo Lipogenesis Assay Cell Treatment This compound Radiolabeling [14C]-Acetate Cell Treatment->Radiolabeling Lipid Extraction Lipid Extraction Radiolabeling->Lipid Extraction Scintillation Counting Scintillation Counting Lipid Extraction->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Workflow for assessing de novo lipogenesis.
Western Blotting for Histone Acetylation

Cytosolic acetyl-CoA produced by ACLY can be transported into the nucleus and serve as the substrate for histone acetyltransferases (HATs). Therefore, inhibition of ACLY can lead to a global decrease in histone acetylation.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound or a vehicle control.

  • Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.

  • Western Blotting: Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and an antibody for total histone H3 as a loading control.[12][13][14]

  • Quantification: Quantify the band intensities using densitometry.

  • Data Interpretation: A decrease in the ratio of acetylated histone to total histone in this compound-treated cells suggests a reduction in the nuclear acetyl-CoA pool due to ACLY inhibition.

ADP-Glo™ Kinase Assay (for in vitro validation)

While not a direct cellular assay, the ADP-Glo™ Kinase Assay is a valuable tool for in vitro confirmation of ACLY inhibition and for determining the IC50 of inhibitors like this compound. The assay measures the amount of ADP produced during the ACLY-catalyzed reaction.

Experimental Protocol:

  • Reaction Setup: In a multi-well plate, set up a reaction mixture containing recombinant ACLY enzyme, its substrates (citrate, ATP, and CoA), and a range of concentrations of this compound.

  • Enzyme Reaction: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the ACLY reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the produced ADP into ATP, which is then used to generate a luminescent signal via a luciferase reaction.[15][16][17][18][19]

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ACLY activity. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.[17]

cluster_2 ACLY Signaling Pathway Glucose Glucose Citrate (Mitochondria) Citrate (Mitochondria) Glucose->Citrate (Mitochondria) Citrate (Cytosol) Citrate (Cytosol) Citrate (Mitochondria)->Citrate (Cytosol) Acetyl-CoA (Cytosol) Acetyl-CoA (Cytosol) Citrate (Cytosol)->Acetyl-CoA (Cytosol) ACLY (Inhibited by this compound) Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA (Cytosol)->Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis Acetyl-CoA (Cytosol)->Cholesterol Synthesis Acetyl-CoA (Nucleus) Acetyl-CoA (Nucleus) Acetyl-CoA (Cytosol)->Acetyl-CoA (Nucleus) Histone Acetylation Histone Acetylation Acetyl-CoA (Nucleus)->Histone Acetylation

Caption: Simplified ACLY signaling pathway.

Conclusion

Confirming target engagement is a cornerstone of rigorous pharmacological research. For this compound, a multi-pronged approach provides the most robust evidence of its interaction with ACLY in a cellular setting. The Cellular Thermal Shift Assay offers direct proof of binding, while measuring downstream metabolic changes, such as reduced acetyl-CoA levels and decreased de novo lipogenesis, confirms the functional consequences of this engagement. Furthermore, assessing changes in histone acetylation can provide insights into the nuclear effects of ACLY inhibition. By employing a combination of these assays and comparing the results with those of other ACLY inhibitors, researchers can confidently validate the on-target activity of this compound and further elucidate its role in cellular metabolism.

References

A Comparative Guide to the Specificity of BMS-303141 Versus Pan-Lipid Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and therapeutic development, the inhibition of lipid synthesis is a key strategy for combating diseases ranging from metabolic syndrome and non-alcoholic fatty liver disease (NAFLD) to cancer. A critical consideration in the use of lipid synthesis inhibitors is their specificity. Broad-spectrum or "pan-lipid synthesis inhibitors" can offer potent efficacy but may also carry the risk of off-target effects. In contrast, highly specific inhibitors targeting a single, rate-limiting step in the pathway provide a more focused approach. This guide provides a detailed comparison of BMS-303141, a selective inhibitor of ATP-citrate lyase (ACLY), with various pan-lipid synthesis inhibitors that target key enzymes such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).

Executive Summary

This compound distinguishes itself from pan-lipid synthesis inhibitors by targeting a critical upstream enzyme, ATP-citrate lyase (ACLY). This enzyme provides the foundational acetyl-CoA for both fatty acid and cholesterol biosynthesis. By inhibiting ACLY, this compound effectively reduces the entire downstream lipogenic cascade. In contrast, pan-lipid synthesis inhibitors often target enzymes further down the pathway, such as Fatty Acid Synthase (FASN) or Acetyl-CoA Carboxylase (ACC), or have broader mechanisms of action. This fundamental difference in their points of intervention leads to distinct specificity profiles and cellular consequences.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and representative pan-lipid synthesis inhibitors against their primary targets and overall cellular lipid synthesis. It is important to note that these values are compiled from various studies and direct head-to-head comparisons in a single study are limited.

InhibitorPrimary TargetIC50 (Enzymatic Assay)Cellular Lipid Synthesis Inhibition (IC50)Reference(s)
This compound ATP-citrate lyase (ACLY)0.13 µM (human recombinant ACLY)8 µM (in HepG2 cells)[1]
TVB-3166 Fatty Acid Synthase (FASN)42 nM81 nM (palmitate synthesis)[1][2]
Triacsin C Acyl-CoA Synthetase (ACSL)3.6 - 8.7 µMNot specified[3][4]
Orlistat Gastric and Pancreatic LipasesNot applicable (covalent inhibitor)Not applicable (acts on dietary fat absorption)[5][6]

Note: While this compound administration has been shown to reduce the levels of lipogenic enzymes such as ACC, FASN, and HMG-CoA reductase, this is an indirect downstream effect of ACLY inhibition, not a result of direct enzymatic inhibition by this compound[7][8].

Mechanism of Action and Specificity

This compound: A Specific, Upstream Inhibitor

This compound is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY)[9]. ACLY is a crucial enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. This cytoplasmic pool of acetyl-CoA is the essential precursor for the de novo synthesis of both fatty acids and cholesterol[10]. By targeting ACLY, this compound effectively shuts down the supply of the fundamental building block for lipogenesis. This upstream point of intervention is a key differentiator from many other lipid synthesis inhibitors. The specificity of this compound for ACLY results in a coordinated downregulation of the entire lipogenic program.

Pan-Lipid Synthesis Inhibitors: Targeting Key Downstream Enzymes

The term "pan-lipid synthesis inhibitors" can encompass a variety of compounds with different mechanisms. Here, we focus on inhibitors of key downstream enzymes:

  • Fatty Acid Synthase (FASN) Inhibitors (e.g., TVB-3166): FASN is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA[2]. Inhibitors like TVB-3166 directly block the activity of this enzyme complex, halting the final steps of fatty acid synthesis[1][11].

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. Several herbicides, such as those from the cyclohexanedione and aryloxyphenoxypropionate families, are known to inhibit ACC[12][13].

  • Acyl-CoA Synthetase Inhibitors (e.g., Triacsin C): These inhibitors prevent the activation of fatty acids by inhibiting the formation of acyl-CoA, a necessary step for their incorporation into complex lipids like triglycerides and cholesterol esters[14][15].

  • Lipase Inhibitors (e.g., Orlistat): Acting outside of the cell's synthetic pathways, lipase inhibitors like Orlistat prevent the breakdown and absorption of dietary fats in the gastrointestinal tract[5][6].

Signaling Pathways and Experimental Workflows

To visualize the distinct points of action of these inhibitors, the following diagrams illustrate the core lipid synthesis pathway and a general workflow for assessing inhibitor specificity.

Lipid_Synthesis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis & PDH AcetylCoA_mito AcetylCoA_mito Pyruvate->AcetylCoA_mito Glycolysis & PDH Citrate_mito Citrate_mito AcetylCoA_mito->Citrate_mito Citrate Synthase Citrate_cyto Citrate_cyto Citrate_mito->Citrate_cyto Citrate Shuttle AcetylCoA_cyto AcetylCoA_cyto Citrate_cyto->AcetylCoA_cyto ACLY MalonylCoA MalonylCoA AcetylCoA_cyto->MalonylCoA ACC Cholesterol Cholesterol AcetylCoA_cyto->Cholesterol HMGCR FattyAcids FattyAcids MalonylCoA->FattyAcids FASN Triglycerides_CholesterolEsters Triglycerides_CholesterolEsters FattyAcids->Triglycerides_CholesterolEsters Acyl-CoA Synthetase BMS303141 This compound BMS303141->Citrate_cyto PanInhibitors Pan-Lipid Synthesis Inhibitors PanInhibitors->MalonylCoA ACCi PanInhibitors->FattyAcids FASNi PanInhibitors->Triglycerides_CholesterolEsters ACSLi

Caption: Lipid synthesis pathway showing the upstream inhibition of ACLY by this compound and the downstream targets of various pan-lipid synthesis inhibitors.

Experimental_Workflow cluster_Biochemical_Assays Biochemical Assays cluster_Cellular_Assays Cellular Assays Enzyme Purified Lipogenic Enzymes (ACLY, FASN, ACC, etc.) Reaction Reaction Enzyme->Reaction Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Reaction Substrate Substrate(s) Substrate->Reaction Product_Detection Product_Detection Reaction->Product_Detection Measure product formation IC50_Determination IC50_Determination Product_Detection->IC50_Determination Calculate IC50 Cells Cell Line (e.g., HepG2) Lipid_Synthesis Lipid_Synthesis Cells->Lipid_Synthesis Radiolabeled_Precursor Radiolabeled Precursor (e.g., [14C]-acetate) Radiolabeled_Precursor->Lipid_Synthesis Cell_Inhibitor Test Inhibitor Cell_Inhibitor->Lipid_Synthesis Lipid_Extraction Lipid_Extraction Lipid_Synthesis->Lipid_Extraction Scintillation_Counting Scintillation_Counting Lipid_Extraction->Scintillation_Counting Cellular_IC50 Cellular_IC50 Scintillation_Counting->Cellular_IC50 Calculate IC50

Caption: General experimental workflow for determining inhibitor specificity through biochemical and cellular assays.

Experimental Protocols

1. In Vitro ATP-Citrate Lyase (ACLY) Inhibition Assay

This protocol is adapted from methodologies described for measuring ACLY activity.

  • Objective: To determine the IC50 value of an inhibitor against purified ACLY enzyme.

  • Materials:

    • Purified recombinant human ACLY

    • Assay Buffer: 87 mM Tris-HCl (pH 8.0), 20 µM MgCl₂, 10 mM KCl, 10 mM DTT

    • Substrates: 100 µM Coenzyme A (CoA), 400 µM ATP

    • Radiolabeled Substrate: 150 µM [¹⁴C]-citrate

    • Test Inhibitor (e.g., this compound) dissolved in DMSO

    • Quenching Solution: 0.5 M EDTA

    • Scintillation Cocktail (e.g., MicroScint-O)

    • 384-well microplate

    • Liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add the test inhibitor to the assay buffer.

    • Add purified ACLY enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate mixture (CoA, ATP, and [¹⁴C]-citrate).

    • Incubate the reaction at 37°C for 3 hours.

    • Stop the reaction by adding the quenching solution.

    • Add the scintillation cocktail to each well.

    • Incubate at room temperature overnight with gentle shaking.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

2. Cellular Lipid Synthesis Inhibition Assay

This protocol is a generalized method based on descriptions of cellular lipogenesis assays.

  • Objective: To determine the IC50 value of an inhibitor on de novo lipid synthesis in a cellular context.

  • Materials:

    • Hepatoma cell line (e.g., HepG2)

    • Cell culture medium and supplements

    • Test Inhibitor (e.g., this compound) dissolved in DMSO

    • Radiolabeled precursor: [¹⁴C]-acetate or [³H]-water

    • Phosphate-buffered saline (PBS)

    • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

    • Scintillation fluid

    • Scintillation counter

  • Procedure:

    • Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 2-4 hours).

    • Add the radiolabeled precursor to the cell culture medium and incubate for an additional period (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

    • Lyse the cells and extract the total lipids using the lipid extraction solvent.

    • Evaporate the solvent and resuspend the lipid extract in scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the radioactivity to the protein content of each well.

    • Calculate the percent inhibition of lipid synthesis for each inhibitor concentration relative to a DMSO control and determine the IC50 value.

Conclusion

This compound represents a highly specific approach to inhibiting lipid synthesis by targeting the upstream, pivotal enzyme ACLY. This mechanism contrasts with pan-lipid synthesis inhibitors that act on various downstream components of the lipogenic pathways. The choice of inhibitor will depend on the specific research question or therapeutic goal. For studies requiring a focused disruption of the entire de novo lipogenesis pathway at its origin, this compound is a valuable tool. In contrast, pan-lipid synthesis inhibitors may be more suited for applications where broader or more downstream inhibition is desired. Understanding the distinct specificity profiles of these inhibitors is paramount for the accurate interpretation of experimental results and the development of targeted therapies for metabolic diseases.

References

Unveiling the Epigenetic Impact of BMS-303141: A Comparative Guide to ACLY Inhibitors and Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BMS-303141 and other ATP-citrate lyase (ACLY) inhibitors, focusing on their validated impacts on histone acetylation marks. This document summarizes key experimental findings, details relevant protocols, and visualizes the underlying molecular pathways.

ATP-citrate lyase (ACLY) serves as a critical nexus between cellular metabolism and epigenetic regulation. By catalyzing the conversion of citrate to acetyl-CoA in the cytoplasm, ACLY provides the essential substrate for histone acetyltransferases (HATs), enzymes that attach acetyl groups to histone proteins. This process, known as histone acetylation, is a fundamental mechanism for controlling gene expression. Inhibition of ACLY is therefore hypothesized to reduce the available pool of acetyl-CoA, leading to decreased histone acetylation and subsequent alterations in gene transcription. This compound is a potent, cell-permeable inhibitor of ACLY with an IC50 of 0.13 μM and is a valuable tool for studying the downstream effects of ACLY inhibition.[1][2][3][4][5][6][7]

This guide will compare the effects of this compound with other known ACLY inhibitors, including SB-204990, ETC-1002 (bempedoic acid), and NDI-091143, on histone acetylation.

Comparative Analysis of ACLY Inhibitor Effects on Histone Acetylation

The impact of ACLY inhibitors on global and site-specific histone acetylation appears to be context-dependent, with varying effects observed across different cell types and experimental conditions. The following table summarizes the available quantitative data on the effects of this compound and its alternatives on histone acetylation marks.

InhibitorCell TypeHistone Mark(s)Observed EffectConcentrationDurationReference
This compound Human Monocyte-Derived Macrophages (MDMs)H3K14ac, H3K27acNo significant changeUp to 10 µM24 hours[1]
This compound Hematopoietic Stem Cells (HSCs)Global H3K27acSuppressionNot specifiedNot specified
SB-204990 Human Monocyte-Derived Macrophages (MDMs)H3K14ac, H3K27acNo significant changeUp to 20 µM24 hours[1]
SB-204990 Primary HepatocytesGlobal Histone AcetylationNo decreaseNot specifiedNot specified[2]
ETC-1002 (Bempedoic Acid) Not specifiedNot specifiedPrimarily studied for lipid-lowering effects; direct data on histone acetylation is limited. Repurposed as an HDAC6 inhibitor in one study, which would imply an increase in acetylation.Not applicableNot applicable[8]
NDI-091143 T-cell acute lymphoblastic leukemia (T-ALL)H3K27acReductionNot specifiedNot specified[5]

Key Observations:

  • Contradictory Findings for this compound and SB-204990: Initial studies in human macrophages showed that neither this compound nor SB-204990 altered the levels of H3K14ac or H3K27ac.[1] This suggests that in certain cell types, compensatory mechanisms for acetyl-CoA production might exist, or that the link between ACLY activity and histone acetylation is less direct than anticipated. Conversely, in hematopoietic stem cells, this compound was shown to suppress global H3K27ac levels, indicating a cell-type-specific role for ACLY in maintaining histone acetylation.

  • Limited Data on ETC-1002 and NDI-091143: While potent ACLY inhibitors, the direct impact of ETC-1002 and NDI-091143 on histone acetylation is not as extensively documented in publicly available literature. A study on NDI-091143 in T-ALL cells did show a reduction in H3K27ac levels, consistent with the expected mechanism of ACLY inhibition.[5] For ETC-1002, the primary focus of research has been on its cholesterol-lowering effects.[9][10][11][12] One study has explored repurposing bempedoic acid as a histone deacetylase 6 (HDAC6) inhibitor, which would have the opposite effect of ACLY inhibition on acetylation.[8]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to validate the impact of this compound, the following diagrams illustrate the key pathways and experimental procedures.

ACLY_Histone_Acetylation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucose Glucose Citrate_mito Citrate (from Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate Citrate_mito->Citrate_cyto AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA catalyzed by AcetylCoA_nuc Acetyl-CoA AcetylCoA->AcetylCoA_nuc ACLY ACLY ACLY->AcetylCoA BMS303141 This compound BMS303141->ACLY inhibits Acetylated_Histones Acetylated Histones AcetylCoA_nuc->Acetylated_Histones donates acetyl group via HAT HAT HAT->Acetylated_Histones Histones Histones Histones->Acetylated_Histones acetylated by Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression

Mechanism of this compound action.

Histone_Acetylation_Workflow start Cell Culture & Treatment (e.g., with this compound) histone_extraction Histone Extraction start->histone_extraction chromatin_prep Chromatin Preparation & Sonication start->chromatin_prep western_blot Western Blotting histone_extraction->western_blot quantification_wb Quantification of Acetylation Levels western_blot->quantification_wb end Validation of Impact on Histone Acetylation quantification_wb->end chip Chromatin Immunoprecipitation (ChIP) with anti-ac-Histone Ab chromatin_prep->chip dna_purification DNA Purification chip->dna_purification chip_seq ChIP-Sequencing dna_purification->chip_seq data_analysis Data Analysis (Peak Calling, Differential Binding) chip_seq->data_analysis data_analysis->end Comparative_Logic cluster_inhibitors ACLY Inhibitors BMS This compound ACLY_Inhibition Inhibition of ACLY Activity BMS->ACLY_Inhibition SB SB-204990 SB->ACLY_Inhibition ETC ETC-1002 ETC->ACLY_Inhibition NDI NDI-091143 NDI->ACLY_Inhibition AcetylCoA_Reduction Reduced Cytosolic Acetyl-CoA Pool ACLY_Inhibition->AcetylCoA_Reduction Histone_Acetylation_Effect Effect on Histone Acetylation AcetylCoA_Reduction->Histone_Acetylation_Effect Decrease Decrease Histone_Acetylation_Effect->Decrease e.g., HSCs, T-ALL No_Change No Change Histone_Acetylation_Effect->No_Change e.g., MDMs Data_Lacking Limited Data Histone_Acetylation_Effect->Data_Lacking e.g., ETC-1002 Cell_Type_Dependence Cell-Type Dependent Decrease->Cell_Type_Dependence No_Change->Cell_Type_Dependence

References

A Comparative Review of ATP Citrate Lyase (ACLY) Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the performance, mechanisms, and experimental data of leading ACLY inhibitors, providing a crucial resource for researchers in metabolic diseases and oncology.

ATP Citrate Lyase (ACLY) has emerged as a significant therapeutic target for metabolic disorders and cancer due to its pivotal role in linking carbohydrate and lipid metabolism. This guide offers a detailed comparison of prominent ACLY inhibitors, presenting key experimental data, methodologies, and pathway interactions to inform further research and drug development.

Performance Comparison of ACLY Inhibitors

The efficacy of various ACLY inhibitors has been evaluated through in vitro and in vivo studies. The following table summarizes the key quantitative data for a selection of these compounds, highlighting their inhibitory potency and cellular effects.

InhibitorTypeIC50 (in vitro)KiCellular EffectsIn Vivo Efficacy
Bempedoic Acid (ETC-1002) Prodrug, competitive10.56 ± 1.46 µM (as CoA-thioester)[1]2 µM[1]Inhibits cholesterol and fatty acid synthesis in HepG2 cells.[2]Reduces LDL-C in clinical trials; demonstrates anti-atherosclerotic effects in animal models.[3][4][5]
SB-204990 ProdrugNot explicitly stated, but its active form, SB-201076, is a potent inhibitor.[6]Not FoundDose-dependently inhibits cholesterol and fatty acid synthesis in HepG2 cells; suppresses growth of glycolytic cancer cells.[6]Shows hypolipidemic effects.[6]
NDI-091143 Allosteric2.1 nM (ADP-Glo assay)[7][8]7.0 nM[7][8]Potent inhibitor of human ACLY.[7][8]Not extensively reported in publicly available literature.
BMS-303141 Cell-permeable0.13 µM[7][8][9][10]Not FoundInhibits total lipid synthesis in HepG2 cells with an IC50 of 8 µM.[8][10] Lowers plasma glucose and triglycerides in mice.[9][11]Orally bioavailable; reduces plasma glucose and triglycerides in a mouse model of hyperlipidemia.[9][10]
326E Prodrug, competitive5.31 ± 1.21 µmol/L (as CoA-thioester)[1][12][13]2.51 µmol/L (competitive with CoA)[1]More effective than Bempedoic acid in inhibiting de novo lipogenesis in primary hepatocytes.[1][13]Shows greater efficacy than Bempedoic acid in preventing atherosclerosis in ApoE-/- mice.[1][12][13]

Signaling Pathways and Mechanisms of Action

ACLY is a central enzyme that catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. Inhibition of ACLY disrupts these pathways, leading to a reduction in lipid production. Furthermore, some ACLY inhibitors have been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can further contribute to the modulation of lipid and glucose metabolism.

ACLY_Signaling_Pathway Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto ACLY ACLY Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA FattyAcid_Synth Fatty Acid Synthesis AcetylCoA->FattyAcid_Synth Cholesterol_Synth Cholesterol Synthesis AcetylCoA->Cholesterol_Synth Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression ACLY_Inhibitors ACLY Inhibitors (Bempedoic Acid, etc.) ACLY_Inhibitors->ACLY Inhibition AMPK AMPK ACLY_Inhibitors->AMPK Activation (e.g., Bempedoic Acid) AMPK->FattyAcid_Synth Inhibition AMPK->Cholesterol_Synth Inhibition AMPK_Activation AMPK Activation ACLY_Enzymatic_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (ACLY, Citrate, CoA) Start->Prepare_Mixture Add_Inhibitor Add Test Inhibitor Prepare_Mixture->Add_Inhibitor Add_ATP Initiate with ATP Add_Inhibitor->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Add ADP-Glo™ Reagent Incubate->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 ACLY_Inhibitor_Development_Logic Target_Validation Target Validation: ACLY's role in disease Initial_Screening Initial Screening: Identification of lead compounds Target_Validation->Initial_Screening Prodrug_Strategy Prodrug Strategy (e.g., Bempedoic Acid, 326E) Initial_Screening->Prodrug_Strategy Allosteric_Inhibition Allosteric Inhibition (e.g., NDI-091143) Initial_Screening->Allosteric_Inhibition Lead_Optimization Lead Optimization: Improved potency and ADME Prodrug_Strategy->Lead_Optimization Allosteric_Inhibition->Lead_Optimization Preclinical_Studies Preclinical Studies: In vivo efficacy and safety Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

References

Validating the Mechanism of BMS-303141 Through Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BMS-303141, a potent inhibitor of ATP-citrate lyase (ACLY), with other lipid synthesis inhibitors. It details how metabolomics can be employed to validate its mechanism of action and presents supporting experimental data and protocols.

Introduction to this compound

This compound is a small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate and lipid metabolism.[1][2] ACLY catalyzes the conversion of citrate into acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol.[3] By blocking this step, this compound effectively reduces the cellular pool of acetyl-CoA available for lipogenesis, making it a target of interest for metabolic diseases and certain cancers that exhibit upregulated lipid synthesis.[4][5]

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful lens to confirm the downstream effects of such targeted inhibition.[6] It provides a functional readout of the physiological state of a cell or organism, enabling researchers to observe the direct and indirect consequences of a drug's mechanism of action.[7][8]

Mechanism of Action and Metabolic Impact

This compound directly inhibits ACLY, leading to a cascade of metabolic changes.[4] Studies have demonstrated that this inhibition results in:

  • Reduced Lipid Synthesis: A significant decrease in the biosynthesis of fatty acids and cholesterol due to the limited availability of acetyl-CoA.[1][4][9]

  • Downregulation of Lipogenic Enzymes: The expression and activity of key enzymes downstream of ACLY, such as Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), and HMG-CoA Reductase (HMGCR), are consequently reduced.[4][10]

  • Altered Lipid Profiles: Metabolomic analyses have confirmed a decrease in specific lipid classes, particularly triglycerides, diglycerides, and fatty acids.[4][11]

  • Impact on Cellular Metabolism: The effects of this compound can extend to other interconnected pathways, including glycolysis and the TCA cycle.[4][12]

The diagram below illustrates the central role of ACLY and the intervention point of this compound.

cluster_glycolysis Glycolysis / TCA Cycle cluster_lipogenesis Lipogenesis This compound This compound ACLY ACLY Acetyl-CoA Acetyl-CoA ACLY->Acetyl-CoA ACC ACC Acetyl-CoA->ACC HMGCR HMGCR Acetyl-CoA->HMGCR Glucose Glucose Citrate Citrate Glucose->Citrate multiple steps Citrate->ACLY FASN FASN ACC->FASN Fatty Acids Fatty Acids FASN->Fatty Acids Cholesterol Cholesterol HMGCR->Cholesterol cluster_inhibitors Inhibitors cluster_pathway Fatty Acid Synthesis Pathway This compound This compound FASN Inhibitors C75, TVB-2640, Orlistat Fatty Acids Fatty Acids FASN Inhibitors->Fatty Acids Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-CoA->Fatty Acids FASN Citrate Citrate start Start: Study Design Sample Collection\n(e.g., Cells, Tissue) Sample Collection (e.g., Cells, Tissue) start->Sample Collection\n(e.g., Cells, Tissue) end End: Biological Interpretation process process Metabolite Extraction\n(Quenching & Lysis) Metabolite Extraction (Quenching & Lysis) Sample Collection\n(e.g., Cells, Tissue)->Metabolite Extraction\n(Quenching & Lysis) LC-MS Analysis\n(Data Acquisition) LC-MS Analysis (Data Acquisition) Metabolite Extraction\n(Quenching & Lysis):e->LC-MS Analysis\n(Data Acquisition):w Data Processing\n(Peak Detection, Alignment) Data Processing (Peak Detection, Alignment) LC-MS Analysis\n(Data Acquisition):e->Data Processing\n(Peak Detection, Alignment):w Statistical Analysis\n(PCA, Volcano Plots) Statistical Analysis (PCA, Volcano Plots) Data Processing\n(Peak Detection, Alignment):e->Statistical Analysis\n(PCA, Volcano Plots):w Metabolite ID &\nPathway Analysis Metabolite ID & Pathway Analysis Statistical Analysis\n(PCA, Volcano Plots):e->Metabolite ID &\nPathway Analysis:w Metabolite ID &\nPathway Analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of BMS-303141: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like BMS-303141 are paramount for laboratory safety and environmental protection. This guide provides essential logistical information and step-by-step procedures for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.

Essential Safety and Handling Information

This compound is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL).[1][2] While specific toxicity data is limited in publicly available resources, safety information from suppliers indicates that this compound is classified as hazardous to the aquatic environment, with long-lasting effects. Therefore, it is crucial to prevent its release into the environment.

Before handling, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

Key Handling & Storage Data:

ParameterInformationSource
Chemical Name 3,5-Dichloro-2-hydroxy-N-(4-methoxy[1,1'-biphenyl]-3-yl)-benzenesulfonamide[3]
Molecular Weight 424.30 g/mol [1]
Appearance White to beige powder
Storage Store at 2-8°C
Solubility Soluble in DMSO (≥20 mg/mL) and Ethanol[4]
Hazard Codes H413: May cause long lasting harmful effects to aquatic life
Precautionary Codes P273: Avoid release to the environment. P501: Dispose of contents/ container in accordance with local/ regional/ national/ international regulations.

Step-by-Step Disposal Protocol

The following procedure is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.

1. Preparation for Disposal:

  • Segregate Waste: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it. This includes unused solid compound, solutions, contaminated pipette tips, tubes, and gloves.
  • Consult SDS: Review the Safety Data Sheet (SDS) for any specific disposal instructions from the manufacturer.

2. Disposal of Solid (Neat) Compound:

  • Container: Place the original vial or a securely sealed container with the remaining solid this compound into the designated chemical waste container.
  • Labeling: Ensure the waste container is labeled with the full chemical name ("this compound") and the appropriate hazard warnings.

3. Disposal of Solutions (e.g., in DMSO):

  • Do Not Pour Down the Drain: Due to its aquatic toxicity, solutions containing this compound must not be disposed of in the sink.
  • Aqueous Waste: For dilute aqueous solutions from cell culture experiments, collect all media and buffers in a dedicated, sealed liquid waste container.
  • Organic Solvent Waste: For solutions of this compound in organic solvents like DMSO, collect them in a designated solvent waste container that is compatible with the solvent.
  • Labeling: Clearly label the liquid waste container with the chemical name, solvent (e.g., "this compound in DMSO"), estimated concentration, and appropriate hazard symbols.

4. Disposal of Contaminated Labware:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, serological pipettes, microfuge tubes, gloves, bench paper) should be collected in a designated solid chemical waste bag or container.
  • Sharps: Needles or other sharps contaminated with this compound should be placed in a designated sharps container for chemical waste.

5. Final Disposal:

  • Arrange for Pickup: Once the waste container is full, arrange for its collection by your institution's EHS or a licensed chemical waste disposal company. Follow all institutional procedures for waste pickup requests.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Identify this compound Waste cluster_form Determine Physical Form cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid & Contaminated Waste Disposal cluster_final Final Steps Start This compound Waste Identified IsSolid Solid (Powder)? Start->IsSolid SolidWaste Collect in Labeled Solid Chemical Waste Container IsSolid->SolidWaste Yes IsSolution Solution or Contaminated Labware? IsSolid->IsSolution No EHS Arrange for Pickup by Institutional EHS SolidWaste->EHS SolutionWaste Collect in Labeled Liquid Chemical Waste Container IsSolution->SolutionWaste Solution LabwareWaste Collect in Labeled Solid Chemical Waste Container IsSolution->LabwareWaste Contaminated Labware SolutionWaste->EHS LabwareWaste->EHS

References

Essential Safety and Logistics for Handling BMS-303141

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with BMS-303141, a potent and cell-permeable ATP-citrate lyase (ACL) inhibitor, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. As the toxicological properties of this compound have not been fully investigated, it is crucial to handle it with care.[1]

PPE CategoryItemSpecification/StandardPurpose
Eye/Face Protection Safety GlassesStandard laboratory safety glassesProtects against splashes and dust.
Hand Protection Chemical-resistant glovesStandard BS EN 374:2003 or equivalentPrevents skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory CoatStandard protective clothingProtects skin and personal clothing from contamination.
Respiratory Protection RespiratorUse if risk assessment indicates necessityPrevents inhalation of dust or aerosols, especially when handling the powdered form.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound, from receiving to preparation of solutions for in vitro and in vivo studies.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the lyophilized powder at -20°C in a desiccated environment.[2]

  • In its lyophilized form, the chemical is stable for up to 24 months.[2]

2. Preparation of Stock Solutions:

  • Work Area Preparation: All handling of the powdered form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

  • Reconstitution: this compound is typically supplied as a lyophilized powder.[2] To prepare a stock solution, reconstitute the powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[3] For example, to create a 15 mM stock solution, reconstitute 5 mg of the powder in 0.79 mL of DMSO.

  • Solubility: this compound is soluble in DMSO up to 10 mM and in ethanol up to 50 mM.[3]

  • Storage of Stock Solutions: Once in solution, store at -20°C and use within 3 months to prevent loss of potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]

3. Use in Experiments:

  • Working concentrations and treatment lengths will vary depending on the specific experimental design.

  • Always wear the recommended PPE when handling solutions containing this compound.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.

Workflow for Handling this compound

A Receiving and Inspection B Storage at -20°C (Lyophilized) A->B C Preparation of Stock Solution (in Fume Hood) B->C D Use in Experiment C->D E Short-term Storage of Solution (-20°C) D->E F Disposal of Contaminated Waste D->F E->D

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and paper towels, should be considered chemical waste.

  • Segregate this waste from regular laboratory trash.

2. Waste Collection:

  • Collect all solid and liquid waste contaminated with this compound in clearly labeled, sealed, and chemical-resistant containers.

  • Liquid waste containing this compound should not be poured down the drain.[1]

3. Disposal Procedure:

  • Dispose of the chemical waste in accordance with your institution's and local regulations for hazardous chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.

Disposal Workflow for this compound

A Identify this compound Contaminated Waste B Segregate from Non-Hazardous Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Pickup by EHS or Licensed Contractor D->E

Caption: A step-by-step plan for the safe disposal of this compound and contaminated materials.

Emergency Procedures

In the event of accidental exposure or spillage, follow these procedures immediately.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a physician.[1]

  • In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Consult a physician.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Accidental Release Measures:

  • Wear appropriate personal protective equipment as outlined above.

  • For small spills, cover the spillage with a suitable absorbent material.

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Ensure the area is well-ventilated.

  • Do not let the product enter drains.[1]

By following these guidelines, researchers can safely handle this compound and minimize the risk of exposure and environmental contamination, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.